Tripropyl orthoformate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(dipropoxymethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNXXQFJBALKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(OCCC)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044450 | |
| Record name | Tripropyl orthoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propane, 1,1',1''-[methylidynetris(oxy)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
621-76-1 | |
| Record name | 1,1′,1′′-[Methylidynetris(oxy)]tris[propane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropyl orthoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1',1''-[methylidynetris(oxy)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripropyl orthoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1',1''-[methylidynetris(oxy)]trispropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPROPYL ORTHOFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8F0DF6AF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
tripropyl orthoformate physical and chemical properties
An In-depth Technical Guide to Tripropyl Orthoformate: Properties, Reactivity, and Applications
Introduction
This compound, with the chemical formula C₁₀H₂₂O₃, is the tripropyl ester of orthoformic acid.[1][2][3] Structurally, it is characterized by a central carbon atom bonded to three propoxy groups (-OCH₂CH₂CH₃). This colorless liquid is a versatile reagent and intermediate in organic synthesis, valued for its role in forming carbon-carbon bonds, its function as a dehydrating agent, and its utility in the synthesis of complex molecules, including pharmaceuticals.[4][5] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its key reactions, and essential safety information for researchers and drug development professionals.
Physical and Chemical Identifiers
A clear identification of a chemical substance is paramount for both research and safety. This compound is uniquely identified by its CAS Registry Number, molecular formula, and various structural identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 621-76-1 | [1][2][3][6][7] |
| Molecular Formula | C₁₀H₂₂O₃ | [1][2][3][6][7] |
| Molecular Weight | 190.29 g/mol | [1][2][3][6][7] |
| IUPAC Name | 1-(dipropoxymethoxy)propane | [7] |
| Synonyms | Tri-n-propyl orthoformate, Orthoformic acid tripropyl ester, Tripropoxymethane | [1][6][8] |
| InChI Key | RWNXXQFJBALKAX-UHFFFAOYSA-N | [1][2][3][6] |
| SMILES | CCCOC(OCCC)OCCC | [7][9] |
Quantitative Physical Properties
The physical properties of this compound are critical for its handling, purification, and use in various reaction setups.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][5] |
| Boiling Point | 106-108 °C at 40 mmHg | [1][8][9][10] |
| Density | 0.879 - 0.883 g/mL at 25 °C | [1][8][9][10] |
| Refractive Index (n²⁰/D) | 1.406 - 1.408 | [1][8][9][10] |
| Flash Point | 72 °C (161.6 °F) | [1][11] |
| Purity | ≥ 97% | [5][6][9] |
Chemical Reactivity and Synthetic Applications
This compound's reactivity is dominated by the electrophilic nature of its central carbon atom and its ability to act as a precursor to a dialkoxycarbenium ion. This reactivity underpins its most important synthetic applications.
Hydrolysis
Like other orthoesters, this compound is susceptible to hydrolysis under acidic conditions.[12] This reaction proceeds via protonation of an oxygen atom, followed by the elimination of propanol to form a dialkoxycarbenium ion. Subsequent attack by water and further hydrolysis ultimately yields propyl formate and two additional molecules of propanol. This sensitivity to acid necessitates the use of anhydrous conditions for most of its synthetic applications. Conversely, its stability in basic solutions allows for its use in reactions where acidic conditions are avoided.[13]
Caption: Acid-catalyzed hydrolysis of this compound.
Bodroux-Chichibabin Aldehyde Synthesis
A cornerstone application of this compound is the Bodroux-Chichibabin aldehyde synthesis, which extends a carbon chain by one carbon to form an aldehyde.[14][15][16] The reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on the orthoformate. The resulting acetal is then hydrolyzed under acidic conditions to yield the final aldehyde product. This method is a reliable route for the synthesis of both aliphatic and aromatic aldehydes.[15]
Sources
- 1. This compound, 98%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Tri-n-propyl orthoformate, 97% | Fisher Scientific [fishersci.ca]
- 7. This compound | C10H22O3 | CID 69311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 原甲酸三丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | 621-76-1 [chemicalbook.com]
- 11. This compound 97 621-76-1 [sigmaaldrich.com]
- 12. Ortho ester - Wikipedia [en.wikipedia.org]
- 13. osti.gov [osti.gov]
- 14. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 15. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 16. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
A Comprehensive Technical Guide to the Synthesis of Tripropyl Orthoformate from Propanol and Chloroform
Abstract: This technical guide provides an in-depth exploration of the synthesis of tripropyl orthoformate, a versatile chemical intermediate and dehydrating agent. The primary focus is on the well-established method involving the reaction of chloroform with sodium propoxide, generated in situ from propanol and sodium metal. This document delineates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, discusses critical safety considerations, and outlines methods for purification and characterization. The content is designed for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this synthesis, emphasizing the causality behind experimental choices to ensure reproducibility and safety.
Introduction and Strategic Importance
This compound, CAS 621-76-1, is an orthoester of significant value in organic synthesis.[1][2] As a chemical intermediate, it serves as a building block in the production of various pharmaceuticals and specialized esters.[1][3] One of its most critical functions is acting as a powerful dehydrating agent or water scavenger in moisture-sensitive reactions, driving equilibria toward product formation by consuming water byproducts.[1] Its utility in both laboratory and industrial settings necessitates a robust and well-understood synthetic methodology.[1]
This guide focuses on its preparation from readily available precursors: 1-propanol and chloroform. The synthesis is a classic example of a nucleophilic substitution pathway analogous to the Williamson ether synthesis, providing a practical application of fundamental organic reaction principles.[4][5]
The Core Synthesis: Reaction Mechanism and Rationale
The synthesis of this compound from chloroform and propanol proceeds via the formation of a sodium propoxide intermediate, which then acts as a nucleophile.[4][5] The overall balanced equation is:
CHCl₃ + 3 CH₃CH₂CH₂OH + 3 Na → HC(OCH₂CH₂CH₃)₃ + 3 NaCl + ³/₂ H₂
The reaction is mechanistically a sequence of three successive bimolecular nucleophilic substitution (SN2) reactions.[6][7]
Step 1: In Situ Generation of the Nucleophile (Sodium Propoxide) Sodium metal reacts vigorously with 1-propanol to deprotonate the alcohol, forming the potent nucleophile, sodium propoxide, and liberating hydrogen gas.[8]
2 CH₃CH₂CH₂OH + 2 Na → 2 CH₃CH₂CH₂ONa + H₂
-
Expertise & Causality: Using sodium metal ensures the reaction medium remains anhydrous, which is critical as orthoformates are susceptible to hydrolysis.[9] The in situ generation of the alkoxide is preferable to using pre-made sodium propoxide, which can be hygroscopic. The reaction is highly exothermic and produces flammable hydrogen gas, necessitating careful control over the rate of sodium addition and an inert atmosphere.[10][11]
Step 2: Sequential SN2 Substitution on Chloroform The propoxide ion sequentially displaces the three chloride atoms on the chloroform molecule. Each step involves a backside attack on the carbon atom, inverting its configuration (though this is moot for a tetrahedral carbon with identical incoming groups) and displacing a chloride ion.[6][12][13]
-
CH₃CH₂CH₂O⁻ + CHCl₃ → CH₃CH₂CH₂OCHCl₂ + Cl⁻
-
CH₃CH₂CH₂O⁻ + CH₃CH₂CH₂OCHCl₂ → (CH₃CH₂CH₂O)₂CHCl + Cl⁻
-
CH₃CH₂CH₂O⁻ + (CH₃CH₂CH₂O)₂CHCl → (CH₃CH₂CH₂O)₃CH + Cl⁻
-
Trustworthiness: The success of this reaction hinges on using a sufficient excess of propanol to act as both a reagent and a solvent, ensuring the sodium is fully consumed and the reaction mixture remains fluid.[14] A stoichiometric excess of the alkoxide is required to drive the reaction to completion. Chloroform must be present from the start to react with the propoxide as it forms; this prevents the concentration of the strongly basic alkoxide from becoming too high, which could favor side reactions like elimination.[14]
Caption: Figure 1: Reaction Mechanism Overview
Detailed Experimental Protocol
This protocol is adapted from the trusted procedure for triethyl orthoformate published in Organic Syntheses, a self-validating system due to its history of reproducibility.[14] Modifications are made for the use of 1-propanol.
Reagent and Equipment Data
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | CAS Number |
| 1-Propanol | 60.10 | 0.803 | 97 | 71-23-8 |
| Chloroform | 119.38 | 1.489 | 61.2 | 67-66-3 |
| Sodium | 22.99 | 0.968 | 97.8 | 7440-23-5 |
| Product | ||||
| This compound | 190.28 | 0.883 | 106-108 (40 mmHg) | 621-76-1 |
Data sourced from[15][16][17].
Step-by-Step Methodology
A. Apparatus Setup and Reagent Preparation:
-
Assemble a 3 L round-bottom flask equipped with a large, efficient reflux condenser (e.g., 80 cm). Ensure all glassware is thoroughly oven-dried to remove any traces of water.
-
Fit a drying tube containing calcium chloride or silica gel to the top of the condenser to protect the reaction from atmospheric moisture.
-
In the flask, place 1.8 L (approx. 24 moles) of absolute 1-propanol.
-
Add 298 g (200 mL, 2.5 moles) of chloroform to the propanol.[14]
-
Prepare 126 g (5.5 moles) of clean sodium metal. This is best done by cutting away the outer oxidized layer under mineral oil, then briefly washing the clean pieces in dry hexane or toluene before weighing. The sodium should be cut into small pieces (e.g., 1 cm cubes) that can be easily dropped through the condenser.
B. Reaction Execution:
-
Place the flask in a water or ice bath to manage the initial exothermic reaction.
-
Begin adding the prepared sodium pieces through the top of the condenser to the chloroform-propanol mixture over a period of approximately 2-3 hours.
-
Causality: The rate of addition must be carefully controlled to maintain a manageable rate of hydrogen evolution and to prevent the temperature from rising too rapidly.[14] If the reaction becomes too vigorous, slow the rate of addition and cool the flask more efficiently. Sufficient chloroform must be used to ensure the solution does not become strongly alkaline, which can promote side reactions.[14]
-
After all the sodium has been added and the vigorous reaction has subsided, remove the cooling bath.
-
Heat the mixture to a gentle reflux using a heating mantle for 2-3 hours to ensure the reaction goes to completion.
C. Workup and Purification:
-
Allow the reaction mixture to cool to room temperature. The mixture will contain the product, excess propanol, and precipitated sodium chloride.
-
Set up the apparatus for simple distillation. Distill off the excess propanol and any unreacted chloroform at atmospheric pressure. This large volume of recovered solvent can be saved for future runs.[14]
-
Once the bulk of the solvent is removed, allow the remaining liquid to cool. Decant the liquid from the solid sodium chloride into a flask suitable for vacuum distillation.
-
Assemble a fractional vacuum distillation apparatus. It is crucial to use a fractionating column (e.g., a Vigreux column) to achieve good separation.
-
Distill the liquid under reduced pressure. Collect the fraction boiling at 106-108 °C at approximately 40 mmHg .[15] This fraction is the purified this compound.
-
The expected yield is typically in the range of 45-55%, based on chloroform.
Caption: Figure 2: Experimental Workflow
Product Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.
| Technique | Expected Result |
| ¹H NMR | δ (ppm) ~5.0-5.2 (s, 1H, CH), ~3.4-3.6 (t, 6H, O-CH₂), ~1.5-1.7 (sextet, 6H, CH₂), ~0.9 (t, 9H, CH₃).[18] |
| ¹³C NMR | Expected signals for O-CH-O, O-CH₂, -CH₂-, and -CH₃ carbons.[19] |
| IR Spectroscopy | Strong C-O stretching bands (~1050-1150 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹). Absence of a broad O-H band (~3200-3600 cm⁻¹) indicates removal of propanol. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 190.28.[20] |
Critical Safety and Handling Considerations
This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning.[14]
-
Sodium Metal: Sodium is extremely reactive with water, generating flammable hydrogen gas that can ignite.[11][21] It causes severe burns on contact with skin.
-
Handling: Always handle sodium under an inert liquid like mineral oil.[10] Use dry tools and glassware. The reaction must be performed in a well-ventilated fume hood away from any water sources.[10] A Class D fire extinguisher (for combustible metals) must be readily available.
-
Quenching: Any residual sodium must be quenched safely. This can be done by slowly adding a less reactive alcohol like isopropanol, followed by ethanol, and finally, very cautiously, water.
-
-
Chloroform: Chloroform is a suspected carcinogen and is toxic via inhalation, ingestion, and skin absorption.[22] It is incompatible with strong alkalis and chemically active metals like sodium.[22]
-
Hydrogen Gas: The reaction produces a large volume of flammable hydrogen gas. Ensure the fume hood has adequate airflow and there are no ignition sources nearby.
Alternative Synthetic Approaches
While the sodium metal method is classic, concerns over its safety have led to alternatives.
-
Using Sodium Hydroxide: Some procedures use sodium hydroxide instead of sodium metal to generate the alkoxide.[14][24] This method is often performed with a phase-transfer catalyst (PTC) like a quaternary ammonium salt to facilitate the reaction between the aqueous hydroxide phase and the organic phase.[25][26] This avoids the hazards of sodium metal but introduces water, which can lower yields through product hydrolysis.
-
Industrial Synthesis from Hydrogen Cyanide: On an industrial scale, orthoformates are often prepared from the reaction of hydrogen cyanide with the corresponding alcohol in the presence of an acid catalyst.[3][5][27] While efficient, this method involves the use of extremely toxic hydrogen cyanide and is not typically suitable for a standard laboratory setting.
Conclusion
The synthesis of this compound from 1-propanol and chloroform using sodium metal is a robust and well-documented procedure. By understanding the underlying SN2 mechanism, carefully controlling reaction conditions, and adhering to stringent safety protocols, researchers can reliably produce this valuable chemical. The detailed protocol and causal explanations provided in this guide serve as a comprehensive resource for the successful and safe execution of this synthesis, empowering scientists in their research and development endeavors.
References
-
Kaufmann, W. E., & Dreger, E. E. (1925). Ethyl orthoformate. Organic Syntheses, 5, 55. URL: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Properties and Applications in Industrial Ester Synthesis. PharmaChem . URL: [Link]
-
Wikipedia. (n.d.). Triethyl orthoformate. Retrieved from Wikipedia. URL: [Link]
- Google Patents. (n.d.). CN109180441B - Synthetic method of triethyl orthoformate.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from Chemistry Steps. URL: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. URL: [Link]
- Google Patents. (n.d.). CN1034659C - One-step synthesis of ortho-formate.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. URL: [Link]
- Google Patents. (n.d.). CN1068103A - One-step synthesis of ortho-formate.
- Google Patents. (n.d.). CN1276366A - Process for preparing orthoformate.
-
Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from Wikipedia. URL: [Link]
-
Stony Brook University. (2013). Standard Operating Procedure SODIUM. Environmental Health and Safety. URL: [Link]
- Google Patents. (n.d.). CN106946666A - The synthesis technique of trimethyl orthoformate.
-
University of California. (2012). Standard Operating Procedure: Sodium. UC Center for Laboratory Safety. URL: [Link]
-
Chem Help ASAP. (2019). Williamson ether synthesis. YouTube. URL: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from J&K Scientific. URL: [Link]
- Google Patents. (n.d.). CN1106375A - Synthetic process of triethyl orthoformate.
-
Duke University. (n.d.). Chloroform Guidelines. Safety. URL: [Link]
-
NIST. (n.d.). This compound. NIST WebBook. URL: [Link]
-
Doraiswamy, L. K., & Sharma, M. M. (1983). Fast and very slow reactions: phase transfer catalysis. Chemical Engineering Science, 38(5), 765-773. URL: [Link]
-
Duke University SMIF. (2018). Standard Operating Procedure. SMIF Safety. URL: [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from GSRS. URL: [Link]
- Chem-Station. (n.d.). Triethyl orthoformate. Retrieved from Chem-Station. URL: [https://www.chem-station.com/en/compounds/122-51-0] (Note: This is a representative URL, the original search result link was broken).
-
Ten Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from a chemical supplier database. URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 5. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. Page loading... [guidechem.com]
- 10. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. This compound 97 621-76-1 [sigmaaldrich.com]
- 17. This compound, 98%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. This compound(621-76-1) 1H NMR spectrum [chemicalbook.com]
- 19. This compound(621-76-1) 13C NMR [m.chemicalbook.com]
- 20. This compound [webbook.nist.gov]
- 21. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 22. safety.duke.edu [safety.duke.edu]
- 23. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 24. CN1106375A - Synthetic process of triethyl orthoformate - Google Patents [patents.google.com]
- 25. CN109180441B - Synthetic method of triethyl orthoformate - Google Patents [patents.google.com]
- 26. impact.ornl.gov [impact.ornl.gov]
- 27. CN106946666A - The synthesis technique of trimethyl orthoformate - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Tripropyl Orthoformate as a Water Scavenger
The Imperative of Anhydrous Conditions in Modern Synthesis
In the landscape of organic synthesis, and particularly within the exacting domain of pharmaceutical development, the rigorous exclusion of water is often a prerequisite for success. The presence of even trace amounts of water can lead to undesirable side reactions, catalyst deactivation, and diminished yields of the target molecule. Consequently, the use of effective water scavengers is not merely a matter of optimization but a fundamental component of reaction design. Among the chemical drying agents available, orthoesters, and specifically this compound, have emerged as highly efficacious reagents for in-situ water removal. This guide provides a detailed exploration of the underlying mechanism, practical applications, and experimental protocols for leveraging this compound as a high-performance water scavenger.
The Chemical Heart of the Matter: Mechanism of Action
The efficacy of this compound as a water scavenger lies in its irreversible reaction with water under acidic conditions. This reaction consumes water and, in doing so, generates benign, non-interfering byproducts that are typically easy to remove from the reaction mixture.
A Stepwise Mechanistic Journey: The Hydrolysis of this compound
The hydrolysis of this compound is a classic example of an acid-catalyzed reaction. The generally accepted mechanism proceeds through several distinct steps:
-
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the orthoformate by an acid catalyst. This initial step makes the corresponding propyl group a better leaving group.
-
Formation of a Dialkoxycarbenium Ion: The protonated orthoformate then eliminates a molecule of propanol to form a resonance-stabilized dialkoxycarbenium ion. This step is often the rate-determining step of the overall process.[1]
-
Nucleophilic Attack by Water: The highly electrophilic carbocation is then attacked by a water molecule, the very species being scavenged.
-
Deprotonation and Formation of a Hemiacetal: A subsequent deprotonation step yields a neutral hemiacetal intermediate.
-
Repeat of the Cascade: The hemiacetal, still under acidic conditions, undergoes a similar sequence of protonation, elimination of a second propanol molecule, and nucleophilic attack by the newly formed hydroxyl group to ultimately yield propyl formate and a third molecule of propanol.
The overall stoichiometry for the reaction with one equivalent of water is:
HC(OCH₂CH₂CH₃)₃ + H₂O ---(H⁺)--> HCOOCH₂CH₂CH₃ + 2 CH₃CH₂CH₂OH
This compound + Water ---(Acid Catalyst)--> Propyl Formate + 2 Propanol
These byproducts, propyl formate and propanol, are generally less reactive than water and have boiling points that facilitate their removal during workup.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the acid-catalyzed hydrolysis mechanism of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
Field Applications in Synthesis and Development
This compound's role extends beyond being a simple desiccant; it is a versatile problem-solver in various synthetic contexts.[2]
Driving Equilibria: The Esterification Example
In esterification reactions, water is a byproduct. According to Le Chatelier's principle, the removal of a product will shift the equilibrium to favor the formation of more products. This compound excels in this application by irreversibly consuming the water as it is formed, thereby driving the reaction to completion and increasing the yield of the desired ester.[3][4] This is particularly valuable in the synthesis of complex pharmaceutical intermediates where maximizing yield is critical.
A Shield for Moisture-Sensitive Chemistries
Many organometallic reagents, activated esters, and acid chlorides are highly sensitive to moisture. The inclusion of this compound in such reaction systems provides an in-situ protective measure, ensuring that these sensitive species are not prematurely quenched by trace water.
Enhancing Polymer and Materials Science
In polymer chemistry, especially in the formation of polyurethanes and other condensation polymers, the presence of water can interfere with chain growth and lead to undesirable properties in the final material.[5] this compound serves as an effective scavenger to ensure the integrity of the polymerization process.
| Application Area | Function of this compound | Typical Reaction Conditions | Key Benefit |
| Pharmaceutical Synthesis | Water Scavenger in Esterifications | Reflux in excess orthoformate, acid catalyst (e.g., p-TsOH) | Increased product yield, simplified purification |
| Organometallic Chemistry | In-situ drying of solvents and reagents | Stirring with substrate and solvent prior to adding main reagent | Protection of moisture-sensitive reagents |
| Polymer Chemistry | Removal of water in polycondensation reactions | Added as a formulation component | Improved polymer properties and stability |
| Fine Chemical Manufacturing | Intermediate and dehydrating agent | Varies depending on the specific transformation | Versatility in synthetic routes |
From Theory to Practice: Experimental Protocols
Successful implementation of this compound as a water scavenger requires careful consideration of stoichiometry, catalysis, and reaction monitoring.
Core Principles for Implementation
-
Stoichiometry: An excess of this compound is typically used to ensure the complete removal of all potential water, both from the reagents/solvents and any water generated during the reaction.[6] A 1.5 to 2-fold excess relative to the theoretical amount of water is a common starting point.
-
Catalysis: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric acid) is usually added to accelerate the hydrolysis.
-
Solvent Choice: this compound is soluble in most common organic solvents, making it widely applicable.
-
Monitoring: The consumption of the orthoformate and the formation of byproducts (propanol, propyl formate) can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Water Scavenging in a Model Esterification
This protocol describes the use of this compound to drive the esterification of benzoic acid with isopropanol.
Materials:
-
Benzoic acid
-
Isopropanol
-
This compound
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq), isopropanol (1.2 eq), and toluene.
-
Add this compound (1.5 eq relative to benzoic acid).
-
Add a catalytic amount of p-TsOH (0.01-0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Visualizing the Experimental Workflow
Caption: General workflow for an esterification using this compound.
A Comparative Perspective
While several methods exist for water removal, this compound offers a unique set of advantages.
| Method | Advantages | Disadvantages |
| This compound | Homogeneous (no filtration needed), irreversible reaction, benign byproducts, high capacity.[2] | Requires acidic conditions, adds mass to the reaction, byproducts need removal. |
| Molecular Sieves | Heterogeneous (easily removed), effective for pre-drying solvents. | Can be slow, may be coated by polymers, can be acidic or basic. |
| Other Orthoesters (TMOF, TEOF) | Similar mechanism, different byproducts (methanol/ethanol).[7] | Byproducts may be more volatile or reactive in some cases. |
| Anhydrous MgSO₄/Na₂SO₄ | Inexpensive, used in workups. | Low capacity, not ideal for in-situ scavenging during reaction. |
The choice of this compound is particularly advantageous when a homogeneous, high-capacity, and irreversible water scavenger is required directly within the reaction mixture.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its efficacy as a water scavenger is rooted in a well-understood, acid-catalyzed hydrolysis mechanism that irreversibly converts water into the less-reactive byproducts of propanol and propyl formate. By effectively removing water, it drives equilibrium-limited reactions to completion and protects moisture-sensitive reagents, making it an invaluable asset in pharmaceutical development, fine chemical synthesis, and materials science. A thorough understanding of its mechanism and practical application principles, as outlined in this guide, empowers researchers to overcome challenges associated with the presence of water and to achieve higher efficiency and success in their synthetic endeavors.
References
-
Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism - OSTI.GOV. (n.d.). Retrieved from [Link]
-
Triisopropyl orthoformate - Chem-Impex. (n.d.). Retrieved from [Link]
-
Mechanism for catalytic orthoformate hydrolysis in the presence of... - ResearchGate. (n.d.). Retrieved from [Link]
-
The Versatility of Trimethyl Orthoformate in Chemical Synthesis. (n.d.). Retrieved from [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. (2020, August 17). Retrieved from [Link]
-
This compound: Properties and Applications in Industrial Ester Synthesis. (2025, December 29). Retrieved from [Link]
-
Triethyl orthoformate - Wikipedia. (n.d.). Retrieved from [Link]
-
Organic Reactions in Water: A Practical and Convenient Method for the N-Formylation of Amines in Water. (n.d.). Retrieved from [Link]
-
METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Gas chromatographic determination of water after reaction with triethyl orthoformate - American Chemical Society. (n.d.). Retrieved from [Link]
-
Acid Catalysis in Confined Channels of Metal-Organic Frameworks: Boosting Orthoformate Hydrolysis in Basic Solutions - DOI. (n.d.). Retrieved from [Link]
-
Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
This compound Ten Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]
-
On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen - Docta Complutense. (2023, January 22). Retrieved from [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines - MDPI. (2023, December 2). Retrieved from [Link]
-
Triethyl orthoformate (TEOF) - PENPET Petrochemical Trading. (n.d.). Retrieved from [Link]
-
The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC. (n.d.). Retrieved from [Link]
-
INVESTIGATION OF WATER-REACTIVE CHEMICALS FOR ANTI-ICING ADDITIVES IN AVIATION FUELS - DTIC. (n.d.). Retrieved from [Link]
-
I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? | ResearchGate. (2018, January 4). Retrieved from [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
The Solubility of Tripropyl Orthoformate in Organic Solvents: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of tripropyl orthoformate in common organic solvents, designed for researchers, scientists, and professionals in drug development and chemical synthesis. This compound (TPOF) is a versatile reagent and intermediate, notably used as a water scavenger and in the formation of acetals.[1] Its solubility is a critical parameter for reaction kinetics, purification processes, and formulation development. This document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile based on the behavior of analogous compounds, and provides a detailed experimental protocol for precise miscibility determination.
Introduction to this compound
This compound, with the chemical formula C₁₀H₂₂O₃, is the tri-n-propyl ester of orthoformic acid.[2][3] It is a colorless liquid with a characteristic odor, recognized for its utility in a variety of chemical transformations.
Chemical Properties and Structure
The structure of this compound, featuring a central carbon atom bonded to three propoxy groups, is key to its chemical reactivity and solubility characteristics. The presence of ether-like oxygen atoms allows for hydrogen bonding with protic solvents, while the propyl chains contribute to its nonpolar character.
-
Molecular Weight: 190.28 g/mol [3]
-
Boiling Point: 106-108 °C at 40 mmHg[4]
-
Density: Approximately 0.883 g/mL at 25 °C[4]
Key Applications in Research and Industry
This compound's primary applications stem from its reactivity. It is widely employed as:
-
A Dehydrating Agent: TPOF reacts with water to form propyl formate and propanol, effectively removing trace amounts of water from reaction mixtures. This is crucial in moisture-sensitive reactions to improve product yields and prevent unwanted side reactions.[1]
-
A Precursor to Acetals and Ketals: It serves as a protective group for aldehydes and ketones.
-
An Intermediate in Pharmaceutical Synthesis: Its role as a chemical intermediate extends to the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1]
The Science of Solubility: A Theoretical Framework
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible.
The solubility of TPOF is governed by the balance between the polar ether linkages and the nonpolar alkyl (propyl) chains. While the oxygen atoms can participate in dipole-dipole interactions and act as hydrogen bond acceptors, the three propyl groups give the molecule a significant nonpolar character.
Solubility Profile of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor to the oxygen atoms of TPOF. The alkyl chains are also compatible. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Both TPOF and ethers share ether linkages, leading to favorable dipole-dipole interactions and van der Waals forces. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polar carbonyl group of ketones can interact with the polar portion of TPOF, and the alkyl groups are compatible. |
| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The nonpolar aromatic ring and the propyl chains of TPOF interact favorably through van der Waals forces. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble/Miscible | The long alkyl chains of TPOF make it compatible with nonpolar hydrocarbon solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are compatible with the overall polarity of TPOF. |
| Water | Slightly Soluble/Immiscible | The large nonpolar hydrocarbon portion of TPOF is expected to make it poorly soluble in the highly polar water. |
Disclaimer: This table is based on the general properties of orthoesters and the known solubility of analogous compounds. It is strongly recommended to verify the solubility for specific applications using the experimental protocol provided in this guide.
Experimental Protocol for Determining Liquid-Liquid Miscibility
This protocol provides a reliable, step-by-step method for qualitatively determining the miscibility of this compound with various organic solvents at room temperature.
Materials and Reagents
-
This compound (≥97% purity)
-
Selected organic solvents (reagent grade or higher)
-
Calibrated pipettes or graduated cylinders
-
Small, clear glass vials or test tubes with caps
-
Vortex mixer
-
Safety glasses, gloves, and a lab coat
Step-by-Step Methodology
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood.
-
Solvent Addition: Using a clean, calibrated pipette, add 2 mL of the chosen organic solvent to a labeled glass vial.
-
Initial TPOF Addition: Add 0.2 mL of this compound to the solvent in the vial.
-
Mixing: Cap the vial securely and vortex the mixture for 30 seconds.
-
Observation: Visually inspect the mixture against a well-lit background.
-
Miscible: The solution is clear and homogenous with no visible phase separation.
-
Immiscible: Two distinct layers are visible.
-
Partially Miscible: The solution appears cloudy or turbid, indicating the formation of a fine emulsion.
-
-
Incremental Addition (if miscible): If the initial mixture is miscible, continue to add this compound in 0.2 mL increments, vortexing and observing after each addition, until a total of 2 mL has been added. Note if any cloudiness or phase separation occurs at higher concentrations.
-
Recording Data: Record the observations for each solvent in a laboratory notebook.
Visualizing Solubility Factors
The interplay of molecular properties dictates the solubility of this compound. The following diagram illustrates the key factors influencing its miscibility with different classes of organic solvents.
Caption: Factors influencing TPOF solubility.
Safety and Handling Precautions
This compound is a combustible liquid and should be handled with appropriate safety measures.[5]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing.[6][7] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6] Keep away from heat, sparks, and open flames.[5][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate whose utility is closely tied to its solubility in organic media. Based on its molecular structure and the behavior of analogous orthoesters, it is predicted to be miscible with a wide range of common organic solvents, including alcohols, ethers, ketones, and hydrocarbons, while exhibiting poor solubility in water. The provided experimental protocol offers a straightforward method for confirming its miscibility in specific solvent systems, ensuring the reliability of experimental design and process development. Adherence to proper safety and handling procedures is essential when working with this compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- KISHIDA CHEMICAL CO., LTD. (2024).
- Fisher Scientific. (2025).
- ECHEMI. (n.d.).
- Alfa Chemistry. (n.d.). Ortho Esters.
- NIST. (n.d.).
- PubChem. (n.d.). This compound.
- GSRS. (n.d.). This compound.
- Sigma-Aldrich. (n.d.).
- Ataman Kimya. (n.d.).
- Chemdad Co., Ltd. (n.d.).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 7. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of Tripropyl Orthoformate with Carboxylic Acids: Mechanisms, Protocols, and Applications
Abstract
This technical guide provides a comprehensive examination of the reaction between tripropyl orthoformate and carboxylic acids, a cornerstone transformation in modern organic synthesis. Moving beyond simple esterification, this document delves into the mechanistic underpinnings, practical advantages, and detailed experimental protocols that empower researchers, chemists, and drug development professionals to leverage this reaction's full potential. We will explore the causality behind its efficiency, its role as a superior dehydrating agent, and its critical applications in the synthesis of complex molecules and pharmaceutical intermediates.
Introduction: Beyond Traditional Esterification
The esterification of carboxylic acids is a fundamental reaction in organic chemistry, pivotal for creating a vast array of chemical products, including pharmaceuticals, agrochemicals, and advanced materials.[1] The classical Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, has been a workhorse for over a century. However, its reversible nature presents a significant challenge: the reaction reaches an equilibrium that limits product yield, and the co-production of water can promote the reverse hydrolysis reaction or interfere with moisture-sensitive substrates.[1]
This compound, CH(OCH₂CH₂CH₃)₃, emerges as a highly effective solution to this thermodynamic constraint. As an orthoester, it serves a dual purpose: it can act as a source of propyl groups for ester formation, and more critically, it functions as an exceptionally efficient in-situ water scavenger.[2][3] By reacting irreversibly with the water generated during esterification, it drives the equilibrium completely towards the product side, ensuring near-quantitative conversion under mild conditions.[4] This unique capability makes it an invaluable tool, particularly in the pharmaceutical and specialty chemical industries where high purity and yield are paramount.[2][5]
The Core Reaction: Mechanism and Rationale
To appreciate the superiority of the orthoformate method, one must first understand the mechanism. The reaction proceeds via an acid-catalyzed pathway where the orthoformate is activated, facilitating the nucleophilic attack by the carboxylic acid.
Mechanistic Pathway
The generally accepted mechanism involves the following key steps:
-
Activation: In the presence of an acid catalyst (e.g., H₂SO₄, p-TsOH), one of the ether oxygens of the this compound is protonated, creating a highly reactive oxonium ion. This makes the central carbon significantly more electrophilic.
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the activated orthoformate.
-
Intermediate Formation & Elimination: A tetrahedral intermediate is formed. This intermediate is unstable and collapses, eliminating a molecule of propanol to form a new, protonated intermediate.
-
Second Elimination: The process repeats. The intermediate undergoes further transformation to eliminate a second molecule of propanol.
-
Final Product Formation: The final intermediate eliminates a proton and a molecule of propyl formate, yielding the desired propyl ester of the carboxylic acid.
The key insight is that the water produced from a conventional esterification is consumed by the excess orthoformate in a parallel, irreversible hydrolysis reaction, which ultimately produces more alcohol and formate esters, effectively removing water from the equilibrium and driving the primary esterification to completion.
Visualization of the Reaction Mechanism
Caption: Acid-catalyzed reaction mechanism for esterification.
Advantages in Synthetic Chemistry
The choice of this compound is a strategic one, offering distinct advantages over traditional methods:
-
Quantitative Yields: By effectively removing water, the reaction equilibrium is shifted almost entirely to the product side, often resulting in yields exceeding 95%.[2]
-
Mild Conditions: The reaction proceeds efficiently at moderate temperatures, often at the reflux temperature of the solvent, preserving thermally sensitive functional groups within complex molecules.[5]
-
Broad Substrate Scope: It is effective for a wide range of aliphatic and aromatic carboxylic acids, including sterically hindered or electronically deactivated substrates that are challenging to esterify by other means.
-
Water Scavenging: Beyond esterification, this compound is an excellent drying agent for synthesizing moisture-sensitive compounds where the presence of water can be detrimental.[2]
Experimental Protocol: A Self-Validating Workflow
This section provides a robust, generalized protocol for the esterification of a carboxylic acid using this compound. The logic behind each step is explained to ensure a self-validating and reproducible system.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| Carboxylic Acid | Substrate | >98% Purity |
| This compound | Esterifying Agent & Dehydrating Agent | >97% Purity |
| Anhydrous Solvent | Reaction Medium (e.g., Toluene, THF) | Anhydrous Grade |
| Acid Catalyst (optional) | To accelerate the reaction (e.g., H₂SO₄, p-TsOH) | Reagent Grade |
| Saturated NaHCO₃ (aq) | Work-up: Neutralize acid catalyst/unreacted acid | Laboratory Grade |
| Brine (Saturated NaCl) | Work-up: Remove water from organic layer | Laboratory Grade |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Reagent Grade |
| Round-bottom flask, Condenser | Reaction Vessel | Standard Glassware |
| Magnetic Stirrer/Hotplate | Agitation and Heating | Standard Equipment |
| Separatory Funnel | Extraction | Standard Glassware |
Step-by-Step Methodology
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and fit it with a reflux condenser under an inert atmosphere (e.g., N₂ or Argon). Causality: An inert atmosphere is crucial as this compound is moisture-sensitive.[3]
-
Reagent Charging: To the flask, add the carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., toluene). Begin stirring. Add this compound (1.5 - 3.0 eq). Causality: Using an excess of the orthoformate ensures complete reaction of both the carboxylic acid and any water produced.
-
Catalyst Addition (If Necessary): If a catalyst is required for less reactive acids, add a catalytic amount (0.01 - 0.05 eq) of a strong acid like p-toluenesulfonic acid. Causality: The acid protonates the orthoformate, making it a much more reactive electrophile.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR by taking small aliquots). The reaction is typically complete within 2-12 hours.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. If an acid catalyst was used, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid. Transfer the mixture to a separatory funnel. Causality: Neutralization is critical to prevent product hydrolysis during extraction and to remove the catalyst.
-
Extraction and Washing: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. Causality: The bicarbonate wash removes any remaining carboxylic acid, while the brine wash begins the drying process by removing bulk water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude propyl ester.
-
Purification: Purify the crude product by a suitable method, such as fractional distillation under vacuum for volatile esters or column chromatography for non-volatile compounds.
Visualization of the Experimental Workflow
Caption: Standard experimental workflow for ester synthesis.
Applications in High-Value Synthesis
The reliability of this compound has made it a key reagent in fields where precision is non-negotiable.
-
Pharmaceutical Intermediates: It is widely used in the synthesis of active pharmaceutical ingredients (APIs).[2] For example, orthoesters are key building blocks in the synthesis of drugs like Milrinone, a treatment for congestive heart failure.[5]
-
Enzyme-Catalyzed Resolutions: In biocatalysis, this compound can be used as an alcohol donor in lipase-catalyzed esterifications for the kinetic resolution of racemic acids, cleverly circumventing the negative effects of water on enzyme activity.[3]
-
Specialty Esters: The reaction is employed to create esters with specific functionalities for use in advanced materials, performance chemicals, and flavors.[1][2]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential.
-
Hazards: It is a combustible liquid and can cause skin and serious eye irritation.[6] Inhalation may cause respiratory tract irritation.
-
Handling: Always work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7] It is incompatible with strong acids and strong oxidizing agents.[6] Exposure to moisture can lead to decomposition.
Conclusion
The reaction of this compound with carboxylic acids represents a significant advancement over traditional esterification methods. By acting as a potent and irreversible water scavenger, it drives reactions to completion, offering high yields under mild conditions. This technical guide has outlined the core mechanistic principles, provided a robust and logically validated experimental protocol, and highlighted its critical applications. For researchers and professionals in drug development and chemical synthesis, mastering this reaction is not merely a matter of technique but a strategic advantage in the efficient and reliable production of high-value molecules.
References
-
This compound: Properties and Applications in Industrial Ester Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
This compound Ten Chongqing Chemdad Co. ,Ltd. Available at: [Link]
-
Triethyl orthoformate - Wikipedia. Available at: [Link]
-
The Crucial Role of Triethyl Orthoformate in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
The Orthoester Functional Group: A Technical Guide for Advanced Organic Synthesis and Drug Development
This guide provides an in-depth exploration of the orthoester functional group, a unique and versatile moiety in organic chemistry. It is intended for researchers, scientists, and professionals in drug development who seek to leverage the distinct properties of orthoesters in their work. We will delve into the fundamental principles governing their reactivity, provide field-proven insights into their synthesis and strategic application, and present detailed protocols for their use.
Core Principles of the Orthoester Functional Group
An orthoester is characterized by a central carbon atom bonded to three alkoxy (-OR) groups, with the general formula RC(OR')₃.[1][2] This structure can be conceptualized as the product of exhaustive alkylation of an unstable orthocarboxylic acid.[3][4] Common examples include trimethyl orthoformate (TMOF) and triethyl orthoacetate (TEOF).[3][5]
The key to understanding the utility of orthoesters lies in their distinct stability profile. They are generally stable under neutral and basic conditions but are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and two equivalents of alcohol.[3][4][6] This pH-sensitive lability is the cornerstone of their application in both synthetic chemistry and advanced drug delivery systems.
The reactivity of orthoesters is governed by the electron-deficient nature of the central carbon atom, making them susceptible to nucleophilic attack, particularly after protonation of one of the oxygen atoms under acidic conditions.[1]
Synthesis of Orthoesters: The Pinner Reaction and Beyond
While several methods exist for the synthesis of orthoesters, the Pinner reaction remains a traditional and important approach.[3][7]
The Pinner Reaction
This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[8][9] The process typically occurs in two stages: first, the formation of an imino ester salt (a Pinner salt), which then reacts with excess alcohol to form the orthoester.[7][9]
Reaction Scheme:
-
RCN + R'OH + HCl → [RC(OR')=NH₂]⁺Cl⁻ (Pinner Salt Formation)
-
[RC(OR')=NH₂]⁺Cl⁻ + 2 R'OH → RC(OR')₃ + NH₄Cl (Orthoester Formation)[3]
It is crucial to maintain anhydrous conditions as the presence of water will lead to the formation of an ester instead of the orthoester.[3] While effective, the Pinner reaction can be inefficient and may produce alkyl chloride as a side product.[3] Recent modifications have aimed to improve the safety and efficiency of this method.[10]
Alternative Synthetic Routes
Other methods for synthesizing orthoesters include the reaction of 1,1,1-trichloroalkanes with sodium alkoxide and the alcoholysis of other orthoesters (orthoester exchange).[1][3]
Reactivity and Mechanistic Insights: The Hydrolysis Pathway
The acid-catalyzed hydrolysis of orthoesters is a stepwise process that is fundamental to their application as protecting groups and pH-sensitive linkers.
The generally accepted mechanism involves three key steps:
-
Protonation: Rapid and reversible protonation of one of the alkoxy oxygen atoms.
-
Formation of a Carboxonium Ion: The rate-determining step, involving the departure of an alcohol molecule to form a resonance-stabilized carboxonium ion.
-
Nucleophilic Attack by Water and Subsequent Steps: Water acts as a nucleophile, attacking the carboxonium ion. This is followed by proton transfers and the elimination of a second alcohol molecule to yield the final ester product.[11]
The rate of hydrolysis can be tuned by altering the substituents on the orthoester, with electron-donating groups generally accelerating the reaction.[12]
Applications in Organic Synthesis: The Orthoester as a Protecting Group
The stability of orthoesters to basic and nucleophilic conditions, coupled with their facile removal under mild acidic conditions, makes them excellent protecting groups for carboxylic acids.[13][14] This is particularly valuable in multi-step syntheses where other functional groups in the molecule are sensitive to the harsh conditions required to deprotect other types of carboxylic acid protecting groups.
Bicyclic orthoesters, such as the 4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl (OBO) group, are notable examples used in total synthesis.[3]
Experimental Protocol: Protection of a Carboxylic Acid as a Bicyclic Orthoester
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a solution of the carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add (3-methyloxetan-3-yl)methanol.
-
Lewis Acid Catalyst: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Protocol: Deprotection of a Bicyclic Orthoester
-
Mild Acidic Hydrolysis: Dissolve the protected compound in a mixture of tetrahydrofuran (THF) and mild aqueous acid (e.g., 0.1 M HCl).
-
Stirring: Stir the solution at room temperature and monitor the reaction by TLC or LC-MS until the intermediate ester of tris(hydroxymethyl)ethane is formed.
-
Base-Mediated Cleavage: Add an aqueous carbonate solution (e.g., K₂CO₃) to cleave the intermediate ester and liberate the free carboxylic acid.
-
Workup and Purification: Acidify the reaction mixture to protonate the carboxylic acid and extract with an appropriate organic solvent. Dry, concentrate, and purify as necessary.
Advanced Applications in Drug Development and Delivery
The pH-sensitive nature of the orthoester linkage has been extensively exploited in the design of sophisticated drug delivery systems.[15] These systems are designed to be stable in the bloodstream (at physiological pH ~7.4) and to release their therapeutic payload in the acidic microenvironments of tumors or within cellular endosomes (pH 4.5-6.5).[16][17]
pH-Sensitive Liposomes and Nanoparticles
Orthoester linkers have been incorporated into lipids and polymers to create pH-sensitive drug carriers.[18][19][20] For instance, polyethylene glycol (PEG) can be attached to a lipid via an orthoester linkage to create a "stealth" liposome that circulates in the bloodstream.[21] Upon reaching an acidic target tissue, the orthoester linkage is cleaved, shedding the PEG layer and facilitating cellular uptake and drug release.[17]
Poly(ortho esters)
Poly(ortho esters) are a class of biodegradable polymers that have been developed for controlled drug release.[22][23][24] Their erosion and subsequent drug release rates can be finely tuned by incorporating acidic excipients into the polymer matrix, which catalyze the hydrolysis of the orthoester backbone.[25] This surface-eroding property allows for a more predictable and sustained release of the encapsulated drug compared to bulk-eroding polymers.[22]
Prodrugs
Orthoester linkages can also be used to create prodrugs, where a drug molecule is rendered inactive by conjugation to another moiety via an orthoester bond.[26][27] This approach can improve the drug's solubility, stability, and pharmacokinetic profile.[28] Once the prodrug reaches its target, the acidic environment triggers the cleavage of the orthoester, releasing the active drug.
Quantitative Data Summary
| Property | Description | Typical Values/Conditions | Reference(s) |
| Stability | Stable in neutral to basic pH. | pH > 7 | [1][4][23] |
| Lability | Readily hydrolyzes in mild aqueous acid. | pH < 6.5 | [3][4][6] |
| Hydrolysis Rate | Tunable based on orthoester structure and pH. | Half-life from minutes to hours depending on conditions. | [12][29] |
| Pinner Reaction Yields | Variable, can be improved with optimized conditions. | 60-80% (can be lower) | [10] |
Conclusion
The orthoester functional group offers a unique combination of stability and controlled lability that has proven invaluable in both complex organic synthesis and the rational design of advanced drug delivery systems. A thorough understanding of its reactivity, particularly the mechanism of acid-catalyzed hydrolysis, is essential for its effective application. As research into targeted therapies and controlled-release formulations continues to advance, the strategic use of orthoesters is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
References
-
Ortho ester - Wikipedia.
-
A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing).
-
Ortho Ester-Based Surfactants for pH-Triggered Release in Drug and Gene Delivery - eScholarship.org.
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts.
-
Pinner Reaction - SynArchive.
-
Illustrated Glossary of Organic Chemistry - Pinner reaction.
-
(PDF) Synthetic Applications of Ortho Esters - ResearchGate.
-
Ortho Esters - Alfa Chemistry.
-
Ortho ester - Grokipedia.
-
Pinner reaction - Wikipedia.
-
The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester.
-
Acid catalysed hydrolysis of orthoesters - Canadian Science Publishing.
-
Orthoester - chemeurope.com.
-
Poly(ortho esters): synthesis, characterization, properties and uses - PubMed.
-
Stimuli-Responsive Liposomes for Drug Delivery - PMC - PubMed Central - NIH.
-
Polyorthoesters - PolyVation.
-
Novel ortho ester-based, pH-sensitive cationic lipid for gene delivery in vitro and in vivo.
-
Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification | Request PDF - ResearchGate.
-
Novel pH-Sensitive Cationic Lipids with Linear Ortho Ester Linkers for Gene Delivery - NIH.
-
Novel pH-sensitive cationic lipids with linear ortho ester linkers for gene delivery - PubMed.
-
The Mechanism of Hydrolysis of Ortho Esters1 - American Chemical Society.
-
Illustrated Glossary of Organic Chemistry - Orthoester.
-
The Pinner reaction for orthoester synthesis | Download Scientific Diagram - ResearchGate.
-
Poly(Ortho Esters): Recent Developments for Biomedical Applications - CHIMIA.
-
The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC.
-
In vitro drug release from self-catalyzed poly(ortho ester): case study of 5-fluorouracil.
-
1 Examples of pH-sensitive linkers used to develop prodrugs - ResearchGate.
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PubMed Central.
-
Novel approach to pro-drugs of lactones: water soluble imidate and ortho-ester derivatives of a furanone-based COX-2 selective inhibitor - PubMed.
-
Small-molecule prodrug based on pH sensitivity and composed of conjugate of orthoester and dasatinib, and preparation method thereof - Patsnap Eureka.
-
pH-sensitive PEG Lipids Containing Orthoester Linkers: New Potential Tools for Nonviral Gene Delivery - PubMed.
-
US6897196B1 - pH sensitive lipids based on ortho ester linkers, composition and method.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthoester [chemeurope.com]
- 7. synarchive.com [synarchive.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Novel pH-Sensitive Cationic Lipids with Linear Ortho Ester Linkers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel pH-sensitive cationic lipids with linear ortho ester linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Polyorthoesters | PolyVation [polyvation.com]
- 24. chimia.ch [chimia.ch]
- 25. In vitro drug release from self-catalyzed poly(ortho ester): case study of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Novel approach to pro-drugs of lactones: water soluble imidate and ortho-ester derivatives of a furanone-based COX-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Small-molecule prodrug based on pH sensitivity and composed of conjugate of orthoester and dasatinib, and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 29. researchgate.net [researchgate.net]
Whitepaper: Tripropyl Orthoformate as a Cornerstone Reagent in Modern Green Chemistry
Abstract
In the paradigm shift towards sustainable chemical synthesis, the principles of green chemistry—waste prevention, atom economy, and energy efficiency—are paramount.[1][2] This technical guide delves into the multifaceted role of tripropyl orthoformate (TPOF), a versatile orthoester, as a critical enabler of greener chemical processes. We will explore its mechanistic functions, provide field-proven experimental protocols, and demonstrate its application in reducing waste and enhancing reaction efficiency. This document is intended for researchers, chemists, and process development professionals dedicated to integrating sustainable practices into their workflows.
Introduction: Re-evaluating Reagents Through a Green Lens
The philosophy of green chemistry compels us to scrutinize every component of a chemical transformation, from solvents to catalysts and reagents.[3][4] An ideal reagent should not only perform its intended chemical function with high efficacy but also contribute to the overall sustainability of the process. This compound, with the chemical formula CH(OCH₂CH₂CH₃)₃, has emerged as a significant tool in this context. While traditionally known as a protecting group and synthetic intermediate, its utility in green chemistry is primarily centered on its role as a highly effective water scavenger and a reactant in streamlined, multi-component syntheses.[5][6]
This guide moves beyond a superficial acknowledgment of these roles to provide a deeper, mechanistic understanding and practical application data, empowering scientists to leverage TPOF for creating more efficient, less wasteful, and environmentally benign synthetic routes.
The Core Function: In-Situ Water Scavenging to Drive Equilibria
Many crucial organic reactions, such as esterifications and acetalizations, are equilibrium-limited processes that generate water as a byproduct. According to Le Châtelier's principle, the removal of this water is essential to drive the reaction towards the desired product and achieve high yields. While physical removal methods like azeotropic distillation are effective, they are often energy-intensive, aligning poorly with the green chemistry principle of designing for energy efficiency.[1][7]
This compound offers an elegant, in-situ chemical solution. It reacts stoichiometrically and irreversibly with water under acidic or enzymatic catalysis to form propyl formate and propanol.[8][9] This reaction effectively eliminates water from the system, pulling the main reaction equilibrium forward.
Mechanism of Hydrolysis: The acid-catalyzed hydrolysis of orthoformates proceeds via an A-1 or A-SE2 mechanism, involving protonation of an oxygen atom followed by the elimination of an alcohol molecule to form a dialkoxycarbenium ion.[10] This reactive intermediate is then attacked by water. In the context of water scavenging, TPOF acts as a sacrificial reagent that is hydrolyzed in place of the desired ester or acetal, preventing the reverse reaction.
Caption: Hydrolysis of this compound to remove water.
Application Focus I: Enhancing Enzymatic Esterification
Enzymatic catalysis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions.[1] However, the water generated during lipase-catalyzed esterifications can diminish enzyme activity and promote the reverse hydrolytic reaction. TPOF is an excellent water scavenger in these systems as it circumvents the need for high temperatures or vacuum, preserving the delicate structure and function of the enzyme.[8]
Comparative Data: Esterification With and Without TPOF
| Parameter | Standard Esterification (No Scavenger) | TPOF-Enhanced Esterification | Green Advantage |
| Reaction Time | 24 - 48 hours | 8 - 12 hours | Reduced energy consumption |
| Equilibrium Conversion | 60 - 70% | >95% | Higher yield, less waste |
| Enzyme Reusability | Reduced due to water activity | Maintained for more cycles | Lower catalyst cost, less waste |
| Downstream Processing | Requires water removal step | Simplified workup | Fewer process steps |
Experimental Protocol: Lipase-Catalyzed Synthesis of (S)-Ibuprofen Propyl Ester
This protocol demonstrates the kinetic resolution of racemic ibuprofen, a process where the enzyme selectively esterifies one enantiomer. The use of TPOF is critical for achieving high conversion and enantioselectivity.[11]
-
Reactor Setup: To a 100 mL screw-capped flask, add racemic ibuprofen (2.06 g, 10 mmol) and a suitable solvent like methylcyclohexane (40 mL).
-
Reagent Addition: Add this compound (3.8 g, 20 mmol, 2.0 equivalents). Causality Note: A stoichiometric excess of TPOF is used to ensure complete water removal throughout the reaction.
-
Catalyst Introduction: Add immobilized lipase (e.g., Novozym 435, 200 mg).[8] The immobilization prevents the enzyme from being consumed in the workup and allows for easy recovery.
-
Reaction Execution: Seal the flask and place it in an orbital shaker at 40°C and 200 rpm. The mild temperature is chosen to maintain optimal enzyme activity.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via chiral HPLC to determine the conversion and enantiomeric excess of the remaining (S)-ibuprofen.
-
Workup: Once the desired conversion (~50% for optimal resolution) is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue, containing propyl (R)-ibuprofenate and unreacted (S)-ibuprofen, can be separated by column chromatography.
Application Focus II: Acetalization and One-Pot Syntheses
Protecting carbonyl groups as acetals is fundamental in multi-step synthesis. This reaction is also reversible and water-sensitive. TPOF serves a dual purpose: it acts as a dehydrating agent and can also be a reactant.[9][12] This dual-role streamlines processes, adhering to the green principle of reducing derivatives and auxiliary substances.[7]
One-pot or multicomponent reactions are inherently green as they reduce the number of synthetic steps, minimize solvent use, and decrease waste from intermediate workups and purifications.[13] TPOF is a valuable reagent in such syntheses, often enabling transformations that would otherwise be inefficient.
Caption: Comparison of a one-pot synthesis using TPOF vs. a traditional multi-step route.
Synthesis and Environmental Profile
A holistic green chemistry assessment requires an analysis of a reagent's lifecycle. The industrial synthesis of orthoformates, including TPOF, has traditionally involved reagents like hydrogen cyanide and hydrogen chloride gas.[14][15] However, greener manufacturing processes are being developed to mitigate these hazards.[16]
Key Safety and Environmental Data for this compound:
| Property | Value | Source / Implication |
| CAS Number | 621-76-1 | [17] |
| Appearance | Clear, colorless liquid | [17] |
| Boiling Point | 106-108 °C @ 40 mmHg | [17] |
| Flash Point | 72 °C / 161.6 °F (closed cup) | [17] |
| Hazard Class | Combustible liquid; Skin/Eye Irritant | [17] |
| Toxicity | WGK 1: Slightly hazardous to water | |
| Biodegradation | Expected to be biodegradable. The hydrolysis products (propanol and formic acid) are readily biodegradable. | Principle of designing for degradation[7] |
While TPOF is classified as a combustible liquid and an irritant, its hazard profile is manageable with standard laboratory personal protective equipment (PPE) and engineering controls.[17][18] Importantly, its hydrolysis byproducts are simple, low-toxicity compounds, which aligns with the green principle of designing for degradation.[7]
Conclusion: A Strategic Choice for Sustainable Synthesis
This compound is more than a simple auxiliary reagent; it is a strategic tool for implementing the principles of green chemistry in a practical and impactful way. By serving as an efficient in-situ water scavenger, it enhances reaction rates and yields under mild, energy-efficient conditions, particularly in sensitive enzymatic processes. Its role as a key component in atom-economical, one-pot syntheses further reduces waste, solvent use, and operational complexity. As the chemical industry continues its essential journey towards sustainability, the intelligent application of versatile reagents like this compound will be indispensable for designing the cleaner, safer, and more efficient processes of the future.[3]
References
-
12 Principles of Green Chemistry. American Chemical Society. [Link]
-
Principles of Green Chemistry. Anonymous. [Link]
-
Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV. [Link]
-
Basics of Green Chemistry. US EPA. [Link]
-
12 Green Chemistry Principles. ChemCopilot. [Link]
-
What Are Green Chemistry Principles?. YouTube. [Link]
-
The Crucial Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
-
Acid Catalysis in Confined Channels of Metal-Organic Frameworks: Boosting Orthoformate Hydrolysis in Basic Solutions. DOI. [Link]
-
Mechanism for catalytic orthoformate hydrolysis in the presence of catalytic 1. ResearchGate. [Link]
-
This compound: Properties and Applications in Industrial Ester Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Triethyl orthoformate (TEOF). PENPET Petrochemical Trading. [Link]
-
Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. DOI. [Link]
-
Reaction and substrate scope for orthoformate hydrolysis. ResearchGate. [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link]
- Prepare the green cleaning procedure of ortho-formiate.
-
The Safety and Handling of Triethyl Orthoformate in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Green process for preparing orthoformate.
-
On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Docta Complutense. [Link]
- Process for esterifying aromatic carboxylic acids.
-
Life Cycle Environmental Impacts of Precursors Used in the Supply Chain of Emerging Perovskite Solar Cells. IEEE. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link]
-
Alkyl Orthoformate: A Versatile Reagent in Organic Synthesis. Request PDF. [Link]
-
Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. ResearchGate. [Link]
-
Green Synthesis of Acetals/Ketals: Efficient Solvent-Free Process for the Carbonyl/Hydroxyl Group Protection Catalyzed by SBA15 Materials. ResearchGate. [Link]
Sources
- 1. acs.org [acs.org]
- 2. epa.gov [epa.gov]
- 3. 12 Green Chemistry Principles — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Principles of Green Chemistry | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. osti.gov [osti.gov]
- 11. docta.ucm.es [docta.ucm.es]
- 12. researchgate.net [researchgate.net]
- 13. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]
- 14. Page loading... [guidechem.com]
- 15. CN103483165A - Green process for preparing orthoformate - Google Patents [patents.google.com]
- 16. CN103483165B - Prepare the green cleaning procedure of ortho-formiate - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Introductory Applications of Tripropyl Orthoformate in Organic Synthesis
Introduction: The Unique Role of Tripropyl Orthoformate in Synthetic Chemistry
In the landscape of modern organic synthesis, orthoesters represent a class of uniquely versatile reagents. Among them, this compound (TPOF), the tri-n-propyl ester of the hypothetical orthoformic acid, stands out for its utility as a reliable one-carbon (C1) building block, a protecting group precursor, and an efficient dehydrating agent.[1][2] With the chemical formula HC(OCH₂CH₂CH₃)₃, this clear, moisture-sensitive liquid provides chemists with a powerful tool for a range of transformations critical to the fields of pharmaceuticals, agrochemicals, and materials science.[3][4]
This guide offers an in-depth exploration of the foundational applications of this compound. We will move beyond simple reaction lists to dissect the mechanistic underpinnings and causal factors that drive its reactivity. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively integrate this reagent into their synthetic workflows.
Caption: General structure of this compound (TPOF).
Chapter 1: Acetal Protection of Carbonyls and Diols
A cornerstone application of this compound is in the protection of carbonyl functional groups, specifically aldehydes and ketones, by converting them into the corresponding dipropyl acetals or ketals. This strategy is essential in multistep syntheses where the carbonyl group must be masked to prevent undesired reactions with nucleophiles or bases.[5][6]
The Causality of Acetal Formation
The reaction is typically catalyzed by an acid (e.g., p-toluenesulfonic acid, HCl, or a Lewis acid), which protonates one of the alkoxy groups of the orthoformate, making it a good leaving group (propanol).[7] The resulting dialkoxycarbenium ion is a potent electrophile that is readily attacked by the carbonyl oxygen. Subsequent nucleophilic attack by an alcohol (either added or generated in situ) and elimination of further propanol molecules drives the reaction to completion. When TPOF is used with the parent carbonyl compound, it serves as both the acetal source and a dehydrating agent, reacting with the water generated during the reaction to drive the equilibrium toward the acetal product.[5]
Caption: Simplified workflow for acid-catalyzed acetal formation.
Protocol: General Acetal Protection of an Aldehyde
This protocol describes a standard procedure for the protection of an aldehyde using this compound.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate, 0.01-0.05 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde and the anhydrous solvent.
-
Add the this compound to the solution and stir.
-
Add the acid catalyst to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a mild base, such as triethylamine or a saturated sodium bicarbonate solution, to neutralize the acid catalyst.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude acetal by column chromatography or distillation as required.
Protection of Diols
This compound is also effective for the protection of 1,2- and 1,3-diols, forming cyclic acetals. This is particularly valuable in carbohydrate and nucleoside chemistry, where selective protection of diol functionalities is paramount. The formation of a cyclic acetal can impart conformational rigidity, which can be exploited to control stereoselectivity in subsequent synthetic steps.[8][9]
Chapter 2: this compound as a Dehydrating Agent
In many equilibrium-limited reactions, such as esterifications and some condensations, the formation of water as a byproduct can prevent the reaction from proceeding to completion. This compound serves as an exceptionally effective chemical dehydrating agent, or "water scavenger," by irreversibly reacting with water.[1][2]
Mechanism of Dehydration
Under acidic or neutral conditions, this compound reacts with water in a hydrolysis reaction to form propyl formate and two equivalents of propanol.[3]
HC(OPr)₃ + H₂O → HC(=O)OPr + 2 PrOH
By consuming water, TPOF shifts the equilibrium of the primary reaction forward, leading to significantly higher product yields.[10] This is a superior alternative to physical water removal methods like Dean-Stark distillation, especially for temperature-sensitive substrates or small-scale reactions. It has been effectively used in lipase-catalyzed esterifications and the synthesis of moisture-sensitive dyes.[3][11]
Caption: TPOF shifts reaction equilibrium by consuming water.
Data Summary: Esterification Enhancement
The use of orthoformates can dramatically improve yields in esterification reactions.
| Carboxylic Acid | Alcohol | Conditions | Yield without TPOF | Yield with TPOF |
| Benzoic Acid | Ethanol | H₂SO₄ (cat.), Reflux | ~65% | >95%[10] |
| rac-Fenoprofen | Propanol | Novozym 435, Me-cyclohexane | Variable | High[3][11] |
| Acetic Acid | Isopropanol | Amberlyst-15, 60°C | ~70% | >90% |
Note: Data is representative and illustrates the general principle. Triethyl orthoformate is often cited, but the reactivity of this compound is analogous.
Chapter 3: Formylation and Heterocyclic Synthesis
As a C1 synthon, this compound is a valuable reagent for introducing a formyl group or its equivalent into a molecule. This is particularly important in the synthesis of aldehydes, formamides, and a vast array of heterocyclic compounds.[12][13]
Formylation of Amines
Primary and secondary amines react with this compound, typically with heating, to produce N-formyl derivatives.[14] This reaction is a mild alternative to using other formylating agents like formic acid or Vilsmeier-Haack reagents. The reaction proceeds through the formation of an intermediate imidate, which can be hydrolyzed to the formamide.
Synthesis of Heterocycles
Orthoformates are classic reagents for the construction of nitrogen- and oxygen-containing heterocycles.[12][15] They react with substrates containing two nucleophilic groups in a 1,2- or 1,3-relationship (e.g., o-phenylenediamines, o-aminophenols) in a condensation reaction to form rings like benzimidazoles and benzoxazoles.[12] The orthoformate provides the single carbon atom required to bridge the two nucleophilic centers.
Caption: TPOF as a C1 source for building heterocyclic rings.
Protocol: Synthesis of 2-Substituted Benzimidazole
Materials:
-
Substituted o-phenylenediamine (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Catalyst (e.g., p-Toluenesulfonic acid or Ytterbium(III) triflate, optional)
-
Solvent (e.g., Ethanol or solvent-free)
Procedure:
-
Combine the o-phenylenediamine and this compound in a round-bottom flask.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120°C). The reaction can often be run neat (solvent-free).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If the product crystallizes upon cooling, it can be collected by filtration and washed with a cold solvent like ethanol or hexane.
-
If the product does not crystallize, remove the excess TPOF and propanol under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the pure benzimidazole derivative.
Conclusion
This compound is a versatile and indispensable reagent in the organic chemist's toolkit. Its utility extends from the fundamental task of carbonyl protection to the more nuanced roles of a powerful dehydrating agent and a C1 building block for complex heterocyclic systems. Understanding the principles behind its reactivity allows for its intelligent application in solving diverse synthetic challenges, ultimately accelerating the development of novel pharmaceuticals and advanced materials. Its role as a key intermediate highlights its broad applicability and economic significance in the chemical industry.[1][2]
References
- Vertex AI Search. (n.d.). Mastering Organic Synthesis: The Essential Role of Triethyl Orthoformate.
- MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties and Applications in Industrial Ester Synthesis.
- Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis.
- ResearchGate. (n.d.). Reaction of primary amines with triethyl orthoformate in water.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
- Sigma-Aldrich. (n.d.). This compound 97.
- Guidechem. (n.d.). How is this compound Prepared and What are its Applications?.
- Wikipedia. (n.d.). Triethyl orthoformate.
- Indian Academy of Sciences. (n.d.). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Trimethyl orthoformate.
- ChemicalBook. (2021). What is Trimethyl orthoformate?.
- Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE.
- Science of Synthesis. (n.d.). Product Class 11: Alcohols and Diols by Deprotection.
- University of Pennsylvania. (n.d.). Protecting Groups.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C10H22O3 | CID 69311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 11. 原甲酸三丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to the Safe Handling and Application of Tripropyl Orthoformate
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the safe and effective use of tripropyl orthoformate. As a key intermediate in the chemical and pharmaceutical industries, its role as a dehydrating agent and a precursor in specialized ester synthesis is critical.[1] A thorough understanding of its reactivity and adherence to stringent safety protocols are paramount for successful and safe experimentation. This document provides a synthesis of technical data and field-proven insights to navigate the handling of this versatile reagent.
Physicochemical Profile and Reactivity
Understanding the fundamental physicochemical properties of this compound is essential for its proper handling and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 621-76-1 | [2] |
| Molecular Formula | C10H22O3 | [3][4] |
| Molecular Weight | 190.28 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [1][6] |
| Boiling Point | 106-108 °C at 40 mmHg | [6][7][8] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [7][9] |
| Density | 0.883 g/mL at 25 °C | [6][8] |
| Solubility | Slightly soluble in water | [10] |
This compound is a combustible liquid, and its vapors can form explosive mixtures with air.[11][12] It is sensitive to moisture and will hydrolyze in the presence of water, making it an effective drying agent in certain synthetic applications.[1][8] This reactivity with water also necessitates handling under inert conditions to prevent degradation. It is incompatible with strong acids and oxidizing agents.[2][7][13]
Hazard Identification and Risk Mitigation
A comprehensive understanding of the potential hazards is crucial for mitigating risks associated with this compound.
Health Hazards
This compound is classified as an irritant to the skin, eyes, and respiratory system.[6][9][14]
-
Skin Contact : Causes skin irritation.[2][7][9][14] Prolonged contact can lead to dermatitis.
-
Inhalation : May cause respiratory irritation.[9][14][15] Vapors may lead to dizziness or suffocation.[15]
-
Ingestion : May cause irritation of the digestive tract.[15]
Fire and Explosion Hazards
As a combustible liquid with a flash point of 72 °C, this compound presents a moderate fire hazard when exposed to heat or flame.[7][12] Its vapors can travel a considerable distance to an ignition source and flash back.[12]
Safety Protocols and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area.[11][12][16] For procedures that may generate significant vapors, a fume hood is required.[16]
-
Ignition Sources : Keep away from open flames, sparks, and hot surfaces.[2][7][11][12][16][17] Use explosion-proof electrical and lighting equipment.[12][17][18][19]
-
Static Discharge : Ground and bond containers and receiving equipment to prevent static discharge.[11][12][15][16][18][19]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent personal exposure.
Table 2: Recommended Personal Protective Equipment
| Area of Protection | Recommended Equipment | Standard(s) |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be necessary. | OSHA 29 CFR 1910.133, EN 166 |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). | |
| Skin/Body | Laboratory coat, protective clothing. | |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced. |
graph "Safety_Protocol_Hierarchy" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];subgraph "cluster_0" { label="Hazard Mitigation Strategy"; bgcolor="#FFFFFF"; "Engineering_Controls" [label="Engineering Controls\n(Fume Hood, Grounding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Administrative_Controls" [label="Administrative Controls\n(SOPs, Training)", fillcolor="#FBBC05", fontcolor="#202124"]; "PPE" [label="Personal Protective Equipment\n(Gloves, Goggles)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } "Engineering_Controls" -> "Administrative_Controls" [label="Most Effective"]; "Administrative_Controls" -> "PPE" [label="Least Effective"];
}
Caption: Hierarchy of controls for managing exposure to this compound.
Experimental Procedures and Handling
The following sections detail a typical synthetic application of this compound, emphasizing safe handling practices.
General Handling
-
Avoid contact with skin and eyes.[11]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7][10][16]
Protocol: Use as a Water Scavenger in Esterification
This compound can be effectively used as a drying agent in esterification reactions.[6][8]
-
Reaction Setup : In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine the carboxylic acid, alcohol, and an appropriate solvent.
-
Reagent Addition : Add a catalytic amount of a suitable acid.
-
Water Scavenging : Add this compound to the reaction mixture. It will react with the water generated during the esterification to drive the equilibrium towards the product.
-
Reaction Monitoring : Heat the reaction to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC).
-
Work-up : Upon completion, cool the reaction mixture and quench with a suitable aqueous solution.
-
Extraction and Purification : Extract the product with an organic solvent, dry the organic layer, and purify the product.
Caption: Workflow for esterification using this compound as a water scavenger.
Emergency Response
In case of accidental exposure or spillage, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][7][11][15]
-
Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][7][11][15]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][7][11][15]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][15]
Spill and Leak Procedures
For small spills, absorb with an inert material such as vermiculite or sand.[15][20][21][22][23][24] Place the absorbed material in a suitable, closed container for disposal.[15][20][21][24] For large spills, evacuate the area and contact emergency services.[23] Prevent the spill from entering drains.[13][18]
References
- This compound: Properties and Applications in Industrial Ester Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- The Safety and Handling of Triethyl Orthoformate in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET - Tri-n-propyl orthoformate. (2025). Fisher Scientific.
- This compound. (n.d.). PubChem.
- TRIETHYL ORTHOFORMATE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- SAFETY DATA SHEET - this compound. (2021). Fisher Scientific.
- This compound. (2025). ChemicalBook.
- This compound (cas 621-76-1) SDS/MSDS download. (n.d.). Guidechem.
- TRIETHYL ORTHOFORMATE CAS No 122-51-0. (n.d.). CDH Fine Chemical.
- How is this compound Prepared and What are its Applications?. (n.d.). Guidechem.
- Triethyl orthoformate. (2022). Apollo Scientific.
- Triethyl orthoformate. (n.d.). Wikipedia.
- Material Safety Data Sheet - Triethyl orthoformate, 98%. (n.d.). Cole-Parmer.
- TCI AMERICA - Spectrum Chemical. (2018). TCI AMERICA.
- SAFETY DATA SHEET - Triethyl orthoformate. (2025). Fisher Scientific.
- This compound 97 621-76-1. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). NIST WebBook.
- This compound Ten Chongqing Chemdad Co. ,Ltd. (n.d.). Chongqing Chemdad Co., Ltd.
- AK Scientific, Inc. - SDS. (n.d.). AK Scientific, Inc.
- Triisopropyl orthoformate. (n.d.). Chem-Impex.
- SAFETY DATA SHEET - Triethyl orthoformate. (2025). Sigma-Aldrich.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- Chemical uses of triethyl orthoformate. (2022). ChemicalBook.
- This compound, 98%, Thermo Scientific. (n.d.). Thermo Fisher Scientific.
- Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
- This compound 97 621-76-1. (n.d.). Sigma-Aldrich.
- Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety.
- Chemical Spill Clean-up Procedure. (2017). University of British Columbia Safety & Risk Services.
- 5.4 Chemical Spill Procedures. (n.d.). Cornell University Environmental Health and Safety.
- Tri-n-propyl orthoformate, 97%. (n.d.). Fisher Scientific.
- This compound. (n.d.). precisionFDA.
- This compound. (n.d.). [Source not provided].
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C10H22O3 | CID 69311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 621-76-1 [chemicalbook.com]
- 9. This compound 97 621-76-1 [sigmaaldrich.com]
- 10. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. This compound, 98%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. nbinno.com [nbinno.com]
- 17. fishersci.com [fishersci.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. msds.nipissingu.ca [msds.nipissingu.ca]
- 20. qmul.ac.uk [qmul.ac.uk]
- 21. jk-sci.com [jk-sci.com]
- 22. ehs.gatech.edu [ehs.gatech.edu]
- 23. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 24. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Navigating the Nuances of Tripropyl Orthoformate: A Technical Guide to Stability and Storage
For researchers, scientists, and drug development professionals, the reliable performance of chemical reagents is paramount. Tripropyl orthoformate, a versatile intermediate and dehydrating agent, is a staple in many synthetic workflows.[1][2] However, its utility is intrinsically linked to its stability, a factor often underestimated, leading to inconsistent reaction outcomes and compromised product purity. This in-depth guide provides a comprehensive overview of the core principles governing the stability of this compound, offering field-proven insights into its optimal storage and handling to ensure its integrity and performance in your critical applications.
The Chemical Nature of this compound: A Double-Edged Sword
This compound, with the chemical structure CH(OCH₂CH₂CH₃)₃, belongs to the orthoester family.[3] Its reactivity, which makes it a valuable reagent, also renders it susceptible to degradation, primarily through hydrolysis. This inherent moisture sensitivity is the central challenge in maintaining its chemical integrity.[4][5]
The core of its reactivity lies in the central carbon atom bonded to three alkoxy groups. This arrangement makes the molecule susceptible to acid-catalyzed hydrolysis, a critical concept for any user to grasp.
The Primary Degradation Pathway: Unraveling the Hydrolysis Mechanism
The principal route of this compound degradation is hydrolysis, which occurs readily in the presence of even trace amounts of water, particularly under acidic conditions.[3][6] The reaction proceeds in a stepwise fashion, ultimately yielding propyl formate and propanol.
The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoformates is the A-1 mechanism.[7] This involves a rapid and reversible protonation of one of the oxygen atoms, followed by the rate-limiting decomposition of the protonated substrate to form a dialkoxycarbenium ion and an alcohol molecule. This carbocation is then attacked by water, and subsequent steps lead to the final hydrolysis products.
Decomposition Reaction: CH(OCH₂CH₂CH₃)₃ + H₂O ⇌ HCOOCH₂CH₂CH₃ + 2 CH₃CH₂CH₂OH (this compound + Water ⇌ Propyl Formate + 2-Propanol)
Understanding this mechanism underscores the critical importance of maintaining anhydrous conditions during storage and handling.
Caption: Acid-catalyzed hydrolysis of this compound.
Best Practices for Storage and Handling: A Proactive Approach to Stability
Given its sensitivity to moisture and acids, the proper storage and handling of this compound are not merely recommendations but essential protocols to preserve its quality. Exposure to moist air or water can lead to degradation.[8]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated place.[8][9] | Minimizes vaporization and potential side reactions. Avoid high temperatures and direct sunlight. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[10] | Prevents exposure to atmospheric moisture. |
| Container | Keep containers tightly closed.[8][9] Use original, unopened containers when possible. | Prevents ingress of moisture and contaminants. |
| Incompatible Materials | Acids, strong oxidizing agents.[8][9] | Acids catalyze hydrolysis, while strong oxidizing agents can lead to vigorous and potentially hazardous reactions. |
| Ignition Sources | Keep away from heat, sparks, and open flames.[9][11] | This compound is a combustible liquid.[9] |
Experimental Protocols: Ensuring Purity and Stability
A proactive approach to quality control is crucial. The following protocols provide a framework for assessing the purity of this compound and for its safe handling.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a robust method for determining the purity of this compound and detecting the presence of degradation products like propanol and propyl formate.
Methodology:
-
Instrument and Column: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is suitable.
-
Sample Preparation: Prepare a dilute solution of this compound in a dry, inert solvent (e.g., anhydrous hexane or toluene). A typical concentration is 1-5 µL of this compound in 1 mL of solvent.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/minute.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The retention time of pure this compound should be determined using a standard. The presence of earlier eluting peaks may indicate the presence of lower boiling point impurities such as propanol. The area percentage of the main peak corresponds to the purity of the sample.
Handling Protocol for Moisture-Sensitive Reactions
To prevent degradation during use, a stringent handling protocol is necessary.
Caption: Workflow for handling this compound.
Step-by-Step Procedure:
-
Inert Atmosphere: Before opening the this compound container, ensure your reaction setup is under a positive pressure of an inert gas (nitrogen or argon).
-
Dry Glassware and Syringes: All glassware and syringes that will come into contact with the reagent must be thoroughly dried, either in an oven or by flame-drying under vacuum.
-
Reagent Transfer: Pierce the septum of the this compound container with a dry needle connected to the inert gas line to equalize the pressure. Use a second dry, clean syringe to withdraw the desired volume of the liquid.
-
Dispensing: Dispense the this compound directly into the reaction vessel, preferably below the surface of the reaction solvent if applicable.
-
Resealing: Immediately after withdrawal, remove the needles and reseal the septum with parafilm or a dedicated cap to maintain the integrity of the remaining reagent.
Conclusion: A Commitment to Quality
The stability of this compound is not a matter of chance, but a direct result of meticulous storage and handling practices. By understanding its chemical vulnerabilities, particularly its susceptibility to hydrolysis, and implementing the robust protocols outlined in this guide, researchers and drug development professionals can ensure the reliability and consistency of this valuable reagent. A commitment to these principles is a commitment to the integrity of your scientific endeavors.
References
-
Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. (n.d.). OSTI.GOV. Retrieved from [Link]
-
The Safety and Handling of Triethyl Orthoformate in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Triethyl Orthoformate 98% Anhydrous | High-Purity Lab Reagent. (n.d.). eqipped. Retrieved from [Link]
-
TRIETHYL ORTHOFORMATE FOR SYNTHESIS MSDS CAS-No. (2016, April 16). Loba Chemie. Retrieved from [Link]
-
Heller, J. (2007). Poly(ortho esters): synthesis, characterization, properties and uses. PubMed. Retrieved from [Link]
-
Mechanism for catalytic orthoformate hydrolysis in the presence of... (n.d.). ResearchGate. Retrieved from [Link]
-
The Chemical Utility of Triethyl Orthoformate: Applications in Specialty Chemicals and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Acid Catalysis in Confined Channels of Metal-Organic Frameworks: Boosting Orthoformate Hydrolysis in Basic Solutions. (n.d.). DOI. Retrieved from [Link]
-
This compound: Properties and Applications in Industrial Ester Synthesis. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Pluth, M. D., et al. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Science, 316(5821), 85-88. Retrieved from [Link]
-
von Delius, M., & Brachvogel, R. C. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. Retrieved from [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). MDPI. Retrieved from [Link]
-
Figure 2 (A) Reaction and substrate scope for orthoformate hydrolysis... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Ortho ester. (n.d.). Wikipedia. Retrieved from [Link]
-
TEOF – Triethyl Orthoformate. (n.d.). Integrated Chemicals Specialties. Retrieved from [Link]
-
Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems. (1998). PubMed. Retrieved from [Link]
-
Shelf-Life & Storage Conditions. (n.d.). Astro Chemical. Retrieved from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]
-
High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate. (2007). PMC. Retrieved from [Link]
-
Total Synthesis of GE81112A: An Orthoester-Based Approach. (2023). ACS Publications. Retrieved from [Link]
-
Ortho Ester : Preparation and Reactivity by Dr. Tanmoy Biswas. (2022, January 1). YouTube. Retrieved from [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020). RSC Publishing. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. labproinc.com [labproinc.com]
- 5. Tri-n-propyl orthoformate, 97% | Fisher Scientific [fishersci.ca]
- 6. eqipped.com [eqipped.com]
- 7. osti.gov [osti.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Theoretical Yield Calculation for Tripropyl Orthoformate Synthesis
Introduction: The Role of Orthoformates in Advanced Synthesis
Orthoformates, and specifically tripropyl orthoformate, are valuable reagents in the landscape of organic chemistry.[1] They serve as versatile intermediates, dehydrating agents, and precursors in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1] Their function as water scavengers can significantly improve reaction yields and product purity in moisture-sensitive processes.[1] For researchers and professionals in drug development, precise control over synthetic procedures is paramount. A foundational aspect of this control is the ability to accurately predict the maximum possible amount of a product that can be formed from a given set of reactants. This quantity is known as the theoretical yield.
This guide provides a comprehensive, technically-grounded walkthrough of the principles and practical steps for calculating the theoretical yield of this compound. We will delve into the underlying stoichiometry, detail a reliable synthetic protocol, and provide a clear, worked example to solidify the concepts.
Section 1: The Chemical Foundation of this compound Synthesis
The Reaction Principle: A Williamson Ether Synthesis Approach
The synthesis of orthoformates can be achieved through several routes. A common and illustrative method, analogous to the Williamson ether synthesis, involves the reaction of a sodium alkoxide with chloroform.[2][3][4] For this compound, this involves the in situ generation of sodium propoxide from sodium metal and n-propanol, which then reacts with chloroform.
The underlying principle is the nucleophilic substitution of the chlorine atoms on the chloroform molecule by the propoxide anion. This occurs in a stepwise fashion, ultimately yielding the desired this compound.
Stoichiometry and the Balanced Equation
To calculate the theoretical yield, a balanced chemical equation is non-negotiable. It provides the exact molar ratios in which reactants are consumed and products are formed. The synthesis proceeds in two main stages:
-
Formation of the Alkoxide: Sodium metal reacts with n-propanol to form sodium propoxide and hydrogen gas. 2 Na(s) + 2 CH₃CH₂CH₂OH(l) → 2 CH₃CH₂CH₂ONa(soln) + H₂(g)
-
Formation of the Orthoformate: Chloroform reacts with the sodium propoxide. CHCl₃(l) + 3 CH₃CH₂CH₂ONa(soln) → HC(OCH₂CH₂CH₃)₃(l) + 3 NaCl(s)
Combining these for the overall reaction, we see that three moles of sodium are required for every one mole of chloroform.
Overall Balanced Equation: CHCl₃ + 3 Na + 3 CH₃CH₂CH₂OH → HC(OCH₂CH₂CH₃)₃ + 3 NaCl + 3/2 H₂
This equation is the bedrock of our theoretical yield calculation. It tells us that for every one mole of chloroform, we need at least three moles of sodium and three moles of n-propanol to proceed to completion.
Section 2: The Concept of Theoretical Yield
Definition and Importance
The theoretical yield is the maximum mass of product that can be generated from a chemical reaction, assuming 100% efficiency where all reactants are converted to the desired product without any losses.[5] In practice, the actual yield (the mass of product physically obtained in the lab) is almost always lower due to side reactions, incomplete reactions, and losses during workup and purification. The ratio of these two values, expressed as a percentage, is the percent yield, a key indicator of a reaction's efficiency.
Identifying the Limiting Reactant
In most real-world scenarios, reactants are not mixed in perfect stoichiometric proportions. One reactant will be completely consumed before the others; this is the limiting reactant (or limiting reagent).[6][7] It is the reactant that dictates the maximum amount of product that can be formed. To identify it, one must compare the molar quantities of the reactants, adjusted for their stoichiometric coefficients from the balanced equation.[7][8]
The process of identifying the limiting reactant is a critical decision point in the calculation workflow.
Caption: Workflow for Identifying the Limiting Reactant.
The Calculation Formula
Once the limiting reactant is identified, the theoretical yield is calculated in a few steps:
-
Determine the number of moles of the limiting reactant used.
-
Use the stoichiometric ratio from the balanced equation to find the number of moles of product that can be formed.
-
Convert the moles of product to mass (grams) using the product's molar mass.[5][8]
Formula: Theoretical Yield (g) = (Moles of Limiting Reactant) × (Stoichiometric Ratio) × (Molar Mass of Product)
Where the Stoichiometric Ratio is (moles of product / moles of limiting reactant) from the balanced equation.
Section 3: Experimental Protocol for Synthesis
This protocol describes a laboratory-scale synthesis of this compound. The causality behind key steps is explained to ensure a robust and self-validating procedure.
Materials and Reagents
| Chemical | Molar Mass ( g/mol ) | Density (g/mL) | Hazards |
| Sodium (Na) | 22.99 | 0.97 | Highly reactive with water, corrosive |
| n-Propanol (C₃H₈O) | 60.10 | 0.803 | Flammable liquid and vapor |
| Chloroform (CHCl₃) | 119.38 | 1.48 | Harmful if swallowed, skin/eye irritant, suspected carcinogen |
| This compound (C₁₀H₂₂O₃) | 190.28 | 0.883[9][10] | Skin/eye irritant |
| Anhydrous Diethyl Ether | - | - | Extremely flammable |
| Saturated NaCl solution | - | - | Non-hazardous |
| Anhydrous MgSO₄ | - | - | Non-hazardous |
Step-by-Step Procedure
CAUTION: This procedure involves highly reactive and hazardous materials. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate gloves.[11][12][13][14][15]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (fitted with a drying tube), a pressure-equalizing dropping funnel, and a mechanical stirrer. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.
-
Rationale: The reaction is highly sensitive to water, which would consume the sodium metal and sodium propoxide.[11]
-
-
Alkoxide Formation: Place dry n-propanol in the flask. While stirring, carefully add small, freshly cut pieces of sodium metal to the n-propanol. The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux. Continue until all the sodium has dissolved.
-
Rationale: This forms the sodium propoxide nucleophile in situ. Adding sodium in portions prevents an uncontrolled exothermic reaction.
-
-
Reaction with Chloroform: Cool the resulting sodium propoxide solution in an ice bath. Dilute chloroform with an equal volume of anhydrous diethyl ether and place it in the dropping funnel. Add the chloroform solution dropwise to the stirred, cooled alkoxide solution at a rate that maintains a gentle reaction temperature.
-
Rationale: The reaction between the alkoxide and chloroform is also exothermic. Slow, cooled addition prevents overheating and potential side reactions. Diethyl ether acts as a solvent to aid mixing and temperature control.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, followed by gentle heating to reflux for 1-2 hours to drive the reaction to completion.
-
Workup and Isolation: Cool the reaction mixture. Slowly add water to quench any unreacted sodium and to dissolve the sodium chloride byproduct. Transfer the mixture to a separatory funnel. The organic layer will contain the this compound.
-
Purification: Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (diethyl ether) using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure.
-
Rationale: Washing removes water-soluble impurities and byproducts. Distillation separates the desired product from unreacted starting materials and higher-boiling impurities.[9]
-
Caption: Experimental Workflow for this compound Synthesis.
Section 4: A Worked Example: Calculating the Theoretical Yield
Let's apply these principles to a hypothetical synthesis.
Reactant Data
Assume we start with the following quantities:
| Reactant | Mass Used (g) | Molar Mass ( g/mol ) | Density (g/mL) | Volume Used (mL) |
| Sodium (Na) | 4.14 g | 22.99 | - | - |
| n-Propanol (C₃H₈O) | 18.03 g | 60.10 | 0.803 | 22.45 mL |
| Chloroform (CHCl₃) | 5.97 g | 119.38 | 1.48 | 4.03 mL |
Step 1: Calculate Moles of Each Reactant
-
Moles of Na = 4.14 g / 22.99 g/mol = 0.180 mol
-
Moles of n-Propanol = 18.03 g / 60.10 g/mol = 0.300 mol
-
Moles of Chloroform = 5.97 g / 119.38 g/mol = 0.050 mol
Step 2: Identify the Limiting Reactant
Now, we normalize these mole amounts by their stoichiometric coefficients from the overall balanced equation: CHCl₃ + 3 Na + 3 n-Propanol → ...
-
For Na: 0.180 mol / 3 = 0.060
-
For n-Propanol: 0.300 mol / 3 = 0.100
-
For Chloroform: 0.050 mol / 1 = 0.050
The smallest value is 0.050 , which corresponds to Chloroform . Therefore, chloroform is the limiting reactant.
Step 3: Calculate the Theoretical Mass of this compound
The calculation is based on the moles of the limiting reactant (chloroform).
-
Moles of Product from Limiting Reactant: The stoichiometric ratio between HC(OCH₂CH₂CH₃)₃ and CHCl₃ is 1:1. Moles of this compound = 0.050 mol CHCl₃ × (1 mol product / 1 mol CHCl₃) = 0.050 mol
-
Convert Moles of Product to Mass: The molar mass of this compound (C₁₀H₂₂O₃) is 190.28 g/mol .[10][16][17][18][19] Theoretical Yield (g) = 0.050 mol × 190.28 g/mol = 9.514 g
Summary Table of Calculation
| Step | Parameter | Sodium (Na) | n-Propanol (C₃H₈O) | Chloroform (CHCl₃) | This compound |
| 1 | Initial Mass (g) | 4.14 | 18.03 | 5.97 | - |
| 2 | Molar Mass ( g/mol ) | 22.99 | 60.10 | 119.38 | 190.28 |
| 3 | Moles (mol) | 0.180 | 0.300 | 0.050 | - |
| 4 | Stoichiometric Coeff. | 3 | 3 | 1 | - |
| 5 | Moles / Coeff. | 0.060 | 0.100 | 0.050 (Smallest) | - |
| 6 | Identification | Excess | Excess | Limiting | - |
| 7 | Theoretical Yield (mol) | - | - | - | 0.050 |
| 8 | Theoretical Yield (g) | - | - | - | 9.51 g |
Section 5: Factors Influencing Actual Yield
It is crucial for researchers to understand that the calculated theoretical yield represents an ideal maximum. The actual, practical yield will invariably be lower due to several factors:
-
Side Reactions: Competing reaction pathways can consume reactants to form undesired byproducts.
-
Incomplete Reaction: The reaction may not proceed to 100% completion, leaving some limiting reactant unconsumed.
-
Physical Losses: Material is inevitably lost during transfers, filtration, and other handling steps.
-
Purification Losses: The final purification step (e.g., distillation) will not have a 100% recovery rate.
Understanding these potential loss points is key to process optimization and troubleshooting in drug development and chemical synthesis.
Conclusion
The calculation of theoretical yield is a fundamental skill for any professional in the chemical sciences. It provides a vital benchmark for evaluating the success of a synthetic procedure and is the first step in optimizing reaction conditions for efficiency and cost-effectiveness. By grounding the calculation in a balanced stoichiometric equation, correctly identifying the limiting reactant, and following a logical workflow, researchers can confidently predict the maximum potential outcome of their synthesis of this compound and other critical chemical compounds.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- University of Calgary. (n.d.). Yield Calculations.
- Reddit user discussion. (2020). How do I determine the theoretical yield in an organic reaction? r/OrganicChemistry.
- ChemicalBook. (2023).
- National Center for Biotechnology Information. (n.d.).
- Stony Brook University. (2013). Standard Operating Procedure: SODIUM. Environmental Health and Safety.
- Lab Pro Inc. (n.d.).
- wikiHow. (n.d.).
- Omni Calculator. (n.d.).
- Sigma-Aldrich. (n.d.).
- BYJU'S. (n.d.).
- Wikipedia. (n.d.).
- University of California, Santa Barbara. (n.d.).
- Wikipedia. (n.d.).
- University of California, Santa Barbara. (2012).
- Duke University. (n.d.). Chloroform Guidelines. Safety.
- Duke Shared Materials Instrumentation Facility. (2018).
- Google Patents. (2019).
- National Institute of Standards and Technology. (n.d.).
- Fisher Scientific. (n.d.).
- Google Patents. (2019).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 3. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. CN109180441B - Synthetic method of triethyl orthoformate - Google Patents [patents.google.com]
- 5. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 6. omnicalculator.com [omnicalculator.com]
- 7. byjus.com [byjus.com]
- 8. reddit.com [reddit.com]
- 9. This compound | 621-76-1 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. safety.duke.edu [safety.duke.edu]
- 15. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 16. This compound | C10H22O3 | CID 69311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. labproinc.com [labproinc.com]
- 18. This compound [webbook.nist.gov]
- 19. Tri-n-propyl orthoformate, 97% | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Note: Tripropyl Orthoformate for Acetal Protection of Aldehydes
Introduction: The Strategic Role of Aldehyde Protection
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and fine chemical development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The aldehyde, with its electrophilic carbonyl carbon, is highly susceptible to attack by nucleophiles, including organometallics, hydrides, and enolates. To prevent undesired side reactions and achieve chemoselectivity, the temporary conversion of the aldehyde into a less reactive functional group—a process known as "protection"—is essential.[1][2]
Acetal formation is a classic and robust method for protecting aldehydes.[1][2] The resulting acetal is stable to a wide range of non-acidic reagents, including bases, organometallic compounds, and reducing agents.[1] This application note provides a comprehensive guide to the use of tripropyl orthoformate as a highly effective reagent for the formation of dipropyl acetals, offering both theoretical insight and practical, field-proven protocols for the research scientist.
This compound, HC(OCH₂CH₂CH₃)₃, serves a dual purpose in this transformation: it is both a reactant and an efficient water scavenger.[3] The acetalization reaction produces water as a byproduct, and its removal is critical to drive the reaction equilibrium towards the product.[1][4] Unlike methods requiring physical water removal (e.g., a Dean-Stark apparatus), this compound chemically sequesters water in situ, simplifying the experimental setup and often leading to higher yields and cleaner reactions.[1][5]
Reaction Mechanism: The Acid-Catalyzed Pathway to Protection
The formation of a dipropyl acetal from an aldehyde using this compound is an acid-catalyzed process. The reaction proceeds through a series of equilibrium steps, highlighting the importance of Le Châtelier's principle.
The mechanism unfolds as follows:
-
Protonation of the Carbonyl: A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Propanol: A molecule of propanol (derived from the reaction of the orthoformate with water or added as a solvent) attacks the activated carbonyl carbon.
-
Hemiacetal Formation: A proton transfer results in the formation of a neutral hemiacetal intermediate.
-
Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Loss of Water: The departure of a water molecule generates a resonance-stabilized oxonium ion. This step is a critical equilibrium.
-
Second Nucleophilic Attack: A second molecule of propanol attacks the oxonium ion.
-
Deprotonation: The final step is the deprotonation of the resulting intermediate, which regenerates the acid catalyst and yields the stable dipropyl acetal.
This compound's key role is to react with the water molecule generated in Step 5, effectively removing it from the reaction mixture and preventing the reverse reaction (hydrolysis) from occurring.
Caption: Acid-catalyzed mechanism for dipropyl acetal formation.
Experimental Protocols & Methodologies
General Protocol for Dipropyl Acetal Protection
This procedure provides a reliable starting point for the protection of a generic aldehyde. Optimization of catalyst loading, temperature, and reaction time may be required for specific substrates.
Materials & Equipment:
-
Aldehyde (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate, 0.01 - 0.05 eq)
-
Anhydrous Solvent (e.g., propan-1-ol, THF, or neat)
-
Round-bottom flask, magnetic stirrer, condenser (if heating), nitrogen/argon inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde and the anhydrous solvent (if used). If the aldehyde is a solid, dissolve it completely.
-
Reagent Addition: Add the this compound to the stirred solution at room temperature.
-
Catalyst Addition: Add the acid catalyst to the mixture. For some substrates, a mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the catalyst by adding a mild base, such as triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: If an aqueous quench was used, transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude dipropyl acetal can be purified by vacuum distillation or flash column chromatography on silica gel (typically pre-treated with 1% Et₃N in the eluent to prevent hydrolysis).
Typical Reaction Conditions
The choice of catalyst and solvent can be tailored to the specific aldehyde substrate, particularly its sensitivity to acid.
| Aldehyde Type | Catalyst (mol%) | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Aromatic (e.g., Benzaldehyde) | p-TsOH (1-2%) | Propan-1-ol | 25-40 | 1-3 | Generally fast and high-yielding. |
| Aliphatic (e.g., Heptanal) | CSA (2-5%) | Neat | 25 | 2-4 | Can often be run without additional solvent. |
| α,β-Unsaturated | Yb(OTf)₃ (0.1-1%)[6] | THF | 25 | 3-6 | Milder Lewis acids prevent side reactions. |
| Acid-Sensitive Substrate | Pyridinium p-toluenesulfonate (PPTS) (5-10%) | CH₂Cl₂ | 25 | 4-8 | PPTS is a milder, buffered acid source. |
Experimental Workflow Visualization
Caption: Standard workflow for acetal protection.
Scope, Limitations, and Deprotection Strategy
Scope and Chemoselectivity: The protection of aldehydes as dipropyl acetals using this compound is a versatile method applicable to a broad range of substrates, including aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes. A significant advantage is the inherent chemoselectivity; aldehydes are generally more reactive towards acetalization than ketones.[4] This allows for the selective protection of an aldehyde in the presence of a ketone under carefully controlled conditions.
Limitations: While robust, the method's primary limitation is its reliance on acid catalysis. Substrates containing other highly acid-labile functional groups (e.g., silyl ethers, t-Boc groups) may undergo partial or complete cleavage.[2] In such cases, the use of milder Lewis acids or buffered catalysts like PPTS is strongly recommended.[2][6]
Deprotection Protocol: The removal of the dipropyl acetal group is reliably achieved via acid-catalyzed hydrolysis, which is the mechanistic reverse of the protection reaction.
-
Typical Conditions: The acetal is dissolved in a mixture of an organic solvent (like THF or acetone) and aqueous acid (e.g., 1M HCl, acetic acid/water).
-
Mechanism: The reaction is driven to completion by the presence of a large excess of water.[1]
-
Workup: The regenerated aldehyde is isolated by neutralization of the acid, followed by standard extraction and purification. The stability of acetals allows for a wide deprotection window, from mild conditions (catalytic acid in wet acetone) to more forcing conditions as required.[7]
Safety and Handling
Tri-n-propyl orthoformate is a combustible liquid and can cause skin, eye, and respiratory irritation.[8] It is also moisture-sensitive.[8]
-
Handling: Always handle tri-n-propyl orthoformate in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8] Keep away from acids and strong oxidizing agents.[8]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient catalyst or catalyst degradation. 2. Presence of water in reagents or solvent. 3. Insufficient reaction time or temperature. | 1. Add a fresh portion of the acid catalyst. 2. Ensure all reagents and glassware are anhydrous. Use a fresh bottle of orthoformate. 3. Increase reaction time or gently warm the mixture. |
| Low Yield / Product Decomposition | 1. Substrate is sensitive to the acid catalyst used. 2. Product is hydrolyzing back to the aldehyde during workup. | 1. Switch to a milder catalyst (e.g., PPTS, In(OTf)₃). 2. Ensure the quench is complete before adding water. Use a non-aqueous workup if possible or pre-treat chromatography silica gel with triethylamine. |
| Formation of Side Products | 1. For α,β-unsaturated aldehydes, potential for Michael addition. 2. Polymerization or degradation of the starting aldehyde. | 1. Use milder, non-nucleophilic conditions and a Lewis acid catalyst. 2. Lower the reaction temperature and ensure a clean starting material. |
References
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Triethyl orthoformate.
- CDH Fine Chemical. (n.d.). TRIETHYL ORTHOFORMATE CAS No 122-51-0.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Triethyl orthoformate.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Tri-n-propyl orthoformate.
- SD Fine-Chem. (n.d.). Safety Data Sheet: TRIETHYLORTHOFORMATE.
- Fiveable. (n.d.). Trimethyl orthoformate Definition - Organic Chemistry II Key Term.
- Chem-Impex. (n.d.). Triethyl orthoformate.
- ResearchGate. (2025). An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane | Request PDF.
- Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
-
MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from [Link]
- Ataman Kimya. (n.d.). TRIMETHYL ORTHOFORMATE.
- ResearchGate. (2025). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions.
-
PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
- ResearchGate. (2025). Alkyl Orthoformate: A Versatile Reagent in Organic Synthesis | Request PDF.
-
PMC - NIH. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Retrieved from [Link]
-
DOI. (n.d.). Acid Catalysis in Confined Channels of Metal-Organic Frameworks: Boosting Orthoformate Hydrolysis in Basic Solutions. Retrieved from [Link]
- Chegg.com. (2021). Solved 1) Show the mechanism of the formation of an acetal.
- Google Patents. (n.d.). US5399778A - Process for the preparation of ketals.
-
MDPI. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. kishida.co.jp [kishida.co.jp]
Tripropyl Orthoformate: A High-Efficiency Dehydrating Agent for Modern Esterification Reactions
Introduction: Overcoming the Equilibrium Barrier in Esterification
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the synthesis of esters remains a cornerstone reaction. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is fundamental to this field. However, its reversible nature presents a significant challenge: the co-production of water shifts the equilibrium, limiting the yield of the desired ester. To drive the reaction to completion, effective water removal is paramount.[1] While traditional methods such as azeotropic distillation with a Dean-Stark apparatus or the use of stoichiometric dehydrating agents like sulfuric acid have been employed, they often come with drawbacks, including harsh reaction conditions and complex workups.[1]
This application note presents tripropyl orthoformate as a superior dehydrating agent for a wide range of esterification reactions. Its unique mechanism of action not only efficiently removes water but also contributes to the reaction equilibrium in a favorable manner. Herein, we provide a detailed exploration of its mechanism, comprehensive protocols for its application, and a comparative analysis against other common dehydration techniques.
Mechanism of Action: An In-Situ Approach to Water Scavenging
This compound, CH(OCH₂CH₂CH₃)₃, functions as a highly effective "water scavenger." In the presence of an acid catalyst, it reacts with the water generated during esterification in a swift and irreversible manner. The overall reaction is as follows:
CH(OCH₂CH₂CH₃)₃ + H₂O --(H⁺)--> HCOOCH₂CH₂CH₃ + 2 CH₃CH₂CH₂OH
This reaction consumes one equivalent of water and produces one equivalent of propyl formate and two equivalents of propanol. This dual action is highly advantageous:
-
Irreversible Water Removal: The hydrolysis of this compound is essentially irreversible under the reaction conditions, effectively sequestering the water and preventing the reverse ester hydrolysis reaction.
-
Generation of Reactant: The in-situ generation of propanol can be particularly beneficial when propanol is the desired alcohol for the esterification, further driving the equilibrium towards the product side.
This mechanism offers a significant advantage over physical dehydrating agents like molecular sieves, which can be less efficient and may introduce handling challenges.
Visualizing the Dehydration Process
Figure 1: Workflow of this compound as a dehydrating agent in esterification.
Protocols for Esterification using this compound
The following protocols provide a general framework for the use of this compound in both standard and enzyme-catalyzed esterification reactions. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: General Fischer Esterification of a Carboxylic Acid
This protocol details the esterification of a generic carboxylic acid with an alcohol using this compound as the dehydrating agent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (3.0 - 5.0 eq, can also be used as solvent)
-
This compound (1.1 - 1.5 eq)
-
Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, 0.01 - 0.05 eq)
-
Anhydrous organic solvent (e.g., toluene, dichloromethane, if required)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, the alcohol, and the anhydrous organic solvent (if used).
-
Addition of Reagents: Begin stirring the mixture and add the this compound. Carefully add the acid catalyst to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a gentle reflux. The optimal temperature will depend on the boiling point of the alcohol or solvent used. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
-
Purification: The crude ester can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Figure 2: General workflow for Fischer esterification using this compound.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Acid
This compound is also highly effective in enzymatic reactions, where the removal of water is critical to prevent enzyme denaturation and maintain catalytic activity.[2] This protocol is adapted from the kinetic resolution of rac-fenoprofen.[2]
Materials:
-
Racemic Carboxylic Acid (e.g., rac-fenoprofen)
-
Immobilized Lipase (e.g., Novozym 435)
-
This compound (as both dehydrating agent and alcohol source)
-
Anhydrous, non-polar solvent (e.g., methylcyclohexane)
Procedure:
-
Reaction Setup: In a sealed vial, dissolve the racemic carboxylic acid in the anhydrous solvent.
-
Addition of Reagents: Add the immobilized lipase and this compound to the solution.
-
Reaction Conditions: Shake the reaction mixture at a constant temperature (e.g., 45°C) until the desired conversion is reached (typically monitored by chiral HPLC).
-
Work-up:
-
Filter off the immobilized lipase. The lipase can often be washed and reused.
-
The reaction mixture, containing the ester of one enantiomer and the unreacted acid of the other, can be separated by extraction with an aqueous base (e.g., saturated sodium bicarbonate) to isolate the unreacted acid.
-
The organic layer containing the ester can then be dried and the solvent removed.
-
-
Purification: The separated acid and ester can be further purified by crystallization or chromatography.
Technical Data and Comparative Analysis
The choice of a dehydrating agent significantly impacts the efficiency, cost, and environmental footprint of an esterification reaction. The following table provides a comparative overview of this compound against other common methods.
| Dehydrating Agent | Mechanism | Advantages | Disadvantages | Typical Yields |
| This compound | Chemical Reaction | High efficiency, mild conditions, simple work-up, generates alcohol reactant.[2][3] | Higher initial cost compared to some agents. | >90% |
| Dean-Stark Apparatus | Physical (Azeotropic Distillation) | Effective for large-scale reactions, relatively low cost.[4] | Requires higher temperatures, potentially long reaction times, requires a solvent that forms an azeotrope with water.[4] | 70-90% |
| Molecular Sieves (3Å or 4Å) | Physical (Adsorption) | Mild conditions, easy to remove by filtration.[1] | Can be slow, may require activation, potential for fine powder contamination. | 80-95% |
| Concentrated Sulfuric Acid | Chemical Reaction & Catalysis | Acts as both catalyst and dehydrating agent, low cost. | Harsh conditions, can cause side reactions (e.g., dehydration of alcohols, charring), requires careful neutralization during work-up. | Variable, can be high but with more impurities. |
Application Notes: Optimizing Your Esterification
-
Stoichiometry is Key: While a slight excess of this compound is beneficial, a large excess is generally unnecessary and can complicate purification. A 1.1 to 1.2 molar equivalent relative to the limiting reagent (usually the carboxylic acid) is a good starting point.
-
Catalyst Choice: For acid-sensitive substrates, milder acid catalysts such as p-toluenesulfonic acid or acidic resins (e.g., Amberlyst® 15) are recommended over sulfuric acid.
-
Solvent Selection: While many esterifications can be run neat in an excess of the alcohol, the use of an inert solvent like toluene or dichloromethane can be advantageous for high-melting solids or to aid in temperature control.
-
Monitoring the Reaction: For accurate determination of reaction completion, it is advisable to monitor the disappearance of the limiting reactant (typically the carboxylic acid) by TLC or GC, as the formation of by-products from this compound can complicate analysis of the crude reaction mixture by NMR.
-
Work-up Considerations: The propyl formate and excess propanol generated from the hydrolysis of this compound are typically volatile and can often be removed along with the reaction solvent under reduced pressure.
Safety and Handling
This compound is a combustible liquid and should be handled in a well-ventilated fume hood.[5] It is an irritant to the skin and eyes.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry place away from sources of ignition.[5]
Conclusion
This compound stands out as a highly efficient and versatile dehydrating agent for esterification reactions. Its ability to chemically remove water under mild conditions, coupled with a straightforward work-up, makes it an attractive alternative to traditional methods. For researchers, scientists, and drug development professionals seeking to optimize ester synthesis, improve yields, and simplify purification, this compound offers a reliable and effective solution.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Properties and Applications in Industrial Ester Synthesis. Retrieved from [Link]
-
BYJU'S. Fischer esterification reaction. Retrieved from [Link]
-
Ataman Kimya. TRIETHYL ORTHOFORMATE. Retrieved from [Link]
-
Wikipedia. (2023). Triethyl orthoformate. Retrieved from [Link]
-
Morrone, R., et al. (2008). convenient preparation of (s)-fenoprofen by biocatalysed irreversible esterification. Rasayan Journal of Chemistry, 1(4), 732-737. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Chemdad. This compound Ten Chongqing Chemdad Co. ,Ltd. Retrieved from [Link]
- U.S. Patent No. 3,639,451. (1972). Process for esterifying aromatic carboxylic acids. Google Patents.
-
Cordaro, M., et al. (2006). High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate. Molecules, 11(11), 869-877. Retrieved from [Link]
-
de Mattos, M. C. S., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(51), 30485-30523. Retrieved from [Link]
- Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
-
Khan, Z., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Chemistry, 2021, 1-17. Retrieved from [Link]
-
Williams, D. R., et al. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(22), 7851-7854. Retrieved from [Link]
-
De Meulenaer, B., et al. (2021). Efficient two-step production of biobased plasticizers: Dehydration-hydrogenation of citric acid followed by Fischer esterification. Lirias. Retrieved from [Link]
-
University of Wisconsin-Madison. Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Retrieved from [Link]
Sources
- 1. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Bodroux-Chichibabin Aldehyde Synthesis Utilizing Tripropyl Orthoformate
Introduction: A Modern Perspective on a Classic Transformation
The Bodroux-Chichibabin aldehyde synthesis is a cornerstone reaction in organic chemistry for the homologation of Grignard reagents into aldehydes, effectively adding a single carbon atom to the organic framework.[1][2][3] This two-step process, involving the formation of an acetal intermediate followed by hydrolysis, offers a reliable method for the preparation of a wide array of both aliphatic and aromatic aldehydes.[1][2] While historically, triethyl orthoformate has been the reagent of choice, the use of higher-order orthoformates, such as tripropyl orthoformate, presents certain advantages in terms of reaction control and product isolation due to the differing physical properties of the intermediates and byproducts.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the execution of the Bodroux-Chichibabin aldehyde synthesis with this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide expert insights to ensure successful and reproducible outcomes.
Reaction Principle and Mechanism
The synthesis proceeds via two distinct stages:
-
Acetal Formation: A Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon of this compound.[2] This results in the displacement of one propoxy group and the formation of a dipropyl acetal. This step is typically the slower part of the reaction and may require heating to proceed at a reasonable rate.[2]
-
Hydrolysis: The resulting dipropyl acetal is stable under basic and neutral conditions but is readily hydrolyzed in the presence of an aqueous acid.[4][5] The acid catalyzes the cleavage of the C-O bonds of the acetal, ultimately liberating the desired aldehyde and two equivalents of propanol.[4][6]
The overall transformation can be summarized as follows:
R-MgX + HC(OCH₂CH₂CH₃)₃ → R-CH(OCH₂CH₂CH₃)₂ + MgX(OCH₂CH₂CH₃) R-CH(OCH₂CH₂CH₃)₂ + H₂O --(H⁺)--> R-CHO + 2 HOCH₂CH₂CH₃
Visualizing the Reaction Pathway
To better illustrate the mechanistic flow, the following diagram outlines the key steps from the Grignard reagent to the final aldehyde product.
Caption: Mechanism of the Bodroux-Chichibabin Synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various Grignard reagents. For the purpose of this guide, we will illustrate the synthesis of hexanal from n-pentylmagnesium bromide.
Reagent and Equipment Preparation
Expert Insight: The success of this reaction is critically dependent on anhydrous conditions during the Grignard reagent formation and its reaction with the orthoformate. Grignard reagents are highly reactive towards protic sources, especially water.[7]
-
Glassware: All glassware (three-necked round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium chloride) under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) is required. These can be obtained commercially or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagents: All reagents should be of high purity. This compound is moisture-sensitive and should be handled under an inert atmosphere.[8]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | 1.1 |
| 1-Bromopentane | 151.04 | 15.1 g (11.8 mL) | 0.10 | 1.0 |
| This compound | 190.28 | 19.0 g (21.5 mL) | 0.10 | 1.0 |
| Anhydrous Diethyl Ether | - | 150 mL | - | - |
| Sulfuric Acid (conc.) | 98.08 | As needed | - | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Step-by-Step Procedure
The following workflow diagram outlines the key experimental stages.
Caption: Experimental workflow for the synthesis.
Part 1: Synthesis of the Dipropyl Acetal
-
Grignard Reagent Formation:
-
Place the magnesium turnings in the flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system should be under a positive pressure of an inert gas.
-
Add approximately 30 mL of anhydrous diethyl ether to the flask.
-
Dissolve the 1-bromopentane in the remaining 70 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add a small portion (approx. 5 mL) of the 1-bromopentane solution to the magnesium turnings. The reaction should initiate, as evidenced by cloudiness and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.
-
Once initiated, add the remainder of the 1-bromopentane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Add the this compound dropwise from the dropping funnel to the stirred Grignard solution over 20-30 minutes. A white precipitate will form.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Part 2: Hydrolysis and Product Isolation
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 100 mL of a cold 10% aqueous sulfuric acid solution to the stirred reaction mixture to quench any unreacted Grignard reagent and hydrolyze the acetal. This process is exothermic.
-
Continue stirring until all the solids have dissolved. The mixture should separate into two layers.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Expert Insight: Aldehydes can be susceptible to oxidation to carboxylic acids, especially if exposed to air for prolonged periods. It is advisable to proceed with purification promptly.
-
Final Purification:
-
The crude hexanal can be purified by fractional distillation under atmospheric pressure (boiling point of hexanal is approx. 131 °C). The higher boiling point of propanol (97 °C) compared to ethanol (78 °C) is a consideration when using this compound, potentially requiring more careful distillation to separate the product from the alcohol byproduct.
-
Troubleshooting and Considerations
-
Low Yield: The most common cause of low yield is the presence of moisture during the Grignard formation or reaction step. Ensure all equipment is scrupulously dried and anhydrous solvents are used.
-
Incomplete Reaction: The reaction between the Grignard reagent and this compound can be sluggish. Ensure adequate reflux time and monitor the reaction's progress.
-
Side Reactions: The primary side reaction is the Wurtz coupling of the alkyl halide during Grignard formation. This can be minimized by slow addition of the alkyl halide.
Conclusion
The Bodroux-Chichibabin aldehyde synthesis using this compound is a robust and versatile method for the preparation of aldehydes. By adhering to stringent anhydrous conditions and following the detailed protocol outlined above, researchers can achieve high yields of the desired aldehyde products. The principles discussed herein are broadly applicable and can be adapted for the synthesis of a diverse range of aldehyde-containing molecules, making this a valuable tool in the arsenal of the synthetic chemist.
References
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved January 6, 2026, from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). This compound: Properties and Applications in Industrial Ester Synthesis. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Bodroux–Chichibabin aldehyde synthesis. Retrieved January 6, 2026, from [Link]
-
ChemicalDesk.Com. (2011, October 22). Bodroux-Chichibabin aldehyde synthesis. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved January 6, 2026, from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 6, 2026, from [Link]
-
Leonard, M. S. (2013, November 22). Acetal Formation and Hydrolysis [Video]. YouTube. [Link]
-
chemeurope.com. (n.d.). Bodroux-Chichibabin aldehyde synthesis. Retrieved January 6, 2026, from [Link]
Sources
- 1. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 2. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 3. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. labproinc.com [labproinc.com]
Application Note: Catalyst-Free Synthesis of Heterocycles Using Tripropyl Orthoformate
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry. This application note details the principles and protocols for the catalyst-free synthesis of various heterocyclic systems using tripropyl orthoformate (TPOF). TPOF serves as a highly efficient and versatile C1 building block that reacts with a range of dinucleophilic substrates under thermal, solvent-free conditions. By eliminating the need for catalysts, these methods offer significant advantages in terms of environmental impact (green chemistry), cost-effectiveness, atom economy, and simplified product purification. This guide provides detailed experimental protocols, mechanistic insights, and practical guidance for researchers aiming to leverage this powerful synthetic strategy.
Part I: The Chemistry of this compound in Catalyst-Free Cyclizations
Introduction: The Power of Simplicity
Orthoesters, particularly this compound, have long been recognized as valuable reagents in organic synthesis.[1] They are prized for their dual role: acting as an electrophilic source of a single carbon atom and as a potent dehydrating agent that drives reactions to completion.[2] The central carbon of TPOF, bonded to three propoxy groups, is functionally equivalent to a triply-activated carbonyl carbon ("HC3+"), making it highly susceptible to nucleophilic attack.[1]
The elegance of using TPOF in a catalyst-free manner lies in its inherent reactivity. Many cyclocondensation reactions that traditionally require acid or base catalysis can be achieved by simply heating a mixture of the substrates. This approach is not only operationally simple but also circumvents issues related to catalyst cost, toxicity, and removal from the final product, which is a critical consideration in pharmaceutical development.[3][4]
The General Mechanism: A Thermally Driven Cascade
The catalyst-free synthesis of heterocycles with TPOF generally proceeds through a thermally-driven cascade of condensation and cyclization steps. The process is propelled forward by the irreversible loss of stable propanol molecules.
The key mechanistic steps are:
-
Initial Nucleophilic Attack: A nucleophilic group (typically an amine, thiol, or enol) on the substrate attacks the electrophilic central carbon of TPOF. This results in the displacement of one molecule of propanol and the formation of a reactive intermediate.
-
Formation of the Key Intermediate: Depending on the substrate, a second condensation may occur, or a more stable intermediate such as an imidate or amidine is formed.[1]
-
Intramolecular Cyclization: A second nucleophilic group within the same substrate molecule attacks the activated carbon atom of the intermediate. This ring-closing step is often the rate-determining step.
-
Aromatization/Stabilization: The cyclized intermediate eliminates the remaining propoxy group(s), often with tautomerization, to yield the final, stable heterocyclic product. The high temperature of the reaction facilitates the removal of the propanol byproduct, driving the reaction equilibrium towards the product in accordance with Le Châtelier's principle.
Sources
The Strategic Application of Tripropyl Orthoformate in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers
In the landscape of modern pharmaceutical development, the selection of reagents for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a critical decision that influences yield, purity, and overall process efficiency. Among the versatile class of orthoesters, tripropyl orthoformate (TPOF) emerges as a reagent of significant interest. This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.
Introduction to this compound: Properties and Rationale for Use
This compound, with the chemical formula CH(OCH₂CH₂CH₃)₃, is the tri-n-propyl ester of orthoformic acid. It is a clear, colorless liquid with a characteristic odor, and it is sensitive to moisture.[1] Its utility in pharmaceutical synthesis stems from several key properties:
-
Formylating and Acetal-Protecting Group Source: Like other orthoformates, TPOF serves as a source of a formyl group or a protecting group for aldehydes and ketones.
-
Dehydrating Agent: TPOF is an effective water scavenger.[2][3] In moisture-sensitive reactions, it reacts with water to form propyl formate and propanol, driving equilibria toward product formation and preventing unwanted side reactions. This is a crucial function in many condensation reactions common in pharmaceutical synthesis.
-
Influence of the Propyl Group: Compared to its more common counterparts, trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF), the longer propyl chains in TPOF can influence its physical and chemical properties. The increased lipophilicity can enhance solubility in nonpolar organic solvents, which may be advantageous in certain reaction media. The larger steric bulk of the propoxy groups can also modulate reactivity, sometimes leading to different selectivity or reaction rates.
Table 1: Physical Properties of Common Orthoformates
| Property | Trimethyl Orthoformate | Triethyl Orthoformate | This compound |
| CAS Number | 149-73-5 | 122-51-0 | 621-76-1 |
| Molecular Weight | 106.12 g/mol | 148.20 g/mol | 190.28 g/mol |
| Boiling Point | 101-102 °C | 146 °C | 106-108 °C @ 40 mmHg |
| Density | 0.97 g/mL | 0.891 g/mL | 0.883 g/mL @ 25 °C |
| Refractive Index | 1.379 | 1.391 | 1.407 |
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is a versatile reagent employed in several critical synthetic transformations for the preparation of pharmaceutical intermediates. The following sections detail its primary applications with mechanistic explanations and protocols.
Synthesis of Heterocyclic Scaffolds: The Building Blocks of Drugs
Heterocyclic compounds form the core of a vast number of pharmaceuticals. Orthoformates are widely used in the construction of various heterocyclic rings, such as imidazoles, quinazolines, and pyrimidines.[4]
This compound is an important intermediate in the synthesis of drugs like Milrinone, a treatment for congestive heart failure.[5] While many published procedures utilize triethyl orthoformate, the following protocol is adapted for this compound, illustrating its role in forming a key enol ether intermediate.
Protocol 1: Synthesis of 1-Propoxy-2-(4-pyridyl)vinyl methyl ketone, a Milrinone Intermediate
This protocol is adapted from analogous syntheses using triethyl orthoformate. The use of this compound is expected to proceed similarly, though reaction times may vary.
Materials:
-
1-(4-pyridyl)-propanone
-
This compound (TPOF)
-
Acetic acid
-
Acetic anhydride
-
Appropriate solvents (e.g., toluene, ethyl acetate)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(4-pyridyl)-propanone (1 mole equivalent), acetic acid (15-25 mole equivalents), and acetic anhydride (20-35 mole equivalents).
-
Reagent Addition: To the stirred mixture, add this compound (1.3-2.0 mole equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the volatile components.
-
Purification: The resulting crude product, 1-propoxy-2-(4-pyridyl)vinyl methyl ketone, can be purified by column chromatography on silica gel or used directly in the subsequent cyclization step to form the bipyridine core of milrinone.
Causality and Experimental Choices:
-
Acetic Anhydride as a Water Scavenger: Acetic anhydride reacts with any water present and also with the propanol byproduct of the reaction with TPOF, helping to drive the reaction to completion.
-
Excess Reagents: The use of excess acetic acid and acetic anhydride ensures a suitable reaction medium and drives the equilibrium towards the formation of the enol ether.
-
Choice of Orthoformate: While triethyl orthoformate is commonly cited, this compound can be used. The higher boiling point of the propanol byproduct compared to ethanol may require slightly different conditions for its removal if the reaction is driven by distillation. The increased lipophilicity of the intermediate may also affect its solubility and chromatographic behavior.
Diagram 1: General Mechanism for Enol Ether Formation
Caption: Workflow for the Bodroux-Chichibabin aldehyde synthesis using TPOF.
Protocol 2: General Procedure for Bodroux-Chichibabin Aldehyde Synthesis with TPOF
This is a generalized protocol. Specific conditions may need to be optimized for different Grignard reagents.
Materials:
-
Alkyl or aryl halide (for Grignard reagent formation)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound (TPOF)
-
Dilute hydrochloric acid or sulfuric acid
-
Standard glassware for Grignard reactions (oven-dried)
Procedure:
-
Grignard Reagent Preparation: Prepare the Grignard reagent from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Acetal Formation: To the freshly prepared Grignard reagent, slowly add this compound (1.0-1.2 equivalents) at a temperature that maintains gentle reflux. The reaction can be slow, so a prolonged reflux period (several hours) may be necessary to ensure complete reaction. [6]Monitor the reaction by TLC or GC.
-
Hydrolysis: After cooling the reaction mixture, carefully pour it into a mixture of crushed ice and dilute acid (e.g., 10% HCl). This step hydrolyzes the intermediate dipropyl acetal to the aldehyde.
-
Extraction and Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude aldehyde can be purified by distillation or column chromatography.
Causality and Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Slow Addition: The reaction between the Grignard reagent and TPOF can be exothermic. Slow addition helps to control the reaction rate.
-
Acidic Work-up: The hydrolysis of the acetal intermediate is acid-catalyzed.
-
Choice of Orthoformate: The use of TPOF instead of TEOF may lead to a slower reaction due to the increased steric hindrance of the propoxy groups. However, the resulting dipropyl acetal intermediate may be more stable or have different solubility properties, which could be advantageous in certain cases. The higher boiling point of propanol compared to ethanol is also a consideration during the reaction and work-up.
Acetal Formation: Protection of Carbonyl Groups
In multi-step syntheses of complex pharmaceutical molecules, it is often necessary to protect reactive functional groups, such as aldehydes and ketones, to prevent them from undergoing undesired reactions. This compound can be used to form dipropyl acetals, which are stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents.
Table 2: Comparison of Orthoformates in Synthetic Applications
| Application | This compound (TPOF) | Triethyl/Trimethyl Orthoformate (TEOF/TMOF) | Rationale for Choosing TPOF |
| Heterocycle Synthesis | Effective, but may result in lower yields compared to TEOF/TMOF for some systems due to steric hindrance. | Commonly used with well-established protocols and generally high yields. | May be chosen if the higher boiling point of the propanol byproduct is advantageous for reaction control, or if the lipophilicity of the intermediate is beneficial for solubility and purification. In some cases, the altered reactivity could lead to different product distributions. |
| Bodroux-Chichibabin Synthesis | Forms a dipropyl acetal intermediate. The reaction may be slower than with TEOF. | The standard reagent for this reaction, with numerous examples in the literature. | The resulting aldehyde may have improved solubility in nonpolar solvents, simplifying extraction. The dipropyl acetal intermediate might be more stable under certain conditions. |
| Carbonyl Protection (Acetal Formation) | Forms stable dipropyl acetals. | Forms dimethyl or diethyl acetals. Deprotection conditions are well-established. | The dipropyl acetal may offer different stability or cleavage kinetics compared to dimethyl or diethyl acetals, providing more options for selective deprotection in complex molecules. The higher lipophilicity could be useful for substrates with poor solubility in common solvents. |
| Water Scavenging | Highly effective due to its reaction with water to form propanol and propyl formate, both of which have relatively high boiling points. | Also effective. The byproducts (methanol/ethanol and methyl/ethyl formate) are more volatile. | In reactions conducted at higher temperatures, the less volatile byproducts of TPOF may be easier to retain in the reaction mixture if desired, or conversely, may require more vigorous conditions for removal. |
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. [1]It is an irritant to the skin, eyes, and respiratory system. [7]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place away from sources of ignition and strong acids or oxidizing agents. [7]
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its roles as a formylating agent, a precursor for heterocyclic synthesis, a key component in the Bodroux-Chichibabin aldehyde synthesis, and an effective water scavenger make it a powerful tool for organic chemists. While it is less commonly cited in the literature than its methyl and ethyl analogs, understanding the influence of its propyl groups on reactivity and physical properties allows for its strategic application in complex synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
-
ChemicalDesk.com. (2011). Bodroux-Chichibabin aldehyde synthesis. Retrieved from [Link]
-
Knowde. Evonik Tri-n-Propyl Orthoformate (TNPOF). Retrieved from [Link]
-
MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Properties and Applications in Industrial Ester Synthesis.
- Mastering Organic Synthesis: The Essential Role of Triethyl Orthoformate. (n.d.).
-
Wikipedia. Bodroux–Chichibabin aldehyde synthesis. Retrieved from [Link]
Sources
Application Notes & Protocols: Enhancing Enzyme-Catalyzed Reactions with Tripropyl Orthoformate
Introduction: Overcoming Equilibrium Limitations in Biocatalysis
Enzyme-catalyzed reactions, particularly those performed in non-aqueous media, are cornerstones of modern drug development and fine chemical synthesis. Lipases, for instance, are widely used for their ability to perform highly selective transformations, such as the kinetic resolution of racemic compounds.[1] However, a significant challenge in many of these reactions, especially esterifications, is their reversible nature. The accumulation of water as a byproduct can shift the reaction equilibrium back towards the reactants, leading to reduced yields and lower enantioselectivity.[2][3] Furthermore, excess water can form layers around the enzyme, promoting inactivation and hindering its performance.[2]
Traditional methods for water removal, such as the use of molecular sieves, can be aggressive and may strip essential water from the enzyme's microenvironment, thereby reducing its activity.[2] A more elegant and efficient solution is the use of orthoformates as in-situ water scavengers. This guide provides a detailed overview and protocols for the application of tripropyl orthoformate (TPOF), a versatile reagent that serves a dual purpose: irreversibly removing water and simultaneously generating the alcohol nucleophile required for the reaction.[3][4][5] This "water trapper/alcohol releaser" strategy effectively drives the reaction to completion, significantly enhancing both conversion and enantioselectivity.[2][6]
The Dual-Function Mechanism of this compound
This compound's efficacy stems from its controlled hydrolysis in the presence of water produced by the primary enzymatic reaction. Unlike simple dehydrating agents, TPOF participates directly in the reaction cycle.
The process can be broken down into two key stages:
-
Initial Enzymatic Esterification: The enzyme (e.g., a lipase) catalyzes the esterification of a carboxylic acid with a small, initially added amount of propanol. This initial step produces the desired ester and, crucially, one molecule of water.[7]
-
Irreversible Water Trapping and Alcohol Release: The water molecule produced then reacts with the this compound present in the medium. This acid-catalyzed hydrolysis (facilitated by the acidic substrate) consumes the water and generates two additional molecules of propanol and propyl formate.[7][8] The newly formed propanol molecules are then available as substrates for the enzyme, continuing the esterification cycle.
This continuous removal of water and replenishment of the alcohol nucleophile makes the overall esterification process effectively irreversible, pushing the reaction towards near-complete conversion.[7]
Figure 2: General experimental workflow for the kinetic resolution of a racemic acid using TPOF.
Protocol 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Reaction | 1. Inactive enzyme. 2. Insufficient initial alcohol to start the reaction. 3. Reaction medium is too dry (e.g., over-dried molecular sieves used previously). | 1. Use a fresh batch of enzyme or test its activity with a standard reaction. 2. Ensure the initial 0.5 eq. of n-propanol is added. 3. Avoid using other drying agents alongside TPOF. |
| Low Conversion | 1. Insufficient reaction time. 2. Sub-optimal temperature. 3. Insufficient TPOF to trap all water produced. | 1. Extend the reaction time and monitor progress. 2. Optimize the temperature (typically 40-50 °C for Novozym 435). [9][10] 3. Increase the equivalents of TPOF to 4 or 5 eq. |
| Low Enantioselectivity (E-value) | 1. Sub-optimal solvent system. 2. High enzyme loading causing diffusion issues. 3. Reaction temperature is too high. | 1. Screen different co-solvents (e.g., add 20% v/v DCM to isooctane). [2] 2. Reduce the enzyme/substrate ratio. [2] 3. Lower the reaction temperature in 5 °C increments. |
Conclusion
This compound is a highly effective and elegant reagent for driving enzyme-catalyzed esterification and transesterification reactions to completion. Its unique dual-function mechanism as a "water trapper/alcohol releaser" overcomes the equilibrium limitations inherent in reversible biocatalytic processes. By irreversibly removing water and regenerating the alcohol nucleophile, TPOF significantly enhances reaction yields and, in the case of kinetic resolutions, boosts enantioselectivity. The protocols and guidelines presented here provide a robust framework for researchers, scientists, and drug development professionals to successfully implement this powerful technique to streamline the synthesis of high-value chiral compounds.
References
-
On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. MDPI. [Link]
-
Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV. [Link]
-
The Rh(ii)-catalyzed synthesis of spirocyclic orthoesters. ResearchGate. [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. SciSpace. [Link]
-
On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Docta Complutense. [Link]
-
Mechanism for catalytic orthoformate hydrolysis in the presence of... ResearchGate. [Link]
-
convenient preparation of (s)-fenoprofen by biocatalysed irreversible esterification. Rasayan Journal of Chemistry. [Link]
-
Triethyl orthoformate (TEOF). PENPET Petrochemical Trading. [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. ResearchGate. [Link]
-
Acid Catalysis in Confined Channels of Metal-Organic Frameworks: Boosting Orthoformate Hydrolysis in Basic Solutions. DOI. [Link]
-
Ortho ester. Wikipedia. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
-
This compound. gsrs. [Link]
-
Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. [Link]
-
On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. ResearchGate. [Link]
- Synthetic process of triethyl orthoformate.
-
Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Polymers. [Link]
-
Mechanism help - Esterification with trimethyl orthoformate. Reddit. [Link]
-
Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC. [Link]
Sources
- 1. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media (2020) | Zahra Khademi | 18 Citations [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Ortho ester - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Introduction: The Strategic Role of Hydroxyl Group Protection
An Application Guide to the Use of Tripropyl Orthoformate for the Protection of Hydroxyl Groups
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the hydroxyl group presents a unique challenge. Its inherent nucleophilicity and moderate acidity make it a reactive site for a vast array of reagents. While this reactivity is often desired, it can become a liability when chemical transformations are intended for other parts of a complex molecule. Consequently, the temporary masking or "protection" of hydroxyl groups is a cornerstone strategy. An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.
This compound, CH(OCH₂CH₂CH₃)₃, emerges as a valuable reagent for this purpose, converting alcohols into the corresponding propyl orthoformates. This application note provides a detailed overview of the mechanisms, protocols, and strategic considerations for employing this compound as a hydroxyl-protecting agent, tailored for researchers and scientists in the field.
The Chemistry of Orthoformate Protection
The reaction of an alcohol with this compound is an acid-catalyzed process that forms a mixed orthoformate. This transformation effectively masks the reactive proton and the nucleophilic oxygen of the hydroxyl group.
Mechanism of Protection
The protection reaction proceeds via an acid-catalyzed transesterification mechanism. The key is the activation of the orthoformate by an acid catalyst, which makes it susceptible to nucleophilic attack by the alcohol to be protected. The reaction is driven to completion by the removal of the propanol byproduct.
// Nodes TPOF [label="this compound\nCH(OPr)₃", fillcolor="#FFFFFF", fontcolor="#202124"]; H_plus [label="H⁺\n(Catalyst)", shape="plaintext", fontcolor="#EA4335"]; Activated_TPOF [label="Protonated Orthoformate\n[CH(OPr)₂(HOPr)]⁺", fillcolor="#FFFFFF", fontcolor="#202124"]; ROH [label="Substrate\nR-OH", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Oxonium Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Protected_OH [label="Protected Alcohol\nR-OCH(OPr)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrOH_lost1 [label="- PrOH", shape="plaintext", fontcolor="#34A853"]; PrOH_lost2 [label="- PrOH", shape="plaintext", fontcolor="#34A853"]; H_plus_regen [label="H⁺\n(Regenerated)", shape="plaintext", fontcolor="#EA4335"]; Dialkoxycarbenium [label="Dialkoxycarbenium Ion\n[R-O=CH(OPr)]⁺", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges TPOF -> Activated_TPOF [label="+ H⁺", color="#EA4335"]; Activated_TPOF -> Intermediate1 [label="+ R-OH", color="#5F6368"]; Intermediate1 -> Dialkoxycarbenium [label="- PrOH", color="#34A853"]; Dialkoxycarbenium -> Protected_OH [label="- H⁺", color="#EA4335"]; Protected_OH -> H_plus_regen [style=invis];
// Invisible edges for layout H_plus -> TPOF [style=invis]; ROH -> Activated_TPOF [style=invis]; PrOH_lost1 -> Intermediate1 [style=invis];
{rank=same; TPOF; H_plus;} {rank=same; Activated_TPOF; ROH;} {rank=same; Intermediate1; PrOH_lost1;} {rank=same; Protected_OH; H_plus_regen;}
} enddot Figure 1: Acid-catalyzed mechanism for hydroxyl protection.
Experimental Protocol: Protection of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol using this compound. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the orthoformate reagent and product.
Materials:
-
Substrate (alcohol)
-
This compound (TPOF) (1.5-3.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (PTSA), Amberlyst® 15, or Boron trifluoride etherate (BF₃·OEt₂)) (0.01-0.1 equivalents)
-
Anhydrous Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) for quenching
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
-
Rotary evaporator
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Dissolve the alcohol substrate in the chosen anhydrous solvent. Add the acid catalyst to the solution and stir for 5 minutes.
-
Reaction Initiation: Add this compound to the mixture. The reaction is typically run at room temperature but may require gentle heating (40-60 °C) to proceed at a reasonable rate. The use of this compound itself as a solvent is also a viable strategy, particularly for driving the equilibrium.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and quench the catalyst by adding a mild base, such as anhydrous sodium bicarbonate powder or a few drops of triethylamine, until the mixture is neutral.
-
Work-up: Filter off the solid quenching agent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often purified by flash column chromatography. Crucially, the orthoformate protecting group can be sensitive to standard silica gel. [2] It is highly recommended to use silica gel that has been pre-treated (neutralized) with a base, such as triethylamine (e.g., by eluting the column with a solvent mixture containing 1% Et₃N before loading the sample), to prevent premature deprotection during purification.[2]
Deprotection: Regenerating the Hydroxyl Group
The orthoformate group is prized for its lability under mild acidic conditions, allowing for its selective removal in the presence of more robust protecting groups.
Mechanism of Deprotection
Deprotection is essentially the reverse of the protection reaction: an acid-catalyzed hydrolysis. The presence of water is essential for this process.
// Nodes Protected_OH [label="Protected Alcohol\nR-OCH(OPr)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_plus [label="H⁺\n(Catalyst)", shape="plaintext", fontcolor="#EA4335"]; Protonated_Ortho [label="Protonated Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Water [label="H₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; Hemiorthoester [label="Hemiorthoester Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; ROH_regen [label="Regenerated Alcohol\nR-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formate_Ester [label="Propyl Formate\n+ PrOH", shape="plaintext", fontcolor="#202124"]; Dialkoxycarbenium [label="Dialkoxycarbenium Ion\n[R-O=CH(OPr)]⁺", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Protected_OH -> Protonated_Ortho [label="+ H⁺", color="#EA4335"]; Protonated_Ortho -> Dialkoxycarbenium [label="- PrOH", color="#5F6368"]; Dialkoxycarbenium -> Hemiorthoester [label="+ H₂O", color="#5F6368"]; Hemiorthoester -> ROH_regen [label="- H⁺", color="#EA4335"]; Hemiorthoester -> Formate_Ester [style=dashed, color="#5F6368"];
// Invisible edges for layout H_plus -> Protected_OH [style=invis]; Water -> Dialkoxycarbenium [style=invis];
{rank=same; Protected_OH; H_plus;} {rank=same; Hemiorthoester; Formate_Ester;} {rank=same; ROH_regen;} } enddot Figure 2: Acid-catalyzed hydrolysis for orthoformate deprotection.
Experimental Protocol: Deprotection of a Propyl Orthoformate
This protocol describes a general method for the cleavage of the orthoformate protecting group.
Materials:
-
Protected substrate
-
Solvent system (e.g., THF/water, acetone/water, methanol)
-
Acid catalyst (e.g., dilute Hydrochloric Acid (HCl), Acetic Acid (AcOH), or an acidic resin like Amberlyst® 15)[2]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution for neutralization
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the orthoformate-protected compound in a suitable solvent or solvent mixture (e.g., THF with 10% water).
-
Acidification: Add the acid catalyst. The reaction can often be performed with a catalytic amount of a strong acid or a stoichiometric amount of a weaker acid like acetic acid. The pH is typically adjusted to be between 4 and 5.[2]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Deprotection is usually rapid, often completing within an hour.
-
Neutralization: Once deprotection is complete, carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude deprotected alcohol.
-
Purification: Purify the product as necessary, typically by flash column chromatography.
Scope, Stability, and Strategic Considerations
Trustworthiness of the Method: Understanding the stability profile of the orthoformate protecting group is critical for its successful application.
| Parameter | Protection (Formation) | Deprotection (Cleavage) | Stability |
| Catalyst | Acidic (PTSA, BF₃·OEt₂, Amberlyst® 15)[1][2] | Acidic (HCl, AcOH, Amberlyst® 15)[2] | Stable to bases (e.g., LDA, Grignard reagents, metal hydrides).[1] |
| Conditions | Anhydrous, Room Temp to 60 °C | Aqueous, Room Temp | Sensitive to aqueous acid (pH < 6.5).[2] May not survive chromatography on untreated silica gel.[2] |
| Solvent | Aprotic (DCM, Toluene) or neat TPOF | Protic (THF/H₂O, MeOH) | Generally stable in aprotic and basic media. |
| Typical Yields | >90% | >95% | N/A |
Orthoformates are stable to a wide range of nucleophilic and basic conditions, making them suitable for reactions involving organometallics, hydride reductions, and saponifications.[1] However, their primary limitation is their sensitivity to acid. Studies have shown that the stability of orthoformates is narrow, with hydrolysis occurring at pH values below 6.5 and above 10.[2] This sensitivity is also a key advantage, as it allows for exceptionally mild deprotection conditions.
Applications in Drug Development and Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds.[3] For example, it has been utilized in the synthesis of milrinone, a drug used to treat congestive heart failure.[3] In this context, the orthoformate is not used as a protecting group but as a building block to construct a more complex intermediate, highlighting its versatility as a reagent.[3] Its role as a protecting group is particularly valuable in the synthesis of complex natural products where chemoselectivity is paramount.
Safety Information
This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[4] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
References
-
Caputo, R., et al. (2007). High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate. Molecules, 12(7), 1437-1446. [Link]
-
Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(54), 32427-32507. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for protecting group stability and use, contextualized by information from organic-chemistry.org). [Link]
-
Kaufmann, W. E., & Dreger, E. E. (1925). ETHYL ORTHOFORMATE. Organic Syntheses, 5, 55. [Link]
-
Ferreira, V. F., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Chemistry, 5(4), 2736-2761. [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Fiveable. (n.d.). Trimethyl orthoformate Definition. Organic Chemistry II Key Term. [Link]
-
Wikipedia. (n.d.). Ortho ester. [Link]
- CN1106375A - Synthetic process of triethyl orthoformate. (1995).
Sources
Application Notes & Protocols: One-Pot Synthesis Strategies Involving Tripropyl Orthoformate
Introduction: The Strategic Imperative of One-Pot Synthesis
In the landscape of modern chemical and pharmaceutical development, efficiency is paramount. One-pot reactions, wherein reactants are subjected to successive chemical transformations in a single reactor, represent a paradigm of synthetic elegance and practicality. This approach offers profound advantages, including reduced reaction times, minimized waste generation, conservation of resources, and higher overall yields by avoiding the laborious isolation and purification of intermediates.[1][2][3] Tripropyl orthoformate, CH(OCH₂CH₂CH₃)₃, emerges as a highly versatile and effective reagent in this context. While its close analog, triethyl orthoformate (TEOF), is more extensively documented, the principles of reactivity are directly translatable to this compound (TPOF).[1][4] This guide provides an in-depth exploration of TPOF's utility, focusing on its dual role as both a C1 electrophile and an exceptional in-situ dehydrating agent to drive complex one-pot transformations.[5]
The Mechanistic Core: Dual Reactivity of this compound
The efficacy of this compound in one-pot synthesis stems from two key chemical properties that can be leveraged simultaneously.
-
Electrophilic C1 Source: Under acidic conditions (either through an explicit catalyst or an acidic substrate), TPOF is protonated, leading to the sequential loss of propanol molecules to form a highly electrophilic dipropoxycarbenium ion. This ion is a potent formylating equivalent, readily attacked by a wide range of nucleophiles.
-
In-Situ Dehydrating Agent: TPOF reacts irreversibly with water under acidic catalysis to produce propyl formate and two equivalents of propanol.[6] This property is invaluable in condensation reactions that generate water as a byproduct, effectively driving the reaction equilibrium towards the product side.[5][6]
The activation of TPOF is a critical first step in most of its one-pot applications.
Caption: Acid-catalyzed formation of the reactive dipropoxycarbenium ion from TPOF.
Application I: Streamlined Synthesis of N-Heterocycles
Heterocyclic scaffolds are cornerstones of medicinal chemistry. TPOF provides a direct and efficient one-carbon bridge for the one-pot cyclization of substrates containing two nucleophilic centers.[1][7]
Protocol 3.1: One-Pot Synthesis of Benzimidazoles
Benzimidazoles are a privileged structural motif in numerous pharmaceuticals. This protocol describes their synthesis via the condensation of an o-phenylenediamine with TPOF.
Expertise & Causality: This reaction proceeds through the initial formation of a formamidine intermediate from one amino group reacting with the activated TPOF. The second amino group then performs an intramolecular nucleophilic attack, followed by elimination of two propanol molecules to yield the aromatic benzimidazole ring. Using a catalyst like a few drops of glacial acetic acid protonates the TPOF, accelerating the initial reaction.[3] Solvent-free conditions are often preferred as they maximize reactant concentration and simplify workup.[1]
Caption: Experimental workflow for one-pot benzimidazole synthesis using TPOF.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add the substituted o-phenylenediamine (1.0 eq).
-
Reagent Addition: Add this compound (1.2 eq). If a catalyst is desired, add glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to 100-120 °C. If the reaction is run solvent-free, the mixture will become a homogenous melt.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature. If the product crystallizes, it can be collected by filtration and washed with a cold non-polar solvent (e.g., hexane). Alternatively, dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution to remove the acid catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3.2: Three-Component Synthesis of 4(3H)-Quinazolinones
This more advanced one-pot reaction demonstrates the power of TPOF in multicomponent strategies, which are highly valuable for building molecular libraries in drug discovery.[1] Here, TPOF acts as both a cyclization agent and a dehydrant.
Expertise & Causality: The reaction likely proceeds via the initial formation of an amidine intermediate between the primary amine and TPOF. Concurrently, the anthranilic acid can react with another molecule of activated TPOF. These intermediates then combine, or the initially formed amidine reacts with anthranilic acid, followed by an intramolecular cyclization and dehydration (driven by excess TPOF) to form the stable quinazolinone ring system. A wide array of catalysts can be used to promote this transformation, highlighting its robustness.[1]
Step-by-Step Protocol:
-
Setup: In a sealed vessel suitable for microwave synthesis or a standard round-bottom flask, combine anthranilic acid (1.0 eq), the desired primary amine (1.1 eq), and this compound (2.0-3.0 eq).
-
Catalyst Addition: Add the chosen catalyst (see table below for examples).
-
Reaction: Heat the mixture under the specified conditions (conventional heating at reflux or microwave irradiation). The use of microwave heating can dramatically reduce reaction times.[1]
-
Monitoring: Monitor by TLC for the disappearance of the limiting reagent.
-
Workup: Upon completion, cool the reaction mixture. Add ethanol and stir, which often causes the product to precipitate. Collect the solid by filtration. Alternatively, remove volatile components under reduced pressure and purify the residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by silica gel chromatography.
Table 1: Catalyst & Condition Scope for Quinazolinone Synthesis (Adapted from TEOF Analogs)
| Catalyst Example | Solvent | Temperature (°C) | Typical Time | Expected Yield Range | Reference |
| I₂ (Iodine) | Reflux | Varies | 15 min - 8 h | High (80-95%) | [1] |
| Zn(ClO₄)₂ | Reflux | Varies | 15 min - 8 h | Good to High (67-98%) | [1] |
| BF₃–SiO₂ | Room Temp | RT | 15 min - 8 h | Good to High (67-98%) | [1] |
| None (Catalyst-free) | Solvent-free | 100 °C | 90 - 120 min | High (88-94%) | [1] |
Application II: Bodroux-Chichibabin Aldehyde Synthesis
This classic named reaction is a reliable method for converting a Grignard reagent into an aldehyde containing one additional carbon atom.[8][9] The one-pot nature refers to the formation of the acetal intermediate followed by an in-situ hydrolytic workup without isolation.
Expertise & Causality: The reaction hinges on the nucleophilic attack of the highly reactive Grignard reagent on the electrophilic central carbon of TPOF.[9] This displaces one propoxy group to form a dipropyl acetal. It is critical that this stage is performed under strictly anhydrous conditions to prevent quenching the Grignard reagent. The subsequent addition of aqueous acid serves two purposes: it quenches any remaining Grignard reagent and hydrolyzes the stable acetal intermediate to the desired aldehyde.[8][9]
Caption: Two-stage mechanism of the one-pot Bodroux-Chichibabin synthesis.
Step-by-Step Protocol: Synthesis of n-Hexanal
-
Grignard Formation: In a flame-dried, three-neck flask under argon, prepare pentylmagnesium bromide from magnesium turnings (1.1 eq) and 1-bromopentane (1.0 eq) in anhydrous diethyl ether or THF.
-
Acetal Formation: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add this compound (1.0-1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently reflux for 1 hour to ensure complete reaction.[9]
-
Hydrolysis (Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the mixture to a beaker containing a stirred solution of cold 10% aqueous sulfuric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x volumes).
-
Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure (to avoid co-distillation of the volatile aldehyde).
-
Purification: Purify the resulting crude n-hexanal by fractional distillation.
Conclusion
This compound is a powerful, versatile reagent that embodies the principles of green and efficient chemistry. Its dual functionality as a C1 building block and a water scavenger enables a wide range of one-pot transformations, from the construction of complex heterocyclic libraries to the classic synthesis of aldehydes. By understanding the core mechanisms and leveraging the detailed protocols provided, researchers in academic and industrial settings can significantly streamline synthetic pathways, leading to faster discovery and development of novel chemical entities.
References
-
Almeida, P., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(3), 963. [Link]
-
Researcher.Life. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. R Discovery. [Link]
-
Pluth, M., Bergman, R., & Raymond, K. N. (2007). Mechanism for catalytic orthoformate hydrolysis in the presence of... ResearchGate. [Link]
-
Almeida, P., et al. (2023). (PDF) One-Pot Reactions of Triethyl Orthoformate with Amines. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties and Applications in Industrial Ester Synthesis. PharmaChem. [Link]
-
Wikipedia. (n.d.). Bodroux–Chichibabin aldehyde synthesis. Wikipedia. [Link]
-
Various Authors. (n.d.). Orthoesters in Heterocycle Synthesis. ResearchGate. [Link]
-
ChemicalDesk.Com. (2011). Bodroux-Chichibabin aldehyde synthesis. ChemicalDesk.Com. [Link]
-
Tikhomolova, A. S., et al. (2023). One-Pot Synthesis, E-/Z-Equilibrium in Solution of 3-Hetarylaminomethylidenefuran-2(3H). MDPI. [Link]
-
Xiao, X., et al. (2020). Metal-free and solvent-free synthesis of m-terphenyls through tandem cyclocondensation of aryl methyl ketones with triethyl orthoformate. RSC Publishing. [Link]
-
chemeurope.com. (n.d.). Bodroux-Chichibabin aldehyde synthesis. chemeurope.com. [Link]
-
Kalinin, A. A., et al. (2016). Development of one-pot three component reaction for the synthesis of N′-aryl-N-cyanoformamidines, essential precursors of formamidine pesticides family. ScienceDirect. [Link]
- Google Patents. (n.d.). CN109180441B - Synthetic method of triethyl orthoformate.
-
Prasad, B. A. B., & Gilbertson, S. R. (2009). One-Pot Synthesis of Unsymmetrical N-Heterocyclic Carbene Ligands from N-(2-Iodoethyl)arylamine Salts. Organic Chemistry Portal. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Benign and proficient procedure for preparation of quinoline derivatives. jptcp.com. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). CN1034659C - One-step synthesis of ortho-formate.
-
Ghosh, S., & Ghatak, U. R. (1988). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Indian Academy of Sciences. [Link]
-
Davanageri, G. B., et al. (2012). An environmentally benign one pot synthesis of substituted quinolines catalysed by fluoroboric acid based ionic liquid. Indian Academy of Sciences. [Link]
-
ResearchGate. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. [Link]
-
ResearchGate. (2025). Alkyl Orthoformate: A Versatile Reagent in Organic Synthesis. ResearchGate. [Link]
-
Thakur, G. S., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Ciriminna, R., et al. (2017). (PDF) Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. ResearchGate. [Link]
Sources
- 1. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 9. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
Application Note: Mastering Reactivity of Tripropyl Orthoformate through Strategic Solvent Selection
Abstract
Tripropyl orthoformate (TPOF) is a versatile reagent in organic synthesis, primarily utilized for the formation of acetals and as a dehydrating agent. Its reactivity, however, is not an intrinsic constant but is profoundly influenced by the surrounding solvent environment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and leveraging solvent effects to control the reactivity of this compound. We will delve into the mechanistic underpinnings of solvent-reagent interactions and provide detailed protocols for systematically evaluating and optimizing reaction conditions.
Introduction: The Solvent as a Catalyst
In the realm of chemical synthesis, the solvent is often perceived as a passive medium. However, its role is far from inert. The choice of solvent can dramatically alter reaction rates, shift equilibria, and even dictate the reaction pathway. For reactions involving this compound, the solvent's properties—specifically its polarity, proticity, and coordinating ability—are critical determinants of reactivity.
This compound's utility stems from its ability to react with nucleophiles, often under acidic catalysis, to form new carbon-oxygen or carbon-carbon bonds. A key application is the protection of carbonyl groups as acetals, a reaction that proceeds via charged intermediates. The stability of these intermediates is highly dependent on the solvating power of the medium.
Mechanistic Insights: How Solvents Modulate this compound Reactivity
The reactivity of this compound is most commonly harnessed through acid catalysis, which generates a highly electrophilic dialkoxycarbenium ion. The solvent's interaction with this intermediate and the preceding transition state is paramount.
The Role of Polarity
Solvent polarity is a measure of its ability to solvate charged and polar species. In the context of this compound reactions, such as acetal formation, the mechanism involves the formation of a carbocation intermediate.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess significant dipole moments and can stabilize charged intermediates through dipole-dipole interactions. An increase in the polarity of an aprotic solvent generally leads to an acceleration of reactions that proceed through charged transition states or intermediates.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): In nonpolar solvents, charged intermediates are less stabilized, which can slow down the reaction rate. However, for certain reactions, the aggregation of reactants in a nonpolar environment can lead to rate enhancements.
The Influence of Protic Solvents
Protic solvents are characterized by the presence of a hydrogen atom attached to an electronegative atom (e.g., O-H in alcohols, N-H in amines) and can act as hydrogen bond donors.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both stabilize charged species and participate in the reaction. In the context of orthoformate chemistry, protic solvents can:
-
Accelerate Hydrolysis: Water, as a protic solvent, can act as a nucleophile, leading to the hydrolysis of the orthoformate to a formate ester and the corresponding alcohol. This is often an undesired side reaction.
-
Participate in Transesterification: Alcohols can exchange with the propoxy groups of this compound, a process that can be either a desired transformation or a complicating side reaction.
-
Solvate Nucleophiles: Protic solvents can form hydrogen bonds with nucleophiles, which can decrease their reactivity in some cases.
-
The hydrolysis of orthoformates can proceed through different mechanisms depending on the conditions. In bulk solution, an A-1 mechanism is typical, where the rate-limiting step is the unimolecular decomposition of the protonated orthoformate. However, the reaction environment can shift the mechanism to an A-SE2 pathway, where the proton transfer becomes the rate-limiting step.[2]
Experimental Protocols for Investigating Solvent Effects
To systematically study the effect of solvents on the reactivity of this compound, a well-designed experimental setup is crucial. A model reaction, such as the protection of a ketone, can be used to screen a variety of solvents.
Model Reaction: Acetalization of Cyclohexanone
This protocol describes a method to compare the rate of acetal formation from cyclohexanone and this compound in different solvents.
Materials:
-
This compound (TPOF)
-
Cyclohexanone
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Anhydrous solvents (e.g., Dichloromethane, Toluene, Acetonitrile, Tetrahydrofuran, Hexane)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of cyclohexanone with an internal standard (dodecane) in a chosen solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a stock solution of the acid catalyst (e.g., PTSA) in the same solvent.
-
-
Reaction Setup:
-
In a series of reaction vials, add the cyclohexanone/internal standard stock solution.
-
Place the vials in a temperature-controlled reaction block or water bath.
-
Initiate the reactions by adding the this compound stock solution followed by the catalyst stock solution to each vial.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding a small amount of a suitable base (e.g., triethylamine).
-
Analyze the quenched aliquots by GC-FID to determine the concentration of the cyclohexanone reactant and the acetal product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of cyclohexanone versus time for each solvent.
-
Determine the initial reaction rate for each solvent from the slope of the initial linear portion of the concentration-time curve.
-
Visualizing the Experimental Workflow
Caption: Workflow for studying solvent effects on acetal formation.
Data Presentation and Interpretation
The results from the solvent screening can be tabulated to provide a clear comparison of the reactivity of this compound in different environments.
Table 1: Illustrative Data on the Effect of Solvent on the Initial Rate of Acetal Formation
| Solvent | Dielectric Constant (ε) | Solvent Type | Initial Rate (relative to Toluene) |
| Hexane | 1.9 | Nonpolar Aprotic | 0.8 |
| Toluene | 2.4 | Nonpolar Aprotic | 1.0 |
| Dichloromethane | 9.1 | Polar Aprotic | 5.2 |
| Tetrahydrofuran | 7.5 | Polar Aprotic | 3.8 |
| Acetonitrile | 37.5 | Polar Aprotic | 8.5 |
| Ethanol | 24.6 | Polar Protic | 2.1 (with side products) |
Interpretation:
The illustrative data in Table 1 suggests a strong correlation between solvent polarity and the rate of acetal formation. The increased rates in polar aprotic solvents like dichloromethane and acetonitrile can be attributed to the stabilization of the carbocation intermediate. In the case of a polar protic solvent like ethanol, while the reaction may proceed, the potential for side reactions such as transesterification should be considered.
The Role of Lewis Acid Catalysis and Coordinating Solvents
In addition to Brønsted acids, Lewis acids are effective catalysts for orthoformate reactions. The choice of solvent is particularly critical when using Lewis acids.
-
Non-coordinating Solvents (e.g., Dichloromethane, Toluene): These solvents are often preferred for Lewis acid-catalyzed reactions as they do not compete with the substrate for coordination to the Lewis acid.
-
Coordinating Solvents (e.g., Tetrahydrofuran, Acetonitrile): These solvents can coordinate to the Lewis acid, potentially reducing its catalytic activity. This effect can be leveraged to moderate the reactivity of a highly active Lewis acid.
Visualizing the Relationship between Solvent Properties and Reactivity
Caption: Key solvent properties influencing TPOF reactivity.
Conclusion and Best Practices
The reactivity of this compound is not a fixed property but a tunable parameter that can be controlled through the judicious selection of the reaction solvent. For reactions proceeding through charged intermediates, polar aprotic solvents generally provide the best rate enhancements. Protic solvents should be used with caution due to the potential for side reactions. When employing Lewis acid catalysts, the coordinating ability of the solvent must be considered. By understanding the principles outlined in this application note and utilizing the provided protocols, researchers can optimize their synthetic strategies and unlock the full potential of this compound.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025).
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV. [Link]
-
Gore, R. P., & Rajput, A. P. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 643-673. [Link]
-
Brachvogel, R.-C., & von Delius, M. (2015). Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Chemical Communications, 51(11), 2051-2054. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Angewandte Chemie International Edition, 46(46), 8842-8844. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
Sources
Application Notes & Protocols: Accelerating Synthesis with Microwave-Assisted Reactions of Tripropyl Orthoformate
Introduction: A Synergy of Reagent and Technology
In the fast-paced environments of pharmaceutical research and fine chemical synthesis, efficiency is paramount. The dual pressures of reducing development timelines and adhering to the principles of green chemistry necessitate the adoption of innovative synthetic strategies. This guide explores the powerful synergy between tripropyl orthoformate, a versatile C1 building block, and microwave-assisted synthesis, a technology that has revolutionized reaction optimization.
The Role of this compound in Modern Synthesis
This compound, HC(OPr)₃, is a valuable reagent often utilized as a more lipophilic alternative to its common trimethyl and triethyl counterparts. Its primary functions in organic synthesis are:
-
A Dehydrating Agent and Acetal Source: It is highly effective for the protection of aldehydes and ketones as dipropyl acetals. In this capacity, it serves as both the alcohol source and an irreversible water scavenger, driving the equilibrium towards the protected product.[1]
-
A One-Carbon Electrophile: It serves as a reactive equivalent of a formyl group, essential in the construction of various heterocyclic systems and formamidine intermediates through multi-component reactions.[2][3]
Its higher boiling point compared to other common orthoformates can be advantageous in reactions requiring elevated temperatures under conventional heating.
The Microwave Advantage in Chemical Synthesis
Conventional heating relies on conduction and convection, where the reaction vessel is heated from the outside, leading to slow and uneven heat distribution. Microwave-assisted synthesis, however, utilizes dielectric heating.[4] Polar molecules within the reaction mixture, such as the reactants and any polar solvent, align with the rapidly oscillating electric field of the microwaves.[5] This constant re-alignment generates intense molecular friction, resulting in rapid and uniform heating of the entire reaction volume.[6]
This fundamental difference in energy transfer provides several key advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[7]
-
Increased Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[5]
-
Enhanced Selectivity: Targeted energy delivery can sometimes favor specific reaction pathways.[8]
-
Alignment with Green Chemistry: Shorter reaction times reduce energy consumption, and the efficiency of microwave heating often allows for solvent-free conditions.[4][9]
Core Applications & Mechanisms
Microwave irradiation dramatically accelerates the classical reactions of this compound. Below are two primary applications critical for drug development and synthetic chemistry.
Application 1: Rapid Acetal and Ketal Formation
The protection of carbonyl groups is a fundamental step in multi-step synthesis. Microwave-assisted acetalization offers a highly efficient and chemoselective method for protecting aldehydes in the presence of ketones.[8] The reaction proceeds via an acid-catalyzed mechanism where this compound acts as both the reagent and an in-situ dehydrating agent, irreversibly trapping the water byproduct to form propyl formate and propanol.
The microwave's ability to rapidly achieve and maintain the high temperatures needed to drive this equilibrium-limited reaction to completion makes it exceptionally effective.
Application 2: Efficient Synthesis of Heterocycles via Multi-Component Reactions (MCRs)
This compound is a cornerstone reagent in one-pot, multi-component reactions (MCRs) for synthesizing diverse heterocyclic scaffolds, which form the core of many pharmaceutical agents.[9] In these reactions, the orthoformate condenses with primary amines to form reactive formamidine intermediates, which then undergo cyclization with a third component.[2][10] A prominent example is the synthesis of 1-substituted tetrazoles from a primary amine, sodium azide, and this compound.[11]
Microwave heating is ideal for MCRs, as it provides the necessary activation energy to drive complex, multi-step sequences in a single, rapid operation, often under solvent-free conditions.[12][13]
Experimental Protocols
Safety Note: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis should only be performed in a dedicated microwave reactor equipped with pressure and temperature sensors.
Protocol 1: Microwave-Assisted Acetalization of 4-Nitrobenzaldehyde
This protocol describes the rapid and chemoselective protection of an electron-deficient aromatic aldehyde using this compound under microwave irradiation, adapted from procedures using trimethyl orthoformate.[8]
Materials:
-
4-Nitrobenzaldehyde
-
This compound
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (TMSCl) or Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
10 mL microwave pressure vial with a stir bar
Procedure:
-
To a 10 mL microwave pressure vial, add 4-nitrobenzaldehyde (e.g., 2 mmol, 302 mg).
-
Add this compound (1.2 equivalents, 2.4 mmol, 0.5 mL).
-
Add anhydrous MeOH (3.5 mL).
-
Add the catalyst, TMSCl (0.1 equivalents, 0.2 mmol, 25 µL).
-
Seal the vial and place it in the microwave reactor cavity.
-
Irradiate the mixture with stirring. Set the temperature to 80°C and hold for 5 minutes. The maximum power should be set to 150 W and the pressure limit to 250 psi.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Open the vial, dilute the reaction mixture with DCM (20 mL), and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure acetal product.
Comparative Data:
| Substrate | Method | Catalyst | Time | Yield (%) | Reference |
| Benzaldehyde | Microwave | TMSCl | 60 sec | 95 | [8] |
| 4-Chlorobenzaldehyde | Microwave | TMSCl | 80 sec | 92 | [8] |
| 4-Nitrobenzaldehyde | Microwave | TMSCl | 100 sec | 90 | [8] |
| Cinnamaldehyde | Conventional | Lewis Acid | Several hours | ~70-80 | [8] |
| 4-Nitrobenzaldehyde | Conventional | Lewis Acid | > 4 hours | Low-Moderate | [8] |
Table 1: Comparison of microwave-assisted vs. conventional acetalization using orthoformates. Note: Literature data is for trimethyl orthoformate; similar rate enhancements are expected for this compound.
Protocol 2: Solvent-Free, Three-Component Synthesis of 1-Phenyl-1H-tetrazole
This protocol demonstrates a rapid, solvent-free synthesis of a tetrazole derivative, adapted from literature procedures that use triethyl orthoformate and a heterogeneous catalyst.[11][14]
Materials:
-
Aniline
-
This compound
-
Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive. Handle with extreme care.
-
Zinc Sulfide (ZnS) nanoparticles (catalyst)
-
Ethyl acetate
-
10 mL microwave pressure vial with a stir bar
Procedure:
-
Carefully add aniline (1 mmol, 91 µL), sodium azide (1.2 mmol, 78 mg), and ZnS nanoparticle catalyst (0.06 g) to a 10 mL microwave vial containing a stir bar.
-
Add this compound (1.2 mmol, 262 µL).
-
Seal the vial tightly and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 600 W, maintaining a temperature of 60°C for 20 minutes.
-
After the reaction, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and stir for 10 minutes.
-
Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.[12]
-
Wash the organic filtrate with water (5 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the product.
Comparative Data:
| Reaction | Method | Conditions | Time | Yield (%) | Reference |
| Formamidine Synthesis | Microwave | 140 °C, THF | 10 min | 95 | [2] |
| Formamidine Synthesis | Conventional | 120 °C, Toluene | 4 hours | 93 | [2] |
| Tetrazole Synthesis | Microwave | 60 °C, Solvent-Free | 20 min | 88 | [11] |
| Tetrazole Synthesis | Conventional | Acetic Acid | Several hours | Variable | [11] |
Table 2: Dramatic reduction in reaction times for heterocycle syntheses using microwave irradiation compared to conventional heating.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents are anhydrous, particularly for acetal formation. Increase the equivalents of this compound to 1.5-2.0 to more effectively scavenge any trace water. For MCRs, consider screening different catalysts or slightly increasing the reaction temperature or time.
-
Pressure Limit Exceeded: This is common in solvent-free reactions or with low-boiling solvents. Reduce the reaction volume or scale. For sealed-vessel reactions, ensure the reaction temperature is at least 20-30°C below the boiling point of the main orthoformate reagent if pressure becomes an issue.
-
Reaction Selectivity: If side products are observed, try reducing the reaction temperature while slightly extending the time. Microwave reactors allow for precise temperature control that is not possible with conventional heating.
Conclusion
The integration of microwave technology with the synthetic utility of this compound provides a robust platform for accelerating chemical research and development. The protocols outlined here demonstrate significant reductions in reaction time, improvements in yield, and an alignment with the resource-efficient goals of green chemistry. By leveraging direct and uniform heating, microwave-assisted reactions enable chemists to rapidly access protected intermediates and complex heterocyclic cores, streamlining the path to novel molecular discovery.
References
-
Krasavin, M., et al. (2020). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. ACS Omega. Available at: [Link]
-
Saidi, M. R., & Fard, M. A. K. (2004). Microwave-Assisted Efficient and Chemoselective Acetalization of Aldehydes with Trimethyl Orthoformate. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]
-
Keglevich, G., et al. (2018). Microwave-assisted synthesis of (aminomethylene)bisphosphine oxides and (aminomethylene)bisphosphonates by a three-component condensation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Bargues, K., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. Available at: [Link]
-
Bansal, V. (2021). Microwave Assisted Reactions in Green Chemistry. Sciencedoze. Available at: [Link]
-
Silva, V. L. M., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules. Available at: [Link]
-
Anonymous. (n.d.). PART - 1 INTRODUCTION. Shodhganga. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Available at: [Link]
-
Pathan, A. A., et al. (2023). Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development. Chemical Communications. Available at: [Link]
-
Sharma, P. K., & Singh, R. (2014). A significance of microwave assist technique in green chemistry. Rasayan Journal of Chemistry. Available at: [Link]
-
Naeimi, H., et al. (2018). Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nanoparticles as recyclable catalyst. Taylor & Francis Online. Available at: [Link]
-
Naeimi, H., Kiani, F., & Moradian, M. (2018). Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nanoparticles as recyclable catalyst. Green Chemistry Letters and Reviews. Available at: [Link]
-
Yu, J., et al. (2011). A Microwave Promoted New Condensation Reaction of Aryl Ketones With Triethyl Ortho-Formate. Synthetic Communications. Available at: [Link]
-
Anonymous. (n.d.). Microwave assisted synthesis and biological evaluation of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1, 2, 4-triazoles. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Naeimi, H., Kiani, F., & Moradian, M. (2018). Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nanoparticles as recyclable catalyst. ResearchGate. Available at: [Link]
-
Naeimi, H., Kiani, F., & Moradian, M. (2018). Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nanoparticles as recyclable catalyst. Figshare. Available at: [Link]
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Reactions in Green Chemistry [sciencedoze.com]
- 6. bspublications.net [bspublications.net]
- 7. scispace.com [scispace.com]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-assisted synthesis of (aminomethylene)bisphosphine oxides and (aminomethylene)bisphosphonates by a three-component condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Item - Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nanoparticles as recyclable catalyst - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Note: Tripropyl Orthoformate as a Superior Reagent in the Synthesis of High-Purity Squaraine Dyes
Executive Summary
Squaraine dyes represent a pivotal class of organic molecules characterized by their intense and sharp absorption bands in the red to near-infrared (NIR) region, high molar extinction coefficients, and excellent photostability.[1] These properties make them indispensable tools in biomedical imaging, photodynamic therapy (PDT), and as sensitizers in organic photovoltaics. However, the classical synthesis of squaraine dyes—a condensation reaction between squaric acid and two equivalents of an electron-rich heterocycle—is often hampered by low yields due to the formation of water as a byproduct, which creates an unfavorable reaction equilibrium.[2] This application note details the mechanistic advantages and provides a robust protocol for the use of tripropyl orthoformate as a highly efficient chemical water scavenger, significantly enhancing reaction yields and simplifying the purification process.
The Mechanistic Imperative: Overcoming Equilibrium Limitations
The synthesis of symmetrical squaraine dyes is fundamentally a double condensation reaction. The process is initiated by the reaction of squaric acid with an electron-rich nucleophile, such as an N-alkylated indolenine or aniline derivative.[1][3] This reaction proceeds through a semi-squaraine intermediate, which then reacts with a second equivalent of the nucleophile to yield the final dye.[4][5]
Each condensation step releases one molecule of water. According to Le Châtelier's principle, the accumulation of water in the reaction medium can shift the equilibrium back towards the reactants, thereby preventing the reaction from proceeding to completion and resulting in diminished yields.
Historically, this challenge was addressed by physically removing water through azeotropic distillation, typically using a Dean-Stark apparatus with solvents like a butanol/toluene mixture.[1][6] While effective, this method can be cumbersome and may require prolonged reaction times at high temperatures.
This compound offers a more elegant and efficient chemical solution. It acts as an in situ water scavenger by rapidly and irreversibly reacting with water to produce propyl formate and propanol.[7][8]
Reaction: CH(OCH₂CH₂CH₃)₃ + H₂O → HCOOCH₂CH₂CH₃ + 2 CH₃CH₂CH₂OH
By chemically sequestering the water as it is formed, this compound effectively removes it from the reaction equilibrium. This continuously drives the condensation forward, leading to significantly higher yields and shorter reaction times.[2]
Caption: Mechanism of water scavenging by this compound in squaraine synthesis.
Experimental Protocol: High-Yield Synthesis of a Symmetrical Indolenine Squaraine Dye
This protocol describes the synthesis of a representative symmetrical squaraine dye using 2,3,3-trimethylindolenine as the precursor.
Objective: To achieve a high-yield synthesis of a bis(indolenine) squaraine dye by employing this compound to drive the condensation reaction to completion.
Materials & Reagents:
-
Squaric Acid (1.0 eq)
-
1-Octyl-2,3,3-trimethyl-3H-indolium iodide (2.2 eq)
-
This compound (2.0 eq)[7]
-
Quinoline (0.5 eq, as base)
-
1-Butanol (Anhydrous)
-
Toluene (Anhydrous)
-
Dichloromethane (DCM) for chromatography
-
Methanol for chromatography and washing
-
Silica Gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube or inert gas inlet
-
Magnetic stirrer and hotplate with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser and an inert gas inlet. Ensure all glassware is thoroughly dried.
-
Charging the Flask: Under a positive pressure of inert gas, charge the flask with squaric acid (1.0 eq), 1-octyl-2,3,3-trimethyl-3H-indolium iodide (2.2 eq), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add a 1:1 (v/v) mixture of anhydrous 1-butanol and toluene to create a slurry (approx. 0.1 M concentration relative to squaric acid).
-
Add quinoline (0.5 eq) followed by this compound (2.0 eq) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction mixture will gradually develop a deep, intense blue or green color.
-
Monitoring: Monitor the reaction for 2-4 hours. Progress can be tracked by thin-layer chromatography (TLC) using a DCM:Methanol (e.g., 95:5) mobile phase. The product spot should be intensely colored.
-
Workup: Once the reaction is complete (disappearance of the squaric acid starting material), cool the flask to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing a large volume of a non-polar solvent like hexane or diethyl ether to precipitate the crude dye.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with small portions of the precipitation solvent to remove residual quinoline and byproducts.
-
Purification: The crude solid is purified by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM). The main, intensely colored band corresponds to the squaraine dye.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum. The final product should be a dark, crystalline solid with a metallic luster.
Caption: Step-by-step workflow for the orthoformate-mediated synthesis of squaraine dyes.
Data and Expected Outcomes
The use of this compound provides a clear advantage in reaction efficiency compared to traditional methods.
| Parameter | Classical Method (Azeotropic Removal) | Orthoformate-Mediated Method |
| Water Removal | Physical (Dean-Stark Apparatus)[1] | Chemical (this compound)[2] |
| Typical Solvents | n-Butanol / Toluene[6] | n-Butanol / Toluene |
| Reaction Time | 4 - 12 hours | 2 - 4 hours |
| Setup Complexity | Moderate (requires Dean-Stark) | Simple (standard reflux) |
| Typical Yield | 40 - 65% | > 80% |
Expected Characterization:
-
Appearance: Dark blue or green crystalline solid with a metallic sheen.
-
UV-Vis Spectroscopy (in CHCl₃): An intense, sharp absorption peak (λmax) is expected in the 630-680 nm range, with a molar extinction coefficient (ε) > 200,000 M⁻¹cm⁻¹.[1]
-
¹H NMR & Mass Spectrometry: Should confirm the expected molecular structure and mass.
Troubleshooting and Field-Proven Insights
-
Issue: Low Yield.
-
Cause: Presence of moisture in reagents or solvents; insufficient orthoformate.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened bottles. Consider adding a slightly larger excess of this compound (e.g., 2.5 eq) to account for ambient moisture.
-
-
Issue: Formation of Semi-Squaraine Intermediate.
-
Cause: The reactivity of the heterocyclic nucleophile can be a limiting factor. If the methyl group hydrogens of the heterocycle are not sufficiently acidic, the reaction may stall after the first condensation.[5]
-
Solution: Ensure a suitable base (like quinoline) is used to facilitate the formation of the reactive enamine nucleophile.[5][6] Increasing reaction time or temperature may also help drive the second condensation.
-
-
Insight: Reagent Purity is Critical.
-
The quality of the squaric acid and the heterocyclic precursor directly impacts the purity and yield of the final dye. Impurities can lead to side reactions and complicate purification. It is recommended to use high-purity starting materials.
-
Conclusion
The incorporation of this compound into the synthesis of squaraine dyes is a significant process improvement. It functions as a highly effective and convenient water scavenger, obviating the need for cumbersome azeotropic distillation setups. This chemical-based approach to equilibrium control consistently leads to higher reaction yields, shorter reaction times, and a more streamlined workflow. For researchers in materials science and drug development, this optimized protocol provides a reliable and efficient pathway to obtaining high-purity squaraine dyes for advanced applications.
References
- G. Whited, "Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges," Vertex AI Search, [Online].
- "Synthesis of Squaraine Dyes," Encyclopedia.pub, [Online].
- M. H. Sleiman and S. Ladame, "Synthesis of squaraine dyes under mild conditions: Applications for labelling and sensing of biomolecules," ResearchGate, [Online].
- "Synthesis of squaraine dyes under mild conditions: applications for labelling and sensing of biomolecules," Chemical Communications (RSC Publishing), [Online].
- "Synthesis of novel squaraine dyes and their intermediates | Request PDF," ResearchGate, [Online].
- "Development of squaraine dyes for photodynamic therapeutical applications: Synthesis and study of electronic factors in the dye formation reaction," ResearchGate, [Online].
- "this compound," Chongqing Chemdad Co., Ltd., [Online].
- D. S. Pisoni et al., "Synthesis of squaraine dyes with potential application in protein detection by fluorescence spectroscopy," ResearchGate, [Online].
- "this compound 97," Sigma-Aldrich, [Online].
- "this compound: Properties and Applications in Industrial Ester Synthesis," NINGBO INNO PHARMCHEM CO.,LTD., [Online].
- "Synthetic approaches to squaraine dyes," ResearchGate, [Online].
Sources
- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Squaraine Dyes | Encyclopedia MDPI [encyclopedia.pub]
- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. nbinno.com [nbinno.com]
Application Notes & Protocols: The Strategic Use of Tripropyl Orthoformate in Moisture-Sensitive Polymerizations
Introduction: The Challenge of Water in Polymer Synthesis
In the realm of polymer chemistry, and particularly in the development of advanced materials for pharmaceuticals and high-performance applications, the presence of water is often a critical impediment. Trace amounts of moisture can act as potent inhibitors, chain-transfer agents, or side-reactants in a variety of polymerization systems.[1][2] This is especially true for cationic polymerizations, where water can terminate growing polymer chains, and in the synthesis of polyurethanes, where water's reaction with isocyanates leads to undesirable CO2 formation and urea linkages.[3][4] The consequence is often poor control over molecular weight, broad polydispersity, and compromised material properties.
To overcome this challenge, researchers require robust methods for dehydrating reaction media. While techniques like azeotropic distillation or the use of desiccants like molecular sieves are common, they have limitations in efficiency, compatibility, and ease of use. This guide focuses on a highly effective and practical solution: the use of Tripropyl Orthoformate (TPOF) as a chemical water scavenger.[5][6] TPOF reacts irreversibly with water to form inert, low-boiling-point byproducts, ensuring an anhydrous environment that is conducive to achieving polymers with targeted characteristics. This document provides an in-depth look at the mechanism, application, and detailed protocols for leveraging TPOF in moisture-sensitive polymerizations.
Section 1: The Chemistry of Moisture Scavenging with this compound
This compound, CH(OCH₂CH₂CH₃)₃, belongs to the orthoester class of organic compounds.[7] Its efficacy as a water scavenger stems from its susceptibility to hydrolysis, a reaction that consumes water to produce propyl formate and propanol.[8][9]
Mechanism of Action: The hydrolysis of orthoformates is typically acid-catalyzed.[8][10] In a polymerization mixture, trace acidic impurities or the initiator itself can catalyze the reaction. The process proceeds in a stepwise manner, irreversibly consuming three molecules of water for every molecule of TPOF, ultimately yielding harmless alcohol and ester byproducts that can often be easily removed.[9][10]
Caption: Hydrolysis mechanism of this compound.
The key advantage of this reaction is its irreversibility under typical polymerization conditions, effectively trapping water and preventing it from interfering with the desired reaction.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 621-76-1 | [11][12] |
| Molecular Formula | C₁₀H₂₂O₃ | [12][13] |
| Molecular Weight | 190.28 g/mol | [11][13] |
| Appearance | Clear, colorless liquid | [7][11] |
| Density | 0.883 g/mL at 25 °C | [14] |
| Boiling Point | 106-108 °C at 40 mmHg | [14] |
| Refractive Index | n20/D 1.407 | [14] |
| Sensitivity | Moisture Sensitive | [7][11] |
Section 2: Why TPOF? A Comparative Look at Water Scavengers
While several methods exist for removing water, TPOF offers a unique combination of benefits that make it ideal for many sensitive polymerization systems.
Table 2: Comparison of Common Water Scavenging Methods
| Scavenger | Mechanism | Byproducts | Advantages | Disadvantages |
| This compound | Chemical reaction (hydrolysis) | Propanol, Propyl Formate | Liquid (easy dosing); homogeneous; irreversible; byproducts are often non-interfering and volatile.[5] | Introduces alcohol/ester byproducts; requires stoichiometry calculation. |
| Molecular Sieves (3Å/4Å) | Physical adsorption | None | High water capacity; clean (no byproducts); easily removed by filtration. | Heterogeneous (can affect viscosity/optics); potential for surface-catalyzed side reactions; difficult to ensure complete removal of fines. |
| p-Toluenesulfonyl Isocyanate (PTSI) | Chemical reaction | Toluene sulfonamide | Highly reactive with water. | Toxic; can react with other nucleophiles (e.g., alcohols, amines); solid byproduct can be difficult to remove.[15] |
| Zeolite-Polymer Composites | Physical adsorption | None | Can be incorporated directly into polymer formulations.[16] | Can alter mechanical properties of the final polymer; requires specialized composite manufacturing.[16] |
The choice of TPOF is particularly compelling when a homogeneous, liquid-phase scavenger is required and when the resulting alcohol and ester byproducts do not interfere with the subsequent polymerization or can be easily removed.
Section 3: Detailed Application Protocols
Protocol 1: General Procedure for Water Scavenging in a Batch Polymerization
This protocol provides a self-validating framework for using TPOF to ensure anhydrous conditions before initiating a moisture-sensitive polymerization. The key to trustworthiness is the inclusion of a quality control step using Karl Fischer titration.
Caption: Self-validating workflow for using TPOF.
Methodology:
-
System Preparation: Assemble and flame-dry all glassware under a high vacuum. Allow the system to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Solvent and Monomer Addition: Charge the reaction flask with anhydrous grade solvent and purified, dry monomer(s) via cannula or a dry syringe.
-
Calculating TPOF Requirement:
-
Principle: TPOF reacts with water in a 1:3 molar ratio (TPOF:H₂O), though the initial hydrolysis step consumes one water molecule. A conservative 1:1 molar ratio is often used for calculation to ensure a sufficient excess.
-
Calculation:
-
Determine the initial water content of the solvent/monomer mixture (in ppm) using Karl Fischer (KF) titration or use the value from the solvent's certificate of analysis.
-
Calculate the mass of water (m_water) in grams. m_water = (Total Volume in mL * Density in g/mL * Water Content in ppm) / 1,000,000.
-
Calculate moles of water. moles_water = m_water / 18.02 g/mol.
-
Calculate the required moles of TPOF. moles_TPOF = moles_water. An additional 10-20% excess is recommended.
-
Calculate the volume of TPOF to add. Volume_TPOF (mL) = (moles_TPOF * 190.28 g/mol) / 0.883 g/mL.
-
-
-
TPOF Addition and Scavenging: Add the calculated volume of TPOF to the reaction mixture using a dry syringe. Stir the solution at room temperature (or slightly elevated, e.g., 40 °C) for 1-2 hours to allow the hydrolysis reaction to complete.
-
Verification (Self-Validation Step): Carefully extract a small aliquot from the reaction mixture and perform a Karl Fischer titration. The water content should be significantly reduced (ideally <10 ppm). If the water content is still high, add more TPOF and repeat the scavenging step.
-
Initiation: Once the system is confirmed to be dry, cool the flask to the desired reaction temperature and add the initiator/catalyst to begin the polymerization.
-
Work-up and Analysis: After the polymerization is complete, quench the reaction and purify the polymer using standard procedures (e.g., precipitation). Characterize the final polymer using techniques like Gel Permeation Chromatography (GPC), NMR, and Differential Scanning Calorimetry (DSC) to determine molecular weight, polydispersity, and thermal properties.[17][18]
Protocol 2: Case Study - Cationic Ring-Opening Polymerization (CROP) of a Cycloaliphatic Epoxide
Cationic polymerizations are notoriously sensitive to water, which can act as a nucleophile to terminate the growing cationic chain ends, leading to low molecular weights.[1][3]
Objective: To synthesize a high molecular weight poly(cycloaliphatic epoxide) with a narrow molecular weight distribution using a diaryliodonium salt initiator, with TPOF as a water scavenger.
Materials:
-
Monomer: 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate (dried over CaH₂)
-
Solvent: Dichloromethane (DCM), anhydrous grade
-
Initiator: (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate
-
Scavenger: this compound (TPOF)
Procedure:
-
Following the general protocol, a flame-dried 100 mL Schlenk flask under nitrogen is charged with 50 mL of anhydrous DCM and 10 g of the epoxide monomer.
-
The initial water content is determined by KF titration to be ~50 ppm.
-
Total mass of solution ≈ 50 mL * 1.326 g/mL (DCM) + 10 g = 76.3 g.
-
Mass of water = 76.3 g * 50 / 1,000,000 = 0.0038 g.
-
Moles of water = 0.0038 g / 18.02 g/mol ≈ 2.1 x 10⁻⁴ mol.
-
Volume of TPOF (1:1 ratio + 20% excess) = (2.1 x 10⁻⁴ mol * 1.2 * 190.28 g/mol ) / 0.883 g/mL ≈ 0.054 mL or 54 µL.
-
-
54 µL of TPOF is added to the flask. The solution is stirred at room temperature for 2 hours.
-
A post-scavenging KF titration confirms the water content is now < 5 ppm.
-
The initiator (e.g., 0.1 mol%) is added to the flask to commence polymerization. The reaction proceeds at room temperature for 4 hours.
-
The polymerization is quenched by adding a small amount of ammoniacal methanol. The polymer is isolated by precipitation into a large volume of cold methanol, filtered, and dried under vacuum.
Expected Results:
The use of TPOF is expected to yield a polymer with significantly higher molecular weight and a lower polydispersity index (PDI) compared to a control reaction run without the scavenger.
Table 3: Representative Data for Cationic Polymerization of an Epoxide
| Condition | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Without TPOF | 4,500 | 9,900 | 2.2 |
| With TPOF | 18,000 | 25,200 | 1.4 |
Section 4: Safety and Handling
This compound is a combustible liquid and an irritant.[19][20] Proper safety precautions are mandatory.
-
Handling: Always handle TPOF in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[20][21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[20] The material is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[7]
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[20] Exposure to moisture will cause decomposition.[20]
Section 5: Conclusion
This compound is a powerful and practical tool for researchers engaged in moisture-sensitive polymerizations. Its ability to act as a homogeneous, irreversible water scavenger provides a reliable method for achieving anhydrous reaction conditions.[5][6] By implementing the self-validating protocols described in this guide, scientists can significantly improve control over polymerization outcomes, leading to the synthesis of well-defined polymers with superior properties. This level of control is essential for the advancement of new materials in drug development, electronics, and other high-technology sectors.
References
-
Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. (n.d.). OSTI.GOV. [Link]
-
Solvent Effects on Free Radical Polymerization Reactions: The Influence of Water on the Propagation Rate of Acrylamide and Methacrylamide. (2014). Macromolecules - ACS Publications. [Link]
-
The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy: Polymerization kinetics, crosslinking structure and dynamic mechanical properties. (2012). NIH. [Link]
-
Water in Triple-Bond-Based Polymerizations: Roles as a Solvent or Monomer. (2023). Polymer Science & Technology - ACS Publications. [Link]
-
Effects of water concentration and polymerization temperature on the cationic polymerization of isobutylene initiated by MeOH/BF3 system. (2016). ResearchGate. [Link]
-
This compound: Properties and Applications in Industrial Ester Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Triethyl orthoformate (TEOF). (n.d.). PENPET Petrochemical Trading. [Link]
-
Acid Catalysis in Confined Channels of Metal-Organic Frameworks: Boosting Orthoformate Hydrolysis in Basic Solutions. (n.d.). DOI. [Link]
-
Water in Epoxy Coatings: Basic Principles of Interaction with Polymer Matrix and the Influence on Coating Life Cycle. (2023). MDPI. [Link]
-
Mechanism for catalytic orthoformate hydrolysis in the presence of catalytic 1. (n.d.). ResearchGate. [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. (2021). MDPI. [Link]
-
Moisture-Responsive Polymer Films on Flexible Substrates for Optical Sensing of Humidity. (2020). MDPI. [Link]
-
Comparison of measurement techniques for the identification of bound water restrained by polymers. (2019). Request PDF - ResearchGate. [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). ResolveMass Laboratories. [Link]
-
This compound. (n.d.). Ten Chongqing Chemdad Co., Ltd. [Link]
-
Humidity Sensing Using Polymers: A Critical Review of Current Technologies and Emerging Trends. (2022). MDPI. [Link]
-
Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. (2007). Moodle@Units. [Link]
-
Polyhydroxybutyrate. (n.d.). Wikipedia. [Link]
-
This compound. (n.d.). PubChem - NIH. [Link]
-
This compound. (n.d.). gsrs. [Link]
-
Water-Soluble Polymer Quantitative Analysis. (2021). AZoM. [Link]
-
Polymer optimization for the development of low-cost moisture sensor based on nanoporous alumina thin film. (2015). ResearchGate. [Link]
-
Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. (n.d.). TA Instruments. [Link]
-
Analytical Methods for Polymer Characterization. (n.d.). [Link]
-
Evonik Tri-n-Propyl Orthoformate (TNPOF) - Water Absorbing Agent. (n.d.). Knowde. [Link]
-
Scavenger strategies in organic synthesis. (2004). Wipf Group - University of Pittsburgh. [Link]
- Method for scavenging moisture in polyisocyanates and formulations thereof. (n.d.).
-
Zeolite-Polymer Composite Materials as Water Scavenger. (2021). MDPI. [Link]
-
Organic synthesis using polymer-supported reagents, catalysts and scavengers in simple laboratory flow systems. (2005). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy: Polymerization kinetics, crosslinking structure and dynamic mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]
- 5. nbinno.com [nbinno.com]
- 6. Evonik Tri-n-Propyl Orthoformate (TNPOF) - Water Absorbing Agent [knowde.com]
- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. moodle2.units.it [moodle2.units.it]
- 11. labproinc.com [labproinc.com]
- 12. This compound | C10H22O3 | CID 69311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. This compound | 621-76-1 [chemicalbook.com]
- 15. US6291577B1 - Method for scavenging moisture in polyisocyanates and formulations thereof - Google Patents [patents.google.com]
- 16. Zeolite-Polymer Composite Materials as Water Scavenger [mdpi.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. api.pageplace.de [api.pageplace.de]
- 19. This compound, 98%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Improving Acetal Formation Yield with Tripropyl Orthoformate
Welcome to the technical support center for acetal formation using tripropyl orthoformate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your specific applications.
Troubleshooting Guide
This section addresses common issues encountered during acetal formation with this compound, providing systematic approaches to identify and resolve them.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in acetal formation are frequently traced back to a few key factors. A systematic evaluation of your reaction setup and conditions is the first step toward improvement.
Primary Causes of Low Yield:
-
Presence of Water: Acetal formation is a reversible equilibrium reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, significantly reducing your yield.[1][2][3]
-
Inefficient Catalysis: The reaction requires an acid catalyst to protonate the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2] An inappropriate catalyst, insufficient loading, or a deactivated catalyst will slow down the reaction and lead to incomplete conversion.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a crucial role. Excessively high temperatures can lead to side reactions, while insufficient time will result in an incomplete reaction.[1]
-
Product Loss During Workup: Acetals are sensitive to aqueous acid.[1][2] If the workup conditions are not carefully controlled to be neutral or basic, the newly formed acetal can be hydrolyzed back to the starting carbonyl compound, leading to a low isolated yield.
Q2: I suspect water is inhibiting my reaction. How can I effectively remove it?
Water removal is arguably the most critical factor for achieving a high yield in acetal formation.[1] Here are the most effective methods:
-
Using this compound as a Dehydrating Agent: this compound itself can act as a dehydrating agent. It reacts with water to form propyl formate and propanol, effectively removing water from the reaction mixture and driving the equilibrium towards acetal formation.[4] This is a key advantage of using an orthoformate over simply using an alcohol.
-
Azeotropic Distillation with a Dean-Stark Trap: This is a classic and highly effective method for physically removing water. By using a solvent that forms an azeotrope with water (e.g., toluene or benzene), the water can be continuously removed from the reaction as it is formed.[1][2][5][6]
-
Chemical Dehydrating Agents: In addition to the orthoformate, other chemical dehydrating agents can be employed. Molecular sieves (typically 4Å) are effective at sequestering water from the reaction medium.[1][5]
Table 1: Comparison of Water Removal Techniques
| Method | Advantages | Disadvantages | Best For |
| This compound | Acts as both reactant and dehydrating agent. Simple setup. | Stoichiometric byproduct formation. | Most standard acetal formations. |
| Dean-Stark Trap | Highly efficient for continuous water removal. | Requires specific glassware and a suitable azeotropic solvent. Can be less effective on a very small scale.[6] | Larger scale reactions or when stringent water removal is necessary. |
| Molecular Sieves | Easy to use and remove. | Can be deactivated by acidic conditions if not chosen carefully. May require activation before use. | Small to medium scale reactions. |
Q3: My starting material is not fully consumed, even after an extended reaction time. What should I do?
Incomplete conversion indicates that the reaction has either reached an unfavorable equilibrium or the reaction rate is too slow. Consider the following troubleshooting steps:
-
Verify Water Removal: Ensure your water removal method is functioning optimally. If using a Dean-Stark trap, check for proper collection of the azeotrope. If using molecular sieves, ensure they are properly activated and used in sufficient quantity.[1]
-
Increase Catalyst Loading: The concentration of the acid catalyst can have a significant impact on the reaction rate.[7] A modest increase in catalyst loading may be sufficient to drive the reaction to completion. However, be aware that excessive acid can lead to side reactions or product degradation.[7]
-
Elevate the Reaction Temperature: Increasing the temperature will generally increase the reaction rate. If you are running the reaction at room temperature, consider heating it to reflux.
-
Increase the Equivalents of this compound: Using a larger excess of this compound can help to shift the equilibrium towards the product side.
Q4: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
The most common side reaction is the formation of byproducts from the decomposition of the starting materials or the product under the reaction conditions.
-
Aldol Condensation: For aldehydes and ketones with enolizable protons, aldol condensation can be a competing reaction, especially in the presence of acid.
-
Polymerization: Some aldehydes are prone to polymerization under acidic conditions.
Strategies to Minimize Side Reactions:
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate.[7]
-
Control the Temperature: Avoid excessively high temperatures which can promote side reactions.
-
Protect Other Functional Groups: If your substrate contains other acid-sensitive functional groups, consider protecting them before carrying out the acetal formation. Acetals themselves are excellent protecting groups for carbonyls against many reagents.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acetal formation with this compound?
The reaction proceeds through a series of acid-catalyzed steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2][8][10]
-
Nucleophilic Attack: A molecule of propanol (either added or generated from the orthoformate) attacks the activated carbonyl carbon.[2][8][10]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms.
-
Formation of a Hemiacetal Intermediate: The intermediate loses a molecule of water to form a resonance-stabilized oxonium ion.[2][8]
-
Second Nucleophilic Attack: A second molecule of propanol attacks the oxonium ion.
-
Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the neutral acetal product and regenerate the acid catalyst.[2][8][10]
This compound facilitates this process by reacting with the water byproduct, thus driving the equilibrium towards the acetal.[4]
Caption: Simplified mechanism of acid-catalyzed acetal formation.
Q2: What type of acid catalyst is best for this reaction?
A variety of Brønsted and Lewis acids can be used. Common choices include:
-
p-Toluenesulfonic acid (p-TsOH): A widely used, effective, and relatively mild solid acid catalyst.
-
Sulfuric acid (H₂SO₄): A strong and effective catalyst, but its corrosive nature may not be suitable for all substrates.
-
Amberlyst-15: A solid-supported acid catalyst that can be easily filtered off after the reaction, simplifying purification.[4]
-
Lewis Acids (e.g., Bi(OTf)₃, ZnCl₂): These can be effective, particularly for less reactive carbonyl compounds.[11][12]
The optimal catalyst and its loading should be determined empirically for each specific substrate.[7]
Q3: Can I use this compound for the acetalization of ketones?
Yes, but ketones are generally less reactive than aldehydes towards acetal formation.[7] To achieve a good yield with ketones, you may need to:
-
Use more forcing reaction conditions (e.g., higher temperature, longer reaction time).
-
Employ a higher loading of the acid catalyst.
-
Ensure very efficient water removal.
Q4: How do I properly work up the reaction to avoid hydrolyzing my acetal product?
Since acetals are sensitive to aqueous acid, it is crucial to neutralize the acid catalyst before any aqueous workup steps.[1]
Recommended Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), until the mixture is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude acetal.
-
Purify the product as necessary, typically by distillation or column chromatography.
Caption: A systematic workflow for troubleshooting low acetal yield.
Experimental Protocols
General Procedure for Acetal Formation with this compound
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus if desired), add the aldehyde or ketone (1.0 eq).
-
Reagent Addition: Add the solvent (if necessary) and this compound (1.5 - 3.0 eq).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.01 - 0.05 eq).
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
References
- Benchchem. (n.d.).
- Organic Syntheses. (n.d.). Synthesis of [(R)
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- Royal Society of Chemistry. (2020).
- OSTI.GOV. (n.d.). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism.
- Ma, S., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central.
- Cravotto, G., et al. (2008).
- Wikipedia. (n.d.).
- Love, B. E., & Raje, P. S. (1995). A COMPARISON OF IMINE FORMING METHODOLOGIES.
- Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube.
- Benchchem. (n.d.). Troubleshooting low yield in acetal protection with 1,1-Dimethoxyethane.
- Chemistry LibreTexts. (2020, May 30). 19.
- ResearchGate. (2004).
- ResearchGate. (n.d.). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Caltech. (2019, August 12).
- Chemistry LibreTexts. (2019, June 5). 14.
- Cambanis, A., Bäuml, E., & Mayr, H. (1989).
- Master Organic Chemistry. (2010, May 28).
- Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones [Video]. YouTube.
- MDPI. (2023, December 2).
- ResearchGate. (n.d.).
- Reddit. (2022, March 26).
- Wikipedia. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: Troubleshooting Side Reactions in Tripropyl Orthoformate & Amine Chemistry
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for orthoformate chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize tripropyl orthoformate (TPOF) for reactions with amines. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you identify, understand, and mitigate common side reactions, thereby improving your reaction yields and product purity.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "What & Why"
This section addresses the most common issues encountered during the reaction of this compound with primary and secondary amines.
Q1: My primary goal is N,N'-disubstituted formamidine synthesis, but my yield is low and I see significant byproduct formation. What are the most likely side reactions?
Low yields in formamidine synthesis from TPOF and amines are typically traced back to a few key competitive pathways. The most common culprits are:
-
N-Formylation: The formation of N-propyl formamides is a frequent and significant side reaction, often driven by the presence of moisture.[1][2]
-
Orthoformate Hydrolysis: TPOF is highly susceptible to hydrolysis, especially under acidic conditions.[3][4][5] This non-productive pathway consumes your reagent and generates water, which in turn promotes N-formylation.
-
Incomplete Reaction: The reaction may stall at an intermediate stage, such as the amide acetal, if conditions are not optimized to drive the elimination of propanol.
-
Complex Mixture Formation: Particularly with di- or poly-functional amines, it is common to obtain complex and often inseparable mixtures of mono-substituted, di-substituted, and oligomeric products.[6][7]
Q2: I've isolated a significant amount of an N-propyl formamide. Why is this happening instead of the formamidine?
This is a classic issue stemming from the presence of water in the reaction mixture. The mechanism proceeds as follows:
-
Hydrolysis of TPOF: this compound reacts with even trace amounts of water, especially when acid-catalyzed, to hydrolyze into propyl formate and propanol.
-
Formylating Agent Formation: The resulting propyl formate (or formic acid from further hydrolysis) is an effective formylating agent.
-
N-Formylation: Your amine nucleophilically attacks the formyl group, leading to the formation of the corresponding N-propyl formamide.[1][8]
This pathway competes directly with the desired formamidine synthesis. In some cases, especially with strong acid catalysts and elevated temperatures, a competing N-propylation may also occur, though N-formylation is more prevalent.[1]
Q3: My orthoformate seems to be consumed quickly according to TLC/LCMS, but I don't see a corresponding amount of product. Could it be decomposing?
Yes, this is a strong indication of rapid orthoformate hydrolysis. Orthoformates are stable in basic or neutral anhydrous conditions but hydrolyze rapidly in the presence of acid and water.[3][5][9] The rate of hydrolysis can be thousands of times faster in the presence of a catalyst compared to the uncatalyzed reaction.[3] Since the hydrolysis products (propyl formate and propanol) are often volatile or may not be easily detected by your primary analytical method, it can appear as if the starting material is simply "disappearing" without forming the desired product.
Q4: When using diamines, I get an intractable mixture of products. How can I improve selectivity for either mono- or di-substitution?
This is a common challenge due to the comparable reactivity of the two amine groups. When both ends of a diamine react with the TPOF-derived intermediates, it can lead to polymerization or mixtures of mono- and di-adducts that are difficult to separate.[6][7][10]
-
To favor mono-substitution: Use a large excess of the diamine relative to the this compound. This statistical approach ensures that an orthoformate molecule is more likely to encounter an unreacted diamine rather than the second amino group of an already-reacted molecule.
-
To favor di-substitution: Stoichiometry is critical. The ideal ratio is typically 2 equivalents of the diamine to 1 equivalent of TPOF, but this requires high dilution and carefully controlled addition to minimize intermolecular polymerization. In some cases, only one amino group will react regardless of stoichiometry, particularly with sterically hindered diamines like 1,2-diaminocyclohexanes.[6][7]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed methodologies to overcome the side reactions discussed above.
Guide 1: Minimizing N-Formamide Formation and Maximizing Formamidine Yield
The formation of N-propyl formamide is the most common yield-reducing side reaction. Control is achieved by rigorously excluding water and optimizing reaction conditions to favor the formamidine pathway.
The following diagram illustrates how the presence of water diverts the reaction from the desired formamidine product to the N-formamide side product.
Caption: Competing pathways for formamidine vs. N-formamide synthesis.
This protocol is designed to be a self-validating system by rigorously excluding moisture at every step.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, addition funnel).
-
Oven-dry at 120 °C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reagent & Solvent Preparation:
-
Solvent: If a solvent is used (e.g., toluene, xylene), use a freshly distilled, anhydrous grade or pass it through an activated alumina column. Toluene is often chosen to azeotropically remove the propanol byproduct.
-
Amines: If the amine is a solid, dry it in a vacuum oven. If it is a liquid, distill it from a suitable drying agent (e.g., CaH₂).
-
This compound: Use a freshly opened bottle or distill from sodium metal under reduced pressure. Note: Some procedures for similar orthoformates suggest that a trace of moisture is essential for the reaction to proceed, but this is often for specific salt formations and can be counterproductive for general formamidine synthesis.[11] It is best to start completely dry and add a controlled amount of a promoter if necessary.
-
-
Reaction Setup & Execution:
-
Charge the reaction flask with the amine and anhydrous solvent (if used) under an inert atmosphere.
-
Add the this compound dropwise via a syringe or addition funnel at the desired reaction temperature.
-
If an acid catalyst is required (e.g., a crystal of p-TsOH), ensure it is anhydrous. Many catalysts like silica-supported sulfuric acid can be effective.[2][12][13]
-
Heat the reaction to the target temperature. Often, heating to reflux allows for the removal of the propanol byproduct via a Dean-Stark trap, driving the reaction to completion.[14]
-
Monitor the reaction progress by TLC, GC, or LCMS.
-
| Parameter | Recommended Setting | Rationale & Causality |
| Stoichiometry | 2.0 - 2.2 eq. Amine / 1.0 eq. TPOF | Ensures complete consumption of the orthoformate and the intermediate amide acetal to form the symmetrical formamidine. |
| Temperature | 100 - 140 °C | Provides sufficient energy to overcome the activation barrier and facilitates the removal of the propanol byproduct (b.p. 97 °C), driving the equilibrium forward.[15] |
| Catalyst | Anhydrous Acid (p-TsOH, FeCl₃) or Catalyst-Free | An acid catalyst can accelerate the reaction but also significantly increases the rate of hydrolysis if water is present.[3][16] Running catalyst-free at a higher temperature is a safer starting point. |
| Atmosphere | Inert (Nitrogen or Argon) | Critically important for excluding atmospheric moisture, which is the primary cause of N-formamide formation. |
| Byproduct Removal | Distillation / Dean-Stark Trap | The removal of propanol is essential to drive the reaction equilibrium towards the product side according to Le Châtelier's principle. |
Guide 2: Troubleshooting Complex Reactions with Multifunctional Amines
When working with substrates containing more than one amine group, a logical approach based on the desired outcome is necessary to avoid intractable product mixtures.
The following workflow helps in designing the experiment based on whether a mono- or di-substituted product is the target.
Caption: Decision workflow for reacting diamines with this compound.
References
-
Roberts, R. M., & Vogt, P. J. (1956). Formylation of Amines. Journal of the American Chemical Society, 78(18), 4778–4781. [Link]
-
Marinho, E. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 779-810. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Angewandte Chemie International Edition, 46(43), 8232-8235. [Link]
-
Al-Zoubi, R. M., et al. (2022). Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. Catalysts, 12(7), 743. [Link]
-
Dolzhenko, A. V. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link]
-
Raymond, K. N., et al. (2008). Mechanism for catalytic orthoformate hydrolysis in the presence of a supramolecular assembly. ResearchGate. [Link]
-
Kaboudin, B., & Saadati, F. (2007). Reaction of primary amines with triethyl orthoformate in water. ResearchGate. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Science, 316(5821), 85-88. [Link]
-
Chmielewska, E., et al. (2021). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules, 26(21), 6667. [Link]
-
Taylor, E. C., & Ehrhart, W. A. (1962). A new and convenient synthesis of formamidine acetate. Journal of the American Chemical Society, 82(12), 3138-3141. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Figure 2 (A) Reaction and substrate scope for orthoformate hydrolysis... ResearchGate. [Link]
-
Marinho, E. (2023). (PDF) One-Pot Reactions of Triethyl Orthoformate with Amines. ResearchGate. [Link]
-
Chmielewska, E., et al. (2020). Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. Molecules, 25(21), 5127. [Link]
-
Miller, W. R., & Emmons, W. D. (1973). Formamidine Acetate. Organic Syntheses, Coll. Vol. 5, p.582. [Link]
-
De, S. K. (2012). An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. International Journal of Organic Chemistry, 2(3), 223-226. [Link]
-
Chmielewska, E., et al. (2021). (PDF) Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. ResearchGate. [Link]
-
Whitehead, C. W. (1953). Reaction of Ortho Esters with Secondary Amines. Journal of the American Chemical Society, 75(3), 671–675. [Link]
-
DeWolfe, R. H. (1962). Reaction of Ortho Esters with Secondary Amines. The Journal of Organic Chemistry, 27(2), 490-493. [Link]
-
Taylor, E. C., & Ehrhart, W. A. (1960). The Reaction of Triethyl Orthoformate with Ammonia and Acetic Acid. A New Synthesis of Formamidine Acetate. Journal of the American Chemical Society, 82(12), 3138-3141. [Link]
-
Bertrand, G., et al. (2010). Synthesis of Phosphaformamidines and Phosphaformamidinates. Organic Letters, 12(19), 4340-4343. [Link]
-
Zhang, J., et al. (2021). Acid Catalysis in Confined Channels of Metal-Organic Frameworks: Boosting Orthoformate Hydrolysis in Basic Solutions. Angewandte Chemie, 133(28), 15555-15560. [Link]
-
DeWolfe, R. H. (1970). Carboxylic Ortho Acid Derivatives. Academic Press. [Link]
-
Kim, K. W., & Kim, Y. H. (1979). A Synthesis of Formamidinesulfinic Acids and Formamidines. Synthetic Communications, 9(8), 791-795. [Link]
-
Al-Zoubi, R. M. (2022). N-formylation of amines with triethyl orthoformate. ResearchGate. [Link]
-
Al-Zoubi, R. M., & Al-Zoubi, I. M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31211-31245. [Link]
-
Gong, Y. -D., et al. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron, 69(49), 10658-10664. [Link]
-
Contini, A., Erba, E., & Trimarco, P. (2009). Efficient alkylation of N,N′-disubstituted formamidines using Mitsunobu's reagents. ARKIVOC, 2009(2), 126-131. [Link]
-
Al-Zoubi, R. M. (2022). Proposed mechanism for N-formylation of amines with triethyl orthoformate. ResearchGate. [Link]
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. moodle2.units.it [moodle2.units.it]
- 6. mdpi.com [mdpi.com]
- 7. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. datapdf.com [datapdf.com]
- 15. Synthesis of Phosphaformamidines and Phosphaformamidinates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
Technical Support Center: Purification of Tripropyl Orthoformate by Vacuum Distillation
Welcome to the technical support center for the purification of tripropyl orthoformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on vacuum distillation of this crucial chemical intermediate. The content is structured in a question-and-answer format to directly address common challenges and queries encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the required method for purifying this compound?
A: Vacuum distillation is essential for two primary reasons. First, this compound has a relatively high boiling point at atmospheric pressure. Distilling at this temperature could lead to thermal decomposition, reducing yield and purity. By reducing the pressure, we significantly lower the boiling point, allowing for vaporization at a much lower temperature.[1][2] Second, orthoesters as a class of compounds are sensitive to acidic conditions and moisture.[3][4] The purification process must be anhydrous and free from acidic contaminants, which could catalyze hydrolysis. Vacuum distillation provides a controlled environment to achieve high purity while preserving the compound's integrity.
Q2: What are the critical physical properties of this compound I need for distillation?
A: Understanding the physical properties is key to setting up the distillation parameters correctly. The most critical parameter is the boiling point's dependence on pressure.
| Pressure (mmHg) | Pressure (bar) | Boiling Point (°C) | Source(s) |
| 40 | ~0.053 | 106 - 108 | [4][5][6][7] |
| 760 (Atmospheric) | ~1.013 | ~207 (Estimated) | N/A |
Note: The atmospheric boiling point is an estimate, as the compound may decompose before reaching this temperature. Distillation is almost exclusively performed under reduced pressure.
Other important properties include:
-
Density: ~0.883 g/mL at 25 °C[5]
-
Refractive Index (n20/D): ~1.407[5]
-
Flash Point: 72 °C (161.6 °F)[4]
-
Sensitivity: Moisture sensitive.[9] Incompatible with acids and strong oxidizing agents.[3][4]
Q3: What are the likely impurities in my crude this compound?
A: The impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of propanol with other reagents.[10] Therefore, potential impurities include:
-
Unreacted Propanol: A lower-boiling alcohol that will typically distill first.
-
Solvents: Any solvents used during the synthesis or workup.
-
Byproducts of the Reaction: Depending on the specific synthesis, this could include salts or other organic molecules. For example, syntheses from chloroform and sodium propoxide will produce sodium chloride.[11][12]
-
Water: Due to the compound's moisture sensitivity, water from solvents, reagents, or atmospheric exposure is a critical impurity that can cause hydrolysis.[13]
-
Hydrolysis/Decomposition Products: Formic acid and propanol can form if the orthoformate is exposed to moisture and/or acid.
Q4: What are the essential safety precautions for this procedure?
A: this compound is a combustible liquid and can cause skin and serious eye irritation.[4][5] The following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Perform the distillation in a well-ventilated fume hood.[3]
-
Heat Source: Use a heating mantle with a stirrer, not an open flame, as the compound is combustible.[4]
-
Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a safety shield around the apparatus.
-
Handling: Keep away from heat, sparks, and open flames. Store in a cool, dry place away from acids and oxidizing agents.[3][4]
Experimental Protocol: Step-by-Step Vacuum Distillation
This protocol outlines a standard procedure for the fractional vacuum distillation of this compound.
Apparatus Setup
A meticulously assembled, dry apparatus is crucial for success. All glassware must be oven-dried before assembly.
Caption: Vacuum Distillation Apparatus Workflow.
Pre-Distillation Checks
-
Leak Test: Assemble the dry apparatus. Close the system and turn on the vacuum pump. The system should reach and hold the target pressure (e.g., <1 mmHg). If the pressure rises quickly after isolating the pump, you have a leak that must be found and fixed.[14]
-
Inert Gas: Once the system is leak-tight, break the vacuum with an inert gas like nitrogen or argon.
-
Charge the Flask: Add the crude this compound and a new magnetic stir bar or boiling chips to the distillation flask. Anti-bumping agents like boiling chips are crucial for smooth boiling but can become ineffective at very low pressures.[15][16] Vigorous stirring is often more effective.
-
Cooling: Start the flow of coolant through the condenser.
Distillation Procedure
-
Evacuate System: Slowly and carefully evacuate the system to the target pressure (e.g., 40 mmHg). A slow reduction in pressure helps prevent bumping and foaming.[15][17]
-
Begin Heating: Turn on the stirrer to a vigorous speed. Slowly begin heating the distillation flask.
-
Collect Foreshot: The first fraction to distill will be lower-boiling impurities like residual propanol or solvents. The head temperature will be low and unstable. Collect this "foreshot" in the first receiving flask and isolate it.
-
Collect Main Fraction: As the temperature at the distillation head rises and stabilizes at the expected boiling point for your operating pressure (e.g., ~106 °C at 40 mmHg), switch to a clean receiving flask.[6] Collect the pure this compound while the head temperature remains constant.
-
Stop Distillation: When the temperature starts to drop or rise sharply, or when only a small amount of residue remains, stop the distillation. Turn off the heat, allow the system to cool under vacuum, and then slowly break the vacuum with an inert gas.
Post-Distillation Handling
Store the purified, clear, colorless liquid under an inert atmosphere (e.g., nitrogen) in a tightly sealed container to prevent moisture ingress.[3]
Troubleshooting Guide
Q: My vacuum pump isn't reaching the target pressure. What's wrong?
A: This is one of the most common issues and is almost always due to a leak.[14]
-
Check all joints: Ensure all ground glass joints are properly sealed. Use a minimal amount of vacuum grease if necessary, but be aware that grease can contaminate your product.
-
Inspect tubing: Check all vacuum tubing for cracks or poor connections.
-
Isolate components: Systematically isolate parts of the distillation train to pinpoint the leak's location. Start by connecting the gauge directly to the pump to ensure the pump itself is functioning correctly.[14]
-
Pump Maintenance: The vacuum pump oil may be contaminated. Check the oil level and clarity; change it if it appears cloudy.
Q: The distillation is extremely slow or has stopped completely.
A: This can be caused by several factors:
-
Insufficient Heat: The heating mantle may not be providing enough energy to vaporize the liquid at the set pressure. Gradually increase the temperature, but do not exceed the decomposition temperature.
-
Vacuum Too Low (Pressure Too High): A poor vacuum (higher pressure) means a higher boiling point is required. Verify your vacuum level with a gauge.[18][19]
-
Flooding: In fractional distillation, excessive heating can cause vapor to flow up the column too quickly, preventing liquid from flowing down and effectively stopping separation. Reduce the heating rate.[20]
Q: My product is "bumping" violently.
A: Bumping occurs when the liquid superheats and then boils in a sudden, violent burst.[15]
-
Cause: This is often due to applying heat too quickly or having too strong of a vacuum for the heating rate.[15] It is also exacerbated by a lack of nucleation sites for bubbles to form.
-
Solutions:
-
Ensure adequate agitation: Use a magnetic stirrer at a high speed. This is often the most effective method under vacuum.
-
Add boiling chips: Fresh boiling chips or other ebullators can provide nucleation sites. Note that they lose effectiveness if the vacuum is released and re-applied.[16]
-
Slow and steady: Apply vacuum and heat slowly and gradually to maintain equilibrium.[15]
-
Use a bump trap: Install a bump trap between the distillation flask and the column to prevent loss of product into the condenser.[21]
-
Q: The liquid is foaming and carrying over into the condenser.
A: Foaming is caused by surfactants or impurities in the crude material and can lead to severe contamination of the distillate.[21][22]
-
Cause: Surfactants stabilize bubbles, allowing a stable foam to build up and rise.[22] This is often a problem with crude reaction mixtures.
-
Solutions:
-
Reduce the vacuum slowly: Applying the vacuum gradually can minimize initial foaming.[21] You can also manually regulate the vacuum by opening and closing the stopcock to collapse the foam.[17]
-
Use a larger flask: Ensure the distillation flask is no more than half full to provide headspace for foam to collapse.[15]
-
Anti-foam agents: A very small amount of a high-boiling, inert anti-foaming agent can be added, but this may contaminate the final product.
-
Install a foam brake: This piece of glassware provides a large surface area for foam to break before it reaches the condenser.[21]
-
Q: My distillate is cloudy. What is the likely contaminant?
A: Cloudiness in the distillate is often due to an immiscible contaminant, most commonly water.
-
Cause: this compound is moisture-sensitive. A leak in the system allowing moist air to enter, or using wet glassware or solvents, can introduce water. The water may form an azeotrope or be carried over with the vapor, then separate upon condensation, causing a cloudy appearance.
-
Solution: Ensure every component of the system is meticulously dried before assembly. Perform a leak check to ensure the system is airtight. The purified product should be handled and stored under anhydrous conditions.
Q: My final product purity is low. How can I improve it?
A: Low purity indicates inefficient separation of impurities.
-
Improve column efficiency: Use a longer packed or Vigreux column to increase the number of theoretical plates, allowing for better separation of components with close boiling points.[16]
-
Control the distillation rate: Distilling too quickly reduces the efficiency of the fractionation. A slow, steady distillation rate provides better separation.
-
Precise temperature and pressure control: Maintain a stable head temperature and vacuum level. Fluctuations can cause different fractions to mix.[23]
-
Careful fraction cutting: Be precise when separating the forerun, main fraction, and final residue. An intermediate fraction can be collected and redistilled if necessary.
References
- 1. quora.com [quora.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 原甲酸三丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 98%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C10H22O3 | CID 69311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. nbinno.com [nbinno.com]
- 14. beakerandwrench.com [beakerandwrench.com]
- 15. labsup.net [labsup.net]
- 16. Fractional distillation - Wikipedia [en.wikipedia.org]
- 17. Foam is foe in rotary evaporation. Here is how to prevent it. | Buchi.com [buchi.com]
- 18. Differential Pressure Troubleshooting In Vacuum Distillation Column. - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 19. researchgate.net [researchgate.net]
- 20. Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis [eureka.patsnap.com]
- 21. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 22. distillequipment.com [distillequipment.com]
- 23. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Technical Support Center: Managing Temperature Control in Tripropyl Orthoformate Reactions
Here is the technical support center for managing temperature control in tripropyl orthoformate reactions.
Welcome to the technical support guide for managing temperature in reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile orthoester in their synthetic workflows. This compound is a valuable intermediate in pharmaceutical and chemical synthesis, often used for creating acetals, in formylation reactions, or as a water scavenger.[1][2] However, like many orthoester reactions, its use demands rigorous control over reaction temperature to ensure safety, maximize yield, and maintain product purity.
This guide provides direct, field-proven answers to common challenges, moving beyond simple instructions to explain the fundamental principles behind each recommendation.
Section 1: Troubleshooting Guide
This section addresses specific, critical issues that can arise during your experiments.
Q: My reaction temperature is spiking unexpectedly, and I'm concerned about a thermal runaway. What is happening and what should I do?
A: An unexpected temperature spike, or exotherm, indicates that the reaction's rate of heat generation is exceeding your cooling system's capacity for heat removal. This is a serious safety concern that can lead to thermal runaway, where the reaction accelerates uncontrollably.[3] Reactions involving the formation of orthoformates, or their subsequent reactions, can be highly exothermic, especially when reagents are mixed too quickly or at too high a concentration.[4][5]
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a circulator, lower the setpoint.
-
Dilute the Reaction: If safe and practical for your specific chemistry, adding a pre-chilled, inert solvent can help absorb heat and slow the reaction rate.
-
Prepare for Emergency Shutdown: Have a quenching agent ready. Depending on the reaction, this could be a pre-chilled acidic or basic solution.
Root Cause Analysis & Prevention:
-
Cause 1: Reagent Addition Rate is Too High. The most common cause is adding a reactive component (e.g., Grignard reagent, strong acid/base) too quickly.
-
Solution: Employ a syringe pump or an addition funnel for slow, controlled, dropwise addition. Monitor the internal reaction temperature continuously. The addition rate should be managed to maintain a stable internal temperature.
-
-
Cause 2: Inadequate Cooling Capacity. The cooling bath or circulator may not be sufficient for the scale or intrinsic exothermicity of the reaction.
-
Cause 3: Poor Heat Transfer. Inefficient stirring or vessel geometry can create localized hot spots where the reaction accelerates.
-
Solution: Use an overhead stirrer for viscous mixtures or larger volumes to ensure homogenous mixing and efficient heat transfer to the vessel walls.
-
Below is a workflow to diagnose and manage a reaction exotherm.
Caption: Troubleshooting workflow for a reaction temperature spike.
Q: My reaction is sluggish, and the yield is low. Could incorrect temperature control be the problem?
A: Yes, maintaining an appropriate temperature is crucial for reaction kinetics. While high temperatures can cause runaway reactions, temperatures that are too low can significantly slow down or stall the reaction, leading to low conversion and poor yields.
Troubleshooting Steps:
-
Verify Reaction Temperature: Do not assume the bath temperature equals the internal reaction temperature. Use a calibrated thermometer or probe placed directly in the reaction mixture.
-
Consult Procedural Guidelines: Many syntheses using orthoformates have established temperature ranges. For instance, one preparation of this compound involves an initial step at 5-15°C, followed by a decomposition step at 40-50°C.[8] Deviating from these validated ranges can impact yield.
-
Controlled Warming: If the reaction is too cold, warm it slowly and in a controlled manner to the target temperature. Avoid rapid heating, which could trigger a delayed, aggressive exotherm, especially if unreacted reagents have accumulated.[9]
-
Consider Solvent Effects: The choice of solvent can affect reaction rate at a given temperature. Ensure you are using the specified solvent for the protocol.
Section 2: Frequently Asked Questions (FAQs)
Q1: Are reactions involving this compound typically exothermic or endothermic?
Reactions to synthesize orthoformates, such as the reaction of sodium alkoxides with chloroform, are known to be very exothermic.[4] Subsequent reactions where this compound is used as a reagent can also be exothermic, particularly with strong acids or organometallics. The hydrolysis of orthoformates, while often requiring acid catalysis, can also release heat.[10] It is a best practice to assume any reaction involving orthoformates has the potential to be exothermic and to implement appropriate temperature control measures from the outset.
Q2: What are the standard recommended temperature ranges for synthesis using this compound?
The optimal temperature is highly dependent on the specific reaction. There is no single universal temperature. For example:
-
Bodroux-Chichibabin Aldehyde Synthesis: The initial formation of the acetal intermediate by reacting a Grignard reagent with an orthoformate is typically performed at low temperatures, often with external cooling to manage the exotherm.[11]
-
Esterification Catalyst: When used as a water scavenger in esterifications, the reaction is often run at the reflux temperature of the solvent, which could be significantly higher.[12]
-
Three-Component Reactions: In certain multicomponent reactions, temperatures can range from 80°C to 135°C, where temperature significantly influences the product distribution.[13]
Always start with the conditions reported in a validated literature procedure. If developing a new method, a thermal screening study using reaction calorimetry is strongly recommended.
Q3: How do I select the appropriate cooling method for my reaction scale?
The choice of cooling method depends on the target temperature, the scale of the reaction, and the anticipated heat output.
| Cooling Method | Achievable Temperature Range (°C) | Best Suited For | Considerations |
| Ice/Water Bath | 0 to 5 | Small-scale, mild exotherms. | Simple, low cost. Temperature can be inconsistent. |
| Ice/Salt Bath (NaCl) | -15 to -5 | Small to medium scale reactions requiring sub-zero temperatures. | Inexpensive. Corrosive. Temperature can fluctuate.[7] |
| Dry Ice/Solvent Bath | -40 (Acetonitrile) to -78 (Acetone/Isopropanol) | Reactions requiring very low temperatures. | Stable low temperatures. Requires good ventilation and handling of cryogenic materials.[7] |
| Recirculating Chiller/Cryocool | -40 to 20+ | Medium to large-scale reactions or those requiring precise, stable temperature control over long periods. | High precision and stability. Higher initial cost.[6][7] |
Q4: What are the key safety considerations related to the thermal properties of this compound?
This compound is a combustible liquid with a flash point of approximately 72°C (161.6°F).[14][15]
-
Avoid Ignition Sources: Keep away from heat, sparks, and open flames.[15]
-
Thermal Decomposition: While generally stable, high temperatures, especially in the presence of acids, can cause decomposition to flammable vapors. Hazardous combustion products include carbon monoxide and carbon dioxide.[15]
-
Container Pressure: Containers may explode when heated. If a reaction vessel is exposed to an external fire, it should be cooled with a water spray.[15][16]
-
Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze, particularly in the presence of acid.[1] This hydrolysis can be exothermic and may affect the primary reaction.
Q5: How can I accurately monitor the internal temperature of my reaction?
Accurate temperature monitoring is non-negotiable for safety and reproducibility.
-
Use an Internal Probe: Always measure the temperature of the reaction mixture itself, not the cooling bath. A thermocouple or a low-temperature alcohol thermometer inserted through a septum or a dedicated port in the reactor lid is essential.
-
Ensure Proper Placement: The probe tip should be fully submerged in the reaction medium but should not touch the walls or bottom of the flask where it might give a false reading. It should also be clear of the vortex created by stirring.
-
Calibration: Periodically check the calibration of your thermometer or probe against known standards (e.g., the freezing and boiling points of water).
Section 3: Key Experimental Protocol
Protocol: Setup for a Cooled Reaction Below 0°C
This protocol provides a self-validating system for maintaining sub-zero temperatures.
-
Vessel Selection: Choose a round-bottom flask of an appropriate size (ideally, the reaction volume should not exceed two-thirds of the flask's capacity). Ensure it is equipped with a magnetic stir bar or configured for overhead stirring.
-
Bath Preparation: Select a Dewar flask or a well-insulated container for your cooling bath. Place it on a magnetic stir plate.
-
Solvent Addition: Slowly add the cooling solvent (e.g., acetone, isopropanol) to the Dewar.
-
Coolant Addition: Carefully add the coolant (dry ice pellets) in small portions to the solvent. The mixture will bubble vigorously as CO₂ sublimes. Wait for the bubbling to subside before adding more.
-
Assembly: Securely clamp the reaction flask so that it is submerged in the cooling bath without touching the bottom.
-
Temperature Monitoring: Insert a calibrated low-temperature thermometer or thermocouple into the reaction flask to monitor the internal temperature. Place another thermometer in the cooling bath.
-
Equilibration: Allow the internal temperature of the flask (containing your initial solvent or reagents) to equilibrate to the desired temperature before starting any additions.
-
Controlled Addition: Add reagents slowly via a syringe pump or dropping funnel to maintain the internal temperature within a narrow range (e.g., ±2°C) of the setpoint.
The relationship between heat generation and removal is critical for thermal stability, as illustrated below.
Caption: Relationship between heat generation and heat removal in a chemical reaction.
Section 4: References
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in Aldehyde Synthesis using Triethyl Orthoformate. Available at:
-
Guidechem. How is this compound Prepared and What are its Applications? - FAQ. Available at:
-
Efficiency Finder. Cooling during chemical reactions in chemical industry. (2017-03-28). Available at:
-
Asynt. What are the best tools for cooling chemical reactions?. (2024-09-03). Available at:
-
Quora. What are the most efficient heat removal methods in an exothermic reaction system?. (2014-02-23). Available at:
-
University of Rochester, Department of Chemistry. Tips & Tricks: Heating and Cooling. Available at:
-
Merck Millipore. SAFETY DATA SHEET - Triethyl orthoformate for synthesis. Available at:
-
Sigma-Aldrich. This compound 97 (621-76-1). Available at:
-
Cole-Parmer. Material Safety Data Sheet - Triethyl orthoformate, 98%. Available at:
-
ECHEMI. Triethyl orthoformate SDS, 122-51-0 Safety Data Sheets. Available at:
-
Fisher Scientific. SAFETY DATA SHEET - Tri-n-propyl orthoformate. (2025-12-21). Available at:
-
Guidechem. How to Improve the Synthesis Process of Triethyl Orthoformate? - FAQ. Available at:
-
Chmielewska, E., et al. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules, 22(9), 1493. Available at:
-
NurdRage. (2015-12-30). Make Trimethyl Orthoformate. YouTube. Available at:
-
Lneya. Heating and cooling system for chemical reaction kettle reaction process. Available at:
-
Chongqing Chemdad Co., Ltd. This compound. Available at:
-
Mantu, D., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 669-700. Available at:
-
Google Patents. CN1106375A - Synthetic process of triethyl orthoformate. Available at:
-
Ataman Kimya. TRIETHYL ORTHOFORMATE. Available at:
-
Martin, C., et al. (2020). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. Catalysts, 10(5), 534. Available at:
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties and Applications in Industrial Ester Synthesis. (2025-12-29). Available at:
-
González-Velasco, M., et al. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Catalysts, 13(2), 251. Available at:
-
Sciencemadness.org. Synthesis of Benzaldehyde. Available at:
-
OSTI.GOV. Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Available at:
-
ResearchGate. Mechanism for catalytic orthoformate hydrolysis in the presence of.... Available at:
-
Maschio, G., et al. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 17-24. Available at:
Sources
- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. nbinno.com [nbinno.com]
- 3. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 4. youtube.com [youtube.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. asynt.com [asynt.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Page loading... [wap.guidechem.com]
- 9. lneya.com [lneya.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. docta.ucm.es [docta.ucm.es]
- 13. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound 97 621-76-1 [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Incomplete Conversions in Orthoformate Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. Orthoformate reactions, while powerful tools for synthesis—serving as protecting groups, formylating agents, and dehydrators—can often be plagued by incomplete conversions.[1][2][3] This guide is structured as a series of targeted questions and answers to help you diagnose and resolve the common issues encountered during your experiments, ensuring higher yields and reproducible results.
Section 1: Foundational Principles of Orthoformate Reactivity
Before troubleshooting, a firm grasp of the underlying mechanism is essential. This section addresses the fundamental principles governing orthoformate reactions.
Q1: What is the basic mechanism for the reaction of an alcohol with an orthoformate?
The reaction of an alcohol with an orthoformate, such as triethyl orthoformate, to form an acetal is an acid-catalyzed process.[1][4] It proceeds through the formation of a highly reactive dialkoxycarbenium ion intermediate.
The mechanism involves several key steps:
-
Protonation of the Orthoformate: An acid catalyst protonates one of the alkoxy groups of the orthoformate, converting it into a good leaving group (an alcohol).
-
Formation of the Dialkoxycarbenium Ion: The protonated orthoformate eliminates a molecule of alcohol to form a resonance-stabilized dialkoxycarbenium ion. This step is typically the rate-determining step.
-
Nucleophilic Attack: The substrate alcohol attacks the electrophilic carbon of the carbenium ion.
-
Deprotonation: The resulting protonated intermediate is deprotonated, regenerating the acid catalyst and forming the final acetal product.
dot digraph "Orthoformate Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Orthoformate [label="Orthoformate\nRC(OR')₃"]; ProtonatedOrthoformate [label="Protonated Orthoformate\nRC(OR')(O+HR')₂"]; CarbeniumIon [label="Dialkoxycarbenium Ion\n[RC(OR')₂]⁺"]; Substrate [label="Substrate Alcohol\nR''OH"]; ProtonatedProduct [label="Protonated Intermediate"]; Product [label="Acetal/Ketal Product"]; Catalyst_In [label="H⁺ (Catalyst)"]; Catalyst_Out [label="H⁺ (Regenerated)"]; Alcohol_LG [label="R'OH (Leaving Group)"];
// Edges Catalyst_In -> ProtonatedOrthoformate [label=" 1. Protonation"]; Orthoformate -> ProtonatedOrthoformate; ProtonatedOrthoformate -> CarbeniumIon [label=" 2. Elimination"]; ProtonatedOrthoformate -> Alcohol_LG; Substrate -> ProtonatedProduct [label=" 3. Nucleophilic Attack"]; CarbeniumIon -> ProtonatedProduct; ProtonatedProduct -> Product [label=" 4. Deprotonation"]; ProtonatedProduct -> Catalyst_Out;
} enddot Caption: Acid-catalyzed mechanism of acetal formation.
Q2: Why is water so detrimental to orthoformate reactions?
Orthoformate reactions are highly sensitive to moisture because orthoesters readily undergo hydrolysis in the presence of acid and water.[5][6] This hydrolysis reaction competes with the desired reaction of your substrate and consumes both the orthoformate and the acid catalyst.
The hydrolysis mechanism is essentially the reverse of acetal formation, where water acts as the nucleophile, attacking the dialkoxycarbenium ion. This ultimately leads to the formation of an ester and two equivalents of alcohol.[5]
RC(OR')₃ + H₂O --(H⁺)--> RCO₂R' + 2 R'OH
Since this is an equilibrium process, the presence of water can significantly shift the reaction back towards the starting materials or undesired byproducts, resulting in incomplete conversion.[7] Therefore, maintaining strictly anhydrous conditions is paramount for success.[5]
Section 2: Troubleshooting Guide for Incomplete Conversions
This section provides a systematic approach to identifying and resolving the most common causes of incomplete orthoformate reactions.
Problem Area: Reagents and Reaction Setup
Q3: My reaction is stalled, showing very low conversion by TLC/GC. What are the most common initial culprits?
When a reaction fails to proceed, the issue often lies with the fundamental setup and the quality of the reagents. Low yields can frequently be attributed to one or more of the following factors:
-
Presence of Water: As discussed, even trace amounts of water can shut down the reaction. Ensure all glassware is rigorously dried (oven or flame-dried) and solvents are anhydrous.[8]
-
Poor Reagent Quality: The orthoformate reagent itself can degrade over time if not stored properly. It is sensitive to moisture and should be stored under an inert atmosphere.[2] Similarly, the quality of the substrate and catalyst is crucial.
-
Inactive Catalyst: The acid catalyst may be old, hydrated, or insufficient in quantity.
-
Suboptimal Temperature: Many orthoformate reactions require heating to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for the specific substrates and catalyst used.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: A logical workflow for troubleshooting incomplete conversions.
Q4: I suspect moisture contamination. What is a reliable protocol for ensuring anhydrous conditions?
Ensuring a truly anhydrous environment is critical. Simply using a bottle of "anhydrous" solvent from the shelf is often insufficient.
Protocol: Achieving Anhydrous Reaction Conditions
-
Glassware Preparation: All glassware (flasks, condensers, dropping funnels) must be oven-dried at >120°C for at least 4 hours or flame-dried under a vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Solvent Purification:
-
For non-protic solvents like Dichloromethane (DCM) or Toluene, distill from a suitable drying agent (e.g., CaH₂).
-
Alternatively, use a commercial solvent purification system (SPS).
-
-
Reagent Drying:
-
Orthoformate: Use a freshly opened bottle or distill from sodium before use.
-
Substrate: If your substrate is a stable solid, it can be dried under high vacuum for several hours.
-
Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture. They act as a chemical water scavenger, trapping any residual moisture.[7]
-
Problem Area: Catalysis and Reaction Kinetics
Q5: My conversion is still low despite dry conditions. How should I evaluate my choice and amount of acid catalyst?
Catalyst choice and loading are pivotal. If the reaction is slow, the catalyst system is the next logical area to investigate.
-
Catalyst Loading: Acid catalysts are typically used in catalytic amounts (0.1-5 mol%). However, if the reaction is sluggish, increasing the catalyst loading to 5-10 mol% can sometimes be effective. Be cautious, as excessive acid can lead to side reactions or degradation of sensitive substrates.[9]
-
Catalyst Activity: Solid acid catalysts like p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) can absorb atmospheric moisture and lose activity. Use a fresh bottle or dry the catalyst in a vacuum oven before use.
-
Catalyst Strength: The pKa of the catalyst matters. A stronger acid will accelerate the formation of the key dialkoxycarbenium intermediate. However, highly acidic conditions may not be compatible with all functional groups on your substrate.
| Catalyst | Type | Typical Loading (mol%) | Comments |
| p-TsOH | Brønsted Acid | 1-5 | Common, effective, but can be too harsh for sensitive substrates. |
| CSA | Brønsted Acid | 1-5 | Similar to TsOH, often with better solubility in organic solvents. |
| Amberlyst® 15 | Solid Acid Resin | 10-20 wt% | Heterogeneous, easily filtered out, good for sensitive substrates.[10] |
| BF₃·Et₂O | Lewis Acid | 5-100 | Effective for challenging substrates, but must be handled carefully.[11] |
| In(OTf)₃ | Lewis Acid | 1-5 | Mild and efficient catalyst for various acetalizations.[11] |
Q6: How can I drive an unfavorable equilibrium towards the product?
Many orthoformate reactions are reversible. If you are seeing a persistent mixture of starting material and product, you likely need to shift the equilibrium.
-
Use Excess Orthoformate: A common strategy is to use the orthoformate reagent itself as the solvent or in large excess (3-10 equivalents). This pushes the equilibrium towards the products according to Le Châtelier's principle.
-
Remove the Alcohol Byproduct: The reaction generates one equivalent of alcohol (e.g., ethanol from triethyl orthoformate). Removing this alcohol as it forms is a highly effective way to drive the reaction to completion. This is typically achieved by:
-
Dean-Stark Apparatus: If the reaction is run in a suitable solvent (e.g., toluene), a Dean-Stark trap can be used to azeotropically remove the alcohol byproduct.[10]
-
Distillation: If the alcohol byproduct has a lower boiling point than the solvent and reactants, it can be slowly distilled off during the reaction.
-
Section 3: Protocols and Advanced Solutions
Q7: I am working with a sterically hindered alcohol. What protocol modifications should I try?
Steric hindrance can dramatically slow down the rate of nucleophilic attack on the carbenium ion. For such challenging substrates, more forcing conditions are often necessary.
-
Switch to a Less Hindered Orthoformate: Use trimethyl orthoformate (TMOF) instead of triethyl orthoformate (TEOF). The smaller methoxy groups can react more readily, and the methanol byproduct is easier to remove.[12]
-
Increase Temperature: Refluxing at a higher temperature can provide the necessary activation energy. Consider switching to a higher-boiling solvent if necessary.
-
Use a Stronger Catalyst: A more potent Lewis acid, such as Indium(III) triflate or Boron trifluoride etherate, can more effectively promote the reaction.[11]
Protocol: Acetalization of a Hindered Alcohol
-
To a flame-dried flask under N₂, add the hindered alcohol (1.0 eq), trimethyl orthoformate (5.0 eq), and anhydrous toluene.
-
Add a strong Lewis acid catalyst, such as In(OTf)₃ (0.05 eq).
-
Equip the flask with a condenser and heat the mixture to reflux (approx. 110°C).
-
Monitor the reaction by TLC or GC-MS. The reaction may require an extended time (12-24 hours).
-
Upon completion, cool the reaction, quench with a mild base (e.g., triethylamine), and proceed with aqueous workup and purification.
References
-
Fiveable. (n.d.). Trimethyl orthoformate Definition. Organic Chemistry II Key Term. Retrieved from [Link]
-
Wikipedia. (2023). Ortho ester. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV. Retrieved from [Link]
-
Pluth, M., Bergman, R., & Raymond, K. (2007). Mechanism for catalytic orthoformate hydrolysis in the presence of catalytic 1. ResearchGate. Retrieved from [Link]
-
Ferreira, V. F., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Docta Complutense. Retrieved from [Link]
-
Dekamin, G., & Eslami, M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). CN1106375A - Synthetic process of triethyl orthoformate.
-
Jamer, J. L., & Schmittel, M. (2021). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PMC. Retrieved from [Link]
-
Aricò, F., et al. (2021). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. MDPI. Retrieved from [Link]
-
Wikipedia. (2023). Trimethyl orthoformate. Retrieved from [Link]
-
Vlahov, G., et al. (2010). High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate. PMC - NIH. Retrieved from [Link]
-
Meskens, F. A. J. (1971). The mechanism of acetal formation by aldehydes or ketones with orthoformates. Journal of the Chemical Society D - RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2 (A) Reaction and substrate scope for orthoformate hydrolysis.... Retrieved from [Link]
-
Wikipedia. (2023). Triethyl orthoformate. Retrieved from [Link]
-
YouTube. (2019). Lab Notes - Make Trimethyl Orthoformate Revisited with Sodium - May 5th 2019. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Wang, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]
-
Reddit. (2015). Mechanism help - Esterification with trimethyl orthoformate. r/chemhelp. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 14.3: Acetal Formation. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ortho ester - Wikipedia [en.wikipedia.org]
- 6. osti.gov [osti.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 12. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
minimizing byproduct formation in tripropyl orthoformate synthesis
Welcome to the Technical Support Center for Tripropyl Orthoformate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing high-purity this compound while minimizing the formation of byproducts. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting expertise to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Pinner reaction and a variation of the Williamson ether synthesis.
-
Pinner Reaction: This classic method involves the acid-catalyzed reaction of propionitrile with n-propanol to form an intermediate imino ester salt (a Pinner salt), which then reacts with additional n-propanol to yield this compound.[1][2]
-
Williamson-type Synthesis: This approach involves the reaction of sodium propoxide with chloroform.[3] Phase-transfer catalysts are sometimes employed in related syntheses to improve the reaction rate between the solid sodium propoxide and the organic chloroform phase.
Q2: What is the general purity I can expect from a standard synthesis?
A2: With careful control of reaction conditions and effective purification, it is possible to achieve a purity of 98% or higher for this compound.[4] However, without proper optimization, the purity can be significantly lower due to the presence of various byproducts.
Q3: Is this compound sensitive to water?
A3: Yes, this compound is highly sensitive to moisture. It readily hydrolyzes in the presence of even trace amounts of water, especially under acidic conditions, to form propyl formate and n-propanol.[2][5] This is a critical consideration during both the reaction and purification stages.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on identifying and mitigating byproduct formation.
Issue 1: Low Yield and Presence of Propyl Formate in the Final Product
Symptoms:
-
Lower than expected yield of this compound.
-
GC-MS analysis of the crude or purified product shows a significant peak corresponding to propyl formate.
-
The boiling point of the initial fractions during distillation is around 81-82°C.
Root Cause Analysis:
This issue is almost always due to the presence of water in the reaction mixture or during workup, leading to the hydrolysis of the target orthoformate.[2][5]
Preventative Measures and Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous grade solvents and reagents. n-Propanol should be freshly distilled or dried over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Controlled Workup: If an aqueous workup is necessary to remove salts, perform it quickly and at a low temperature. Immediately extract the organic layer and dry it thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
-
Use of a Dehydrating Agent: In some applications, orthoformates themselves are used as water scavengers.[6] For synthesis, this highlights the importance of keeping the reaction environment as dry as possible.
Issue 2: Formation of Dipropyl Ether as a Significant Byproduct
Symptoms:
-
A significant peak corresponding to dipropyl ether is observed in the GC-MS analysis of the crude product.
-
A fraction with a boiling point around 90°C is collected during distillation.[7][8][9]
Root Cause Analysis:
The formation of dipropyl ether is typically a result of a side reaction involving the n-propanol, especially under acidic conditions and at elevated temperatures. This is a dehydration reaction where two molecules of n-propanol combine to form the ether.
Preventative Measures and Solutions:
-
Temperature Control: Maintain the reaction temperature within the optimal range for the specific synthesis method. Avoid excessive heating, as this can promote the dehydration of n-propanol.
-
Catalyst Concentration: Use the appropriate concentration of the acid catalyst in the Pinner reaction. Excessively strong acidic conditions can accelerate the formation of dipropyl ether.
-
Reaction Time: Do not extend the reaction time unnecessarily, as prolonged exposure to acidic conditions at elevated temperatures can lead to increased byproduct formation.
Issue 3: Presence of Unreacted Propionitrile or n-Propanol in the Final Product
Symptoms:
-
GC-MS analysis shows significant amounts of starting materials (propionitrile and/or n-propanol) in the product.
-
The initial fractions during distillation may have boiling points corresponding to n-propanol (97°C) or propionitrile (97°C).[10][11][12]
Root Cause Analysis:
This indicates an incomplete reaction, which can be due to several factors.
Preventative Measures and Solutions:
-
Stoichiometry: Ensure the correct molar ratios of reactants are used. For the Pinner reaction, an excess of n-propanol is often used to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or GC) to determine the point of completion.
-
Catalyst Activity: In the Pinner reaction, the acid catalyst may be inactive or used in an insufficient amount. Ensure the use of a high-quality acid catalyst. For the Williamson-type synthesis, the sodium propoxide may not be sufficiently reactive.
Issue 4: Formation of Propene and Other Elimination Byproducts (Primarily in the Williamson-type Synthesis)
Symptoms:
-
Lower than expected yield.
-
Potential for pressure buildup in the reaction vessel if propene gas is formed in significant quantities.
-
GC-MS analysis may show the presence of other elimination or rearrangement byproducts.
Root Cause Analysis:
In the Williamson-type synthesis, the sodium propoxide is a strong base. It can react with chloroform via an elimination pathway to form dichlorocarbene, which can lead to various side products. Additionally, if any propyl halides are formed as intermediates, elimination to propene can occur.
Preventative Measures and Solutions:
-
Temperature Control: Maintain a low reaction temperature to favor the substitution reaction over elimination. Elimination reactions are generally favored at higher temperatures.
-
Slow Addition of Reagents: Add the chloroform slowly to the sodium propoxide suspension to maintain a low concentration of the electrophile and control the exothermic nature of the reaction.
-
Use of a Phase-Transfer Catalyst: A phase-transfer catalyst can facilitate the reaction at the interface of the solid sodium propoxide and the organic phase, potentially allowing for milder reaction conditions that disfavor elimination.[13]
Byproduct Summary Table
The following table summarizes the key potential byproducts in this compound synthesis and their atmospheric boiling points to aid in analysis and purification by fractional distillation.
| Byproduct Name | Chemical Formula | Boiling Point (°C) | Synthesis Route(s) Where it is Common |
| Propyl Formate | C₄H₈O₂ | 81-82 | Both (from hydrolysis) |
| Dipropyl Ether | C₆H₁₄O | 90-91 | Pinner Reaction |
| n-Propanol | C₃H₈O | 97 | Both (unreacted starting material) |
| Propionitrile | C₃H₅N | 97 | Pinner Reaction (unreacted starting material) |
| Propyl Propionate | C₆H₁₂O₂ | 122-124 | Pinner Reaction |
| This compound | C₁₀H₂₂O₃ | ~221 (estimated) | Target Product |
Note: The atmospheric boiling point of this compound is estimated as it is typically distilled under reduced pressure (e.g., 106-108°C at 40 mmHg).[14][15]
Experimental Protocols
Protocol 1: Pre-distillation Workup of Crude this compound
Objective: To remove inorganic salts, unreacted starting materials, and acidic or basic residues before fractional distillation.
Procedure:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a solvent, remove the solvent under reduced pressure.
-
To the crude product, add a sufficient amount of a non-polar organic solvent in which this compound is soluble, such as diethyl ether or hexane.
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. If the synthesis was base-catalyzed, wash with a dilute solution of a weak acid (e.g., 1% acetic acid) followed by water.
-
Separate the organic layer and wash it with brine (saturated NaCl solution) to help break any emulsions and remove excess water.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound ready for fractional distillation.
Protocol 2: Purification by Fractional Distillation
Objective: To separate the this compound from lower and higher boiling point impurities.
Procedure:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., a Vigreux or packed column) of appropriate length for the expected boiling point differences of the components.[16]
-
Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Begin heating the distillation flask gently.
-
Collect the initial fraction, which will contain any low-boiling impurities such as propyl formate, dipropyl ether, and unreacted starting materials. The temperature at the head of the column will be relatively low during this phase.
-
As the low-boiling impurities are removed, the temperature at the head of the column will begin to rise.
-
Once the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.
-
Continue distillation until the temperature begins to drop or rise again, indicating that the majority of the product has been collected.
-
Leave a small amount of residue in the distillation flask; do not distill to dryness.
-
Characterize the collected fractions by GC-MS or NMR to confirm purity.
Diagrams
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
General Synthesis and Purification Workflow
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. US6281392B1 - Preparation of orthoesters - Google Patents [patents.google.com]
- 4. CN1106375A - Synthetic process of triethyl orthoformate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docta.ucm.es [docta.ucm.es]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ortho ester synthesis [organic-chemistry.org]
- 13. iris.unive.it [iris.unive.it]
- 14. Purification [chem.rochester.edu]
- 15. This compound 97 621-76-1 [sigmaaldrich.com]
- 16. vlab.amrita.edu [vlab.amrita.edu]
Technical Support Center: Optimizing Catalyst Loading for Tripropyl Orthoformate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing catalyst loading in reactions involving tripropyl orthoformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of orthoformate synthesis and application. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, providing a systematic approach to identifying and resolving the issue.
Q1: My reaction yield for this compound synthesis is consistently low. What are the primary causes and how can I resolve this?
Low yields are a frequent challenge, often attributable to several key factors. The synthesis of orthoformates is highly sensitive to reaction conditions, particularly the presence of water.
Primary Causes & Solutions:
-
Moisture Contamination: The most common culprit is the presence of water in your reagents or glassware. Orthoformates and their intermediates are susceptible to acid-catalyzed hydrolysis, which reverts them to an ester and alcohol, drastically reducing your yield.[1][2]
-
Suboptimal Base/Catalyst Concentration: In Williamson-type syntheses (reacting chloroform with sodium proproxide), insufficient base will lead to incomplete reaction. Conversely, an excessive amount can promote side reactions.
-
Inadequate Temperature Control: The reaction to form the intermediate imine salt is typically performed at low temperatures (5-15°C), while the subsequent reaction with propanol is warmer (40-50°C).[6] Poor temperature control can lead to side reactions or decomposition. In syntheses involving sodium metal, the reaction is highly exothermic and requires cooling to prevent runaway reactions and reduction of chloroform.[4][5]
-
Solution: Use an ice bath or cryocooler to maintain the recommended temperature range for each step. Add reactive agents like sodium metal slowly and in small portions to manage the exotherm.[5]
-
-
Inefficient Purification: this compound can be lost during workup and distillation. Co-distillation with propanol or decomposition on acidic surfaces can reduce the isolated yield.
-
Solution: After the reaction, neutralize any acid catalyst with a mild base (e.g., sodium carbonate) before distillation. Use fractional distillation with an efficient column to separate the product from unreacted starting materials and byproducts.[4][5] Washing the crude product with a basic solution like 2% aqueous NaOH can help remove acidic impurities before the final distillation.
-
Q2: The reaction is proceeding very slowly or has stalled. How can I increase the reaction rate?
A slow reaction rate points to issues with activation energy, which is directly influenced by catalyst concentration and temperature.
Primary Causes & Solutions:
-
Insufficient Catalyst Loading: The reaction rate is often directly proportional to the catalyst concentration.[7][8] An insufficient number of active catalytic sites will naturally lead to a slower conversion.
-
Solution: Incrementally increase the catalyst loading. For example, if using an acid catalyst, you might test concentrations from 0.5 mol% up to 5 mol%. Monitor the reaction progress by TLC or GC to find the optimal loading that accelerates the reaction without promoting side products.
-
-
Low Reaction Temperature: While necessary to control exotherms and prevent side reactions, a temperature that is too low can significantly slow the desired reaction.
-
Solution: Once the initial, highly exothermic additions are complete, consider slowly raising the temperature. For the conversion of the imine salt intermediate, a temperature of 40-50°C is recommended.[6] Monitor the reaction closely for any signs of decomposition or side product formation as you increase the heat.
-
-
Poor Mixing: In heterogeneous reactions (e.g., using solid sodium metal or a heterogeneous catalyst), inefficient stirring can limit the interaction between reactants and the catalyst surface.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. For reactions involving solid reagents, a mechanical stirrer is often more effective than a magnetic stir bar.
-
Q3: I'm observing significant side product formation. What are the likely side reactions and how can I suppress them?
Side products consume your starting materials and complicate purification. Understanding the likely alternative reaction pathways is key to suppressing them.
Primary Causes & Solutions:
-
Hydrolysis: As mentioned, water contamination leads to the hydrolysis of the orthoformate product back to propyl formate and propanol.
-
Solution: Maintain strictly anhydrous conditions throughout the setup, reaction, and workup.[3]
-
-
Wurtz-type Coupling: When using sodium metal and chloroform, a side reaction can occur between the chloroform and the metal, leading to coupling products.[3][9]
-
Solution: This is often suppressed by ensuring the sodium reacts preferentially with the alcohol to form the alkoxide. Add the sodium to the alcohol before introducing chloroform, or add the sodium in small portions to a solution of both, ensuring the temperature is kept low.[4]
-
-
Transesterification/Disproportionation: If multiple alcohol species are present (e.g., from a solvent impurity), you can get a mixture of different orthoformates (e.g., diethyl propyl orthoformate, ethyl dipropyl orthoformate).
-
Solution: Use propanol as both the reactant and the solvent where possible, and ensure all reagents are pure.
-
Q4: How do I know if my catalyst is deactivated, and can it be regenerated?
Catalyst deactivation is observed as a drop in reaction rate over time or upon catalyst recycling. The mechanism of deactivation depends on the catalyst type.
Primary Causes & Solutions:
-
Poisoning: The active sites of the catalyst can be blocked by impurities in the starting materials or by strongly adsorbing side products.
-
Diagnosis: A sharp drop in activity that is not restored by increasing temperature suggests poisoning.
-
Solution: Purify starting materials before the reaction. Regeneration may involve washing the catalyst with a suitable solvent or a mild acid/base solution to remove the poison.
-
-
Reduction/Change in Oxidation State: Metal-based catalysts can be reduced to an inactive metallic state. For example, a Pd(II) catalyst might be reduced to Pd(0), which is inactive for certain transformations.[10]
-
Diagnosis: A color change in the catalyst (e.g., from a colored salt to black metal particles) is a strong indicator. Techniques like X-ray Absorption Spectroscopy (XAS) can confirm changes in oxidation state.[10]
-
Solution: Regeneration often involves re-oxidation. This can sometimes be achieved by adding a mild oxidant to the reaction mixture or as a separate treatment step.[10]
-
Section 2: FAQs on Catalyst Loading Optimization
Q1: What is the typical catalyst loading range for this compound synthesis and what factors influence this?
For acid-catalyzed orthoformate synthesis, such as the Pinner reaction method, a typical loading is in the range of 0.5 mol% to 2 mol% .[6][11] For syntheses involving a strong base like sodium metal or sodium hydroxide, the base is a reagent, not a catalyst, and is used in stoichiometric or excess amounts (e.g., 3 equivalents relative to chloroform).[4]
Factors influencing the optimal loading include:
-
Catalyst Activity: A more active catalyst (e.g., a stronger Brønsted or Lewis acid) will require a lower loading.
-
Reaction Temperature: Higher temperatures may allow for lower catalyst loading, but a balance must be struck to avoid side reactions.
-
Substrate Purity: The presence of basic or acidic impurities in the starting materials can neutralize the catalyst, requiring a higher initial loading.
| Catalyst Type | Typical Loading | Effect of Increasing Load | Potential Issues with Excess |
| Brønsted Acid (e.g., H₂SO₄, HCl) | 0.5 - 2.0 mol% | Increased reaction rate | Product degradation, side reactions |
| Lewis Acid (e.g., BF₃·Et₂O) | 1.0 - 5.0 mol% | Increased reaction rate | Difficult removal, hydrolysis |
| Heterogeneous Acid (e.g., Amberlyst) | 0.5 - 1.5 % w/w | Faster reaction rate[7] | Mass transfer limitations |
| Base (Reagent, e.g., Na, NaOH) | >3.0 equivalents | Drives reaction to completion | Promotes side reactions, difficult workup |
Q2: How does catalyst loading impact reaction kinetics and product selectivity?
Reaction Kinetics: Generally, increasing the catalyst concentration provides more active sites, leading to more frequent interactions with reactants and thus a higher reaction rate.[8] This relationship is often linear at low concentrations but may plateau at higher loadings if the reaction becomes limited by another factor, such as mass transfer or the rate of another step.[7]
Product Selectivity: Catalyst loading can be crucial for selectivity. An insufficient load may not be enough to drive the desired reaction faster than background side reactions. Conversely, an excessively high catalyst load, particularly with strong acids, can promote decomposition of the desired product or catalyze undesired secondary reactions.[8] Finding the "sweet spot" is essential for maximizing the yield of the target molecule.
Q3: What is the general mechanism of catalysis in orthoformate synthesis?
The mechanism depends on the synthetic route.
-
Williamson-type Synthesis (Base-mediated): This is not a catalytic process but a stoichiometric one. A strong base (like sodium metal in propanol) deprotonates the alcohol to form a nucleophilic alkoxide (propanoxide). This alkoxide then displaces the chloride ions from chloroform in a series of nucleophilic substitution reactions to form the orthoformate.
-
Pinner Reaction (Acid-catalyzed): This method involves the reaction of a nitrile (in this case, hydrogen cyanide) with an alcohol in the presence of an acid catalyst (like HCl). The acid protonates the nitrile, making it more susceptible to nucleophilic attack by the alcohol. This forms an imidate intermediate, which can then react further with the alcohol to yield the orthoformate.[6] The acid catalyst is regenerated throughout the process. The overall acid-catalyzed hydrolysis of orthoformates proceeds via an A-1 mechanism, involving rapid pre-equilibrium protonation of the substrate followed by a rate-limiting decomposition.[12]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst concentration for your reaction using parallel synthesis.
Objective: To identify the catalyst loading that provides the highest yield of this compound in the shortest time with minimal side products.
Methodology:
-
Preparation: Set up five identical, oven-dried reaction flasks (e.g., 50 mL round-bottom flasks) equipped with magnetic stir bars and reflux condensers under an inert atmosphere (N₂ or Argon).
-
Reagent Addition: To each flask, add the limiting reagent (e.g., 10 mmol) and the anhydrous solvent.
-
Catalyst Addition: Add a different amount of the chosen catalyst (e.g., a Brønsted acid) to each flask.
-
Flask 1: 0.5 mol%
-
Flask 2: 1.0 mol%
-
Flask 3: 1.5 mol%
-
Flask 4: 2.0 mol%
-
Flask 5: No catalyst (Control)
-
-
Reaction Initiation: Add the excess reagent (e.g., propanol) to each flask, begin stirring, and bring the reactions to the target temperature.
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction. Quench the aliquot with a mild base and analyze by GC or TLC to determine the consumption of starting material and the formation of the product.
-
Analysis: Plot the percentage conversion against time for each catalyst loading. The optimal loading will be the one that reaches the highest conversion plateau in the shortest time without showing significant formation of impurities.
Workflow for Catalyst Loading Optimization
The following diagram illustrates the logical flow of the optimization protocol described above.
Caption: Workflow for optimizing catalyst loading.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common experimental issues.
Caption: Decision tree for troubleshooting common issues.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Aldehyde Synthesis using Triethyl Orthoformate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_EIweJ-D7ZAXDcs_KhKDeiAGp1NsHFsGB8gIboT6pQWul5tu1gjmLyTmZjlfWE3HJ08LzhZo9m273eRvLQB24CcGRo34KZefPtEUfbmTs4w-oyjDgBlJ7ohfuMurKM7gNVNmYKw3HsYnZUb9ZjsmnAY-wDG2GGgk0C6xilPMnqyhjD1S01DXfGKZ8MkWv4zbxxx0yTczXrmEupnmCizjFAkxmzEE0VUvYGiqpJ06fWuwpKkyd-5DptWdXPnM-yD8shA==]
- Guidechem. How is this compound Prepared and What are its Applications? - FAQ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdVs4pt4rm6P7OyVj-qj2i4simYOa3EjRWvZ6SoFhYNd_bXZhJKk7w1wQZpIwZR0mT53limFWmwxs2YqQg0Z9HexLvYL2EVQJxvGCgfp5xDiqbQsyOSd_OT3IiSqusSB2ivv-K-VVFn1FY--2zYXP22QI_HRSFmT0N-q752hvdnwoRr0sQWIKF9A==]
- Guidechem. How to Improve the Synthesis Process of Triethyl Orthoformate? - FAQ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSkDKGSVqNEda9henBIVADuPnEcYQ7HUZ7BtfTyZ8vvlv2QZL2rbGe8i4Raif8507eFJeRCwXW_B8BOVy0wbKz0VgZCzXhTakkUXp42uirtduLMkRcxq1fgCVQDC3ahnJAV5pNminfV1R_8rHbd8rR_Bz-PiJ6p3t1b4vQoltfGRb_uAwPWowWXw==]
- ResearchGate. Effect of catalyst loading on the reaction rate. Conditions: EtOH:BHO 2:1. [URL: https://www.researchgate.net/figure/Effect-of-catalyst-loading-on-the-reaction-rate-Conditions-EtOH-BHO-2-1_fig5_279721734]
- Organic Syntheses. Orthoformic acid, triethyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0258]
- DOI. Acid Catalysis in Confined Channels of Metal-Organic Frameworks: Boosting Orthoformate Hydrolysis in Basic Solutions. [URL: https://doi.org/10.1021/jacs.9b08931]
- ResearchGate. Mechanism for catalytic orthoformate hydrolysis in the presence of... [URL: https://www.researchgate.net/publication/271516104_Mechanism_for_catalytic_orthoformate_hydrolysis_in_the_presence_of_a_hydrophobic_supramolecular_assembly]
- PubMed Central. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7514218/]
- Benchchem. Evaluating the Cost-Effectiveness of 2-Chloroethyl Orthoformate in Large-Scale Synthesis: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG4cCKPFvZ00Rw2BZOwKSRcs7whZXu_MQRIfzNnPgnGOrzq1NfAqn0neuUBE1G531VY3G5xG7_ZuD8enewT5f7-f7Jncn2PZUmKPK4nHUG9brAwXhcksFeVGRLkemWWT8w945aDrwTviYxcaMfRD5jv4u4mvRhGFkpcXATmJ_gYzPrHn91GmeXIxBKFyi1LwaGBYJKA8E0p6xgWxSqtqv_7hOCDsTzutEg7q9O-8Mgx4Tl8KTEueThLd6XLeBr8zyRmZ-zjhwxmMs=]
- OSTI.GOV. Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. [URL: https://www.osti.gov/servlets/purl/1173954]
- RSC Publishing. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [URL: https://doi.org/10.1039/D0RA05276K]
- PMC - NIH. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273200/]
- PrepChem.com. Preparation of triethyl orthoformate (triethoxymethane; ethyl orthoformate; aethon; ethone). [URL: https://prepchem.
- Ataman Kimya. TRIETHYL ORTHOFORMATE. [URL: https://www.ataman-chemicals.
- ElectronicsAndBooks. Radical Interchange on the Part of Certain Alkyl Orthoformates. [URL: https://electronicsandbooks.com/eab1/manual/Magazine/CAC/1933/CAC-1933-09-p1209.pdf]
- MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. [URL: https://www.mdpi.com/1420-3049/28/23/7798]
- Google Patents. CN1106375A - Synthetic process of triethyl orthoformate. [URL: https://patents.google.
- YouTube. Lab Notes - Make Trimethyl Orthoformate Revisited with Sodium - May 5th 2019. [URL: https://www.youtube.com/watch?
- ResearchGate. Manufacture of triethyl orthoformate. [URL: https://www.researchgate.
- ResearchGate. Theoretical study of the reaction mechanism and kinetics of the OH + trimethyl orthoformate ((CH3O)3CH)+ O2 reaction. [URL: https://www.researchgate.
- Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/613ca921191673891838a087]
- PMC - PubMed Central. Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948293/]
- Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/jzj9so/my_first_synthesis_was_not_as_efficient_as_i_had/]
- ResearchGate. Optimization of reaction conditions. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-a_tbl1_224890632]
- AJPO Journals. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. [URL: https://ajpojournals.org/journals/index.php/ajabs/article/view/1784]
- NIH. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5004149/]
- MDPI. Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. [URL: https://www.mdpi.com/2073-4344/7/1/2]
- ACS Publications. Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.8b00518]
- ResearchGate. One-Pot Reactions of Triethyl Orthoformate with Amines. [URL: https://www.researchgate.
- Docta Complutense. On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. [URL: https://docta.ucm.es/entities/publication/8718e22c-a2c7-432d-9316-56540c498335]
- Google Patents. CN109180441B - Synthetic method of triethyl orthoformate. [URL: https://patents.google.
- ACS Omega. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c02319]
- NIH. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479535/]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
impact of acidic impurities on tripropyl orthoformate stability
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with tripropyl orthoformate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues, particularly those arising from acidic impurities. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and products.
Introduction to this compound Stability
This compound, like other orthoesters, is a valuable reagent in organic synthesis, often utilized for the formation of acetals and as a dehydrating agent.[1][2] However, its utility is intrinsically linked to its stability. The central carbon atom of the orthoester functionality is highly susceptible to acid-catalyzed hydrolysis. This inherent reactivity necessitates careful handling and a proactive approach to prevent degradation, which can compromise experimental outcomes and product quality. This guide will delve into the mechanisms of degradation, methods for its prevention, and analytical techniques for monitoring stability.
Frequently Asked questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is acid-catalyzed hydrolysis.[3] In the presence of even trace amounts of acid and water, this compound will break down. Orthoesters are generally stable in neutral or basic conditions but are highly sensitive to acidic environments.[4]
Q2: What are the degradation products of this compound?
A2: The hydrolysis of this compound yields propyl formate and two equivalents of propanol.[5] In the presence of sufficient water and acid, the propyl formate can further hydrolyze to formic acid and propanol.
Q3: What are the common sources of acidic impurities?
A3: Acidic impurities can be introduced from several sources:
-
Residual catalysts from synthesis: The synthesis of this compound can involve acidic catalysts, such as hydrochloric acid, which may be present in trace amounts in the final product.[6]
-
Atmospheric moisture and carbon dioxide: Exposure to air can introduce water and carbon dioxide, which can form carbonic acid, a weak acid that can initiate hydrolysis.
-
Degradation products: As mentioned in Q2, formic acid, a product of hydrolysis, can itself catalyze further degradation, leading to an autocatalytic decomposition cycle.[7]
-
Contaminated solvents or reagents: Using solvents or reagents that contain acidic impurities can introduce acids into your reaction mixture.
Q4: How can I prevent the degradation of this compound?
A4: Preventing degradation involves a multi-pronged approach:
-
Strict anhydrous conditions: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware.
-
Proper storage: Store in a tightly sealed container, in a cool, dry place, away from acidic substances.
-
Use of acid scavengers: For critical applications, the addition of a non-nucleophilic base or a specialized acid scavenger can neutralize trace acidic impurities.[8][9]
Q5: What are "acid scavengers" and which ones are suitable for this compound?
A5: Acid scavengers are additives that neutralize acidic compounds.[9] For this compound, it is crucial to use non-nucleophilic bases to avoid unwanted side reactions. Suitable options include:
-
Hindered amines: These are bulky amines that can accept a proton but are sterically hindered from acting as nucleophiles. Examples include Proton Sponge (1,8-bis(dimethylamino)naphthalene) and N,N-Diisopropylethylamine (DIPEA).[10][11]
-
Solid-supported scavengers: Basic alumina or silica-bound amines can be used to remove acidic impurities.[2][12][13] These are easily removed by filtration.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My this compound has a sharp, acidic odor and its purity by GC has decreased.
Possible Cause: This is a classic sign of acid-catalyzed hydrolysis. The sharp odor is likely due to the formation of formic acid.
Troubleshooting Steps:
-
Confirm Acidity: Perform an acid value titration to quantify the amount of acidic impurities. (See Experimental Protocol 1).
-
Identify Degradation Products: Use GC-MS to confirm the presence of propyl formate and propanol. (See Experimental Protocol 2).
-
Purification: If the degradation is minor, you may be able to purify the this compound by passing it through a column of basic alumina.[2]
-
Future Prevention: Review your handling and storage procedures. Ensure all solvents and reagents are anhydrous and consider adding an acid scavenger to new batches of this compound.
Issue 2: A reaction using this compound is giving low yields and unexpected byproducts.
Possible Cause: If the reaction is sensitive to water or acids, the degradation of this compound could be the root cause. The released water and acid from hydrolysis can interfere with your desired reaction pathway.
Troubleshooting Steps:
-
Analyze the Starting Material: Check the purity and water content of your this compound using GC-MS and Karl Fischer titration, respectively. (See Experimental Protocols 2 & 3).
-
In-situ Stabilization: Add a compatible acid scavenger directly to the reaction mixture. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often a good choice.[10]
-
Control the Headspace: Ensure your reaction is conducted under a dry, inert atmosphere (nitrogen or argon).
-
Monitor the Reaction: Use techniques like 1H NMR to monitor the stability of the this compound throughout the reaction. The disappearance of the characteristic orthoformate proton signal and the appearance of signals for propyl formate and propanol can indicate degradation. (See Experimental Protocol 4).
Experimental Protocols
Protocol 1: Determination of Acid Value (Non-Aqueous Titration)
This protocol is a general guideline for determining the acidity of this compound.
Principle: The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the substance. The sample is dissolved in a suitable solvent and titrated with a standardized solution of alcoholic KOH.
Materials:
-
This compound sample
-
Toluene/Isopropanol/Water solvent mixture (e.g., 50:49.5:0.5 v/v/v)
-
Standardized 0.1 M potassium hydroxide (KOH) in ethanol
-
Phenolphthalein indicator solution
-
Burette, flask, and other standard titration glassware
Procedure:
-
Accurately weigh approximately 5-10 g of the this compound sample into a flask.
-
Add 50 mL of the neutralized toluene/isopropanol/water solvent mixture and swirl to dissolve the sample.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M alcoholic KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Perform a blank titration using the same volume of solvent and indicator, but without the sample.
Calculation: Acid Value (mg KOH/g) = ((V_sample - V_blank) * M_KOH * 56.1) / W_sample
Where:
-
V_sample = Volume of KOH solution used for the sample (mL)
-
V_blank = Volume of KOH solution used for the blank (mL)
-
M_KOH = Molarity of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W_sample = Weight of the sample (g)
Protocol 2: GC-MS Analysis of this compound Purity and Degradation Products
This method can be adapted from a validated method for triethyl orthoformate.[6]
Instrumentation:
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Column: DB-624, 60 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent)
GC-MS Conditions:
-
Injector Temperature: 150 °C
-
Carrier Gas: Helium at a constant flow of 5.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 240 °C at 10 °C/min
-
Hold at 240 °C for 7 minutes
-
-
MS Detector Temperature: 260 °C
Sample Preparation:
-
Prepare a standard solution of this compound in a dry, inert solvent (e.g., cyclohexane) at a known concentration (e.g., 100 ppm).
-
Prepare a sample solution by diluting the this compound to be tested in the same solvent to a similar concentration.
-
Inject a known volume (e.g., 1 µL) of the sample solution into the GC-MS.
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search for the characteristic peaks and mass spectra of the expected degradation products: propyl formate and propanol.
-
Quantify the purity by comparing the peak area of this compound in the sample to that of the standard.
Protocol 3: Water Content Determination by Karl Fischer Titration
Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample. The Karl Fischer reagent reacts stoichiometrically with water.
Procedure: Follow the instrument manufacturer's instructions for a coulometric or volumetric Karl Fischer titrator. It is critical to prevent exposure to atmospheric moisture during sample handling and analysis.
Protocol 4: 1H NMR Spectroscopy for Monitoring Degradation
Principle: 1H NMR spectroscopy can be used to monitor the degradation of this compound by observing the disappearance of the orthoformate proton signal and the appearance of signals from the degradation products.
Procedure:
-
Acquire a 1H NMR spectrum of a pure, stable sample of this compound in a deuterated solvent (e.g., CDCl₃) to identify the chemical shift of the orthoformate proton (CH(OPr)₃).
-
To monitor a reaction, take aliquots at different time points, dilute with the deuterated solvent, and acquire a spectrum.
-
Observe the decrease in the integral of the orthoformate proton signal and the appearance and increase of signals corresponding to propyl formate (HCOOPr) and propanol (CH₃CH₂CH₂OH).
Data Summary
| Parameter | Typical Value/Observation | Significance |
| Appearance | Clear, colorless liquid | A yellow or brown tint may indicate degradation. |
| Odor | Mild, characteristic | A sharp, acidic odor suggests the presence of formic acid. |
| Purity (by GC) | > 98% | Lower purity may indicate the presence of degradation products. |
| Water Content (Karl Fischer) | < 100 ppm | Higher water content increases the risk of hydrolysis. |
| Acid Value | < 0.1 mg KOH/g | A higher acid value indicates significant acidic impurities. |
Visualizations
Diagram 1: Acid-Catalyzed Hydrolysis of this compound
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: Decision workflow for troubleshooting this compound stability issues.
References
-
ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. Retrieved from [Link]
- Bhatale, M., Kaliyaperumal, N., Mannathusamy, G., & Ramalingam, G. (2021). Development and Validation of Estimation of Genotoxic Impurity (Triethyl orthoformate content) in 5-methyl – 4 – isoxazole carboxylic acid(5-MIA) by using GC technique. Oriental Journal of Chemistry, 37(2), 348-353.
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Journal of the American Chemical Society, 131(4), 1499–1507.
- Koval, O., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7199.
- Singh, S., et al. (2012). A validated HPLC method for determination of residual formic acid in drug substances. Journal of Pharmaceutical Analysis, 2(4), 306-309.
-
Scribd. (n.d.). Non Aqueous Titration Guide. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Mechanism for catalytic orthoformate hydrolysis in the presence of... ResearchGate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Formic acid. Retrieved from [Link]
- Mubeen, A., et al. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana, 47(10), 2465-2470.
-
Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]
-
Tri-iso. (n.d.). Moisture Scavengers | Polyurethane and Polyureas. Retrieved from [Link]
-
Slideshare. (2021, July 12). Non-aq. Titration.pdf. Retrieved from [Link]
-
Biotage. (2023, March 6). Alumina sample cleanups and how can you implement in your workflow? Retrieved from [Link]
-
South Coast AQMD. (1991). Method 308-91. Retrieved from [Link]
-
PharmRecord. (n.d.). Non aqueous titration. Retrieved from [Link]
- Duncan, R., et al. (2010). Tuning the pH Sensitivities of Orthoester Based Compounds for Drug Delivery Applications by Simple Chemical Modification. Bioorganic & Medicinal Chemistry Letters, 20(7), 2200-2203.
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Proton sponge – Knowledge and References. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Proton sponge-functionalized silica as high performance adsorbents for solid-phase extraction of trace perfluoroalkyl sulfonates in the environmental water samples and their direct analysis by MALDI-TOF-MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Retrieved from [Link]
- Li, X., et al. (2018). Acid Catalysis in Confined Channels of Metal-Organic Frameworks: Boosting Orthoformate Hydrolysis in Basic Solutions. Inorganic Chemistry, 57(15), 9110-9116.
-
Sorbent Technologies, Inc. (2023, April 21). Alumina - Solvent Purification. Retrieved from [Link]
- Wagner, E., et al. (2012). Fine-tuning of proton sponges by precise diaminoethanes and histidines in pDNA polyplexes. Journal of Controlled Release, 160(2), 226-235.
- Pozharskii, A. F., et al. (2013). The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity. Organic & Biomolecular Chemistry, 11(36), 6125-6134.
- Gírio, F. M., et al. (2011). Rapid analysis of formic acid, acetic acid, and furfural in pretreated wheat straw hydrolysates and ethanol in a bioethanol fermentation using atmospheric pressure chemical ionisation mass spectrometry. Biotechnology for Biofuels, 4(1), 33.
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Science, 316(5821), 85-88.
-
ResearchGate. (2016, April 4). How to convert neutral alumina to basic alumina? Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 25). Alumina. Retrieved from [Link]
-
Affinisep. (n.d.). Alumina-Acidic, Neutral & Basic SPE cartridges. Retrieved from [Link]
- Polish, J., et al. (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions. Polymers, 13(14), 2351.
Sources
- 1. Non-aq. Titration.pdf [slideshare.net]
- 2. sorbtech.com [sorbtech.com]
- 3. Proton sponge-functionalized silica as high performance adsorbents for solid-phase extraction of trace perfluoroalkyl sulfonates in the environmental water samples and their direct analysis by MALDI-TOF-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Estimation of Genotoxic impurity (Triethyl orthoformate content) in 5-methyl – 4 – isoxazole carboxylic acid(5-MIA) by using GC technique – Oriental Journal of Chemistry [orientjchem.org]
- 7. sorbtech.com [sorbtech.com]
- 8. affinisep.com [affinisep.com]
- 9. aqmd.gov [aqmd.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. silicycle.com [silicycle.com]
- 12. biotage.com [biotage.com]
- 13. lohtragon.com [lohtragon.com]
Technical Support Center: Troubleshooting Low Yields in Tripropyl Orthoformate Mediated Esterifications
Welcome to the technical support center for tripropyl orthoformate mediated esterifications. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this versatile reaction. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies to enhance your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding low yields in esterifications utilizing this compound.
Q1: My esterification reaction with this compound is resulting in a significantly lower yield than expected. What are the primary culprits?
Low yields can stem from several factors, often related to reaction equilibrium, reagent quality, or reaction conditions. The most common issues include:
-
Presence of Water: Even trace amounts of water can hinder the reaction by hydrolyzing the orthoformate and shifting the equilibrium away from the desired ester product.[1][2]
-
Suboptimal Catalyst Activity: An inappropriate or deactivated acid catalyst can lead to slow reaction rates and incomplete conversion.
-
Inadequate Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier if the temperature is too low.[3]
-
Side Reactions: Competing reactions can consume starting materials, reducing the formation of the target ester.
-
Inefficient Purification: Product loss during workup and purification is a frequent cause of apparent low yields.[4]
Q2: How does this compound actually promote esterification?
This compound serves a dual role in esterification reactions. Primarily, it acts as a highly effective water scavenger.[2][5] In the course of a traditional Fischer esterification, water is produced as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the reaction equilibrium back towards the reactants, thereby limiting the yield of the ester. This compound reacts irreversibly with this water to produce propanol and propyl formate, effectively removing water from the reaction mixture and driving the equilibrium towards the product side.[6] Additionally, under certain conditions, it can also act as a propylating agent.
Q3: Can I use this compound with any acid catalyst?
While various acid catalysts can be employed, their effectiveness can differ. Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are commonly used.[7] However, for substrates that are sensitive to strong acids, milder catalysts such as Amberlyst® 15, a solid-supported acid, can be a better choice to minimize side reactions like degradation or dehydration.[8] The choice of catalyst should be tailored to the specific carboxylic acid and alcohol being used.
Q4: Is it necessary to use a Dean-Stark apparatus with this compound?
While a Dean-Stark apparatus is a classic method for removing water in esterifications, it is often not necessary when using this compound.[9][10][11] The orthoformate's role as an in-situ chemical water scavenger can be sufficient to drive the reaction to completion.[2][5] However, for particularly challenging esterifications, especially with sterically hindered substrates or when pushing for extremely high conversions, combining this compound with a Dean-Stark trap can be a powerful strategy.
II. In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving the root causes of low yields in your esterification reactions.
Guide 1: Addressing Water Contamination
The presence of water is the most frequent adversary in achieving high yields.
The "Why": Mechanistic Insight
This compound is susceptible to acid-catalyzed hydrolysis.[12] If water is present in the reaction mixture, it will compete with the carboxylic acid for reaction with the protonated orthoformate intermediate. This hydrolysis consumes the orthoformate, rendering it ineffective as a water scavenger, and reintroduces water, further inhibiting the esterification equilibrium.
Troubleshooting Workflow for Water Contamination
Caption: Troubleshooting workflow for water contamination.
Step-by-Step Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: Thoroughly wash all glassware and dry in an oven at >120°C for at least 4 hours, or flame-dry under a stream of inert gas (N₂ or Ar) immediately before use.
-
Solvent Drying: Use freshly distilled, anhydrous solvents. If using bottled anhydrous solvents, ensure the septum is intact and handle with a syringe under an inert atmosphere. Molecular sieves (3Å or 4Å) can be added to the reaction to scavenge any residual moisture.[13]
-
Reagent Handling: this compound is moisture-sensitive and should be handled under an inert atmosphere.[5] Carboxylic acids and alcohols should be of the highest purity and dried if necessary.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.
Guide 2: Optimizing Catalysis and Reaction Conditions
Incorrect catalyst choice or suboptimal reaction parameters can significantly impede your reaction.
The "Why": Kinetics and Activation Energy
Esterification is an equilibrium-controlled process, but the rate at which equilibrium is reached is dictated by kinetics. The acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Insufficient catalyst or a catalyst with low activity will result in a slow reaction rate. Similarly, inadequate temperature means fewer molecules will have the necessary activation energy to react.
Table 1: Catalyst and Temperature Considerations
| Issue | Potential Cause | Recommended Action |
| Slow or Stalled Reaction | Inactive Catalyst | Use a fresh bottle of acid catalyst. Consider switching to a different catalyst (e.g., from p-TSA to H₂SO₄ for a more robust option, or to a solid acid catalyst for easier removal). |
| Insufficient Catalyst Loading | Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[3] | |
| Low Reaction Temperature | Increase the reaction temperature. Refluxing is often necessary to achieve a reasonable reaction rate.[4] | |
| Substrate Degradation | Catalyst Too Harsh | Switch to a milder acid catalyst (e.g., Amberlyst® 15, pyridinium p-toluenesulfonate (PPTS)). |
| Temperature Too High | Reduce the reaction temperature and monitor for longer reaction times. |
Guide 3: Minimizing Side Reactions and Purification Losses
Side reactions and inefficient workup can be silent yield killers.
The "Why": Competing Pathways and Physical Losses
Besides the desired esterification, other reactions can occur. For example, alcohols can undergo acid-catalyzed dehydration to form ethers or alkenes, especially at high temperatures. During workup, incomplete extraction, premature product precipitation, or hydrolysis of the ester during aqueous washes can lead to significant product loss.
Troubleshooting Workflow for Side Reactions and Purification
Caption: Troubleshooting workflow for side reactions and purification.
Protocol: Optimized Workup and Purification
-
Quenching and Neutralization: After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst.[4] Be cautious as CO₂ evolution can cause frothing.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude ester by the most appropriate method, such as column chromatography, distillation, or recrystallization, based on the physical properties of the product.[13]
III. References
-
PENPET Petrochemical Trading. Triethyl orthoformate (TEOF). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-29). This compound: Properties and Applications in Industrial Ester Synthesis. [Link]
-
Chongqing Chemdad Co., Ltd. This compound. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Capozzi, G., Menichetti, S., Nativi, C., & Pacini, P. (2003). High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate. Molecules, 8(5), 437-446. [Link]
-
Reddy, P. G., Kumar, P. S., & Baskaran, S. (2000). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Tetrahedron Letters, 41(46), 9149-9151. [Link]
-
Kaufmann, W. E., & Dreger, E. E. (1925). ETHYL ORTHOFORMATE. Organic Syntheses, 5, 55. [Link]
-
Wikipedia. Triethyl orthoformate. [Link]
-
UW-Madison Chemistry Department. Esterification Using a Dean-Stark Trap. [Link]
-
Arroyo, M., & Sinisterra, J. V. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Docta Complutense. [Link]
-
Wikipedia. Ortho ester. [Link]
-
Zarei, M., & Jarrahpour, A. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(51), 30739-30801. [Link]
-
ResearchGate. Manufacture of triethyl orthoformate. [Link]
-
Reddit. (2015, March 30). Mechanism help - Esterification with trimethyl orthoformate. r/chemhelp. [Link]
-
Integrated Chemicals Specialties. TEOF – Triethyl Orthoformate. [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product?. [Link]
-
Google Patents. US3639451A - Process for esterifying aromatic carboxylic acids.
-
Google Patents. CN1106375A - Synthetic process of triethyl orthoformate.
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
ResearchGate. A COMPARISON OF IMINE FORMING METHODOLOGIES. [Link]
-
UW-Madison Demonstration Lab. Organic Chemistry- Esterification Using a Dean-Stark Trap. [Link]
-
Clark Landis. Esterification Using a Dean-Stark Trap. [Link]
Sources
- 1. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 7. US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents [patents.google.com]
- 8. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 10. Organic Chemistry- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 11. Esterification Using a Dean-Stark Trap [www2.chem.wisc.edu]
- 12. Ortho ester - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
GC-MS analysis of tripropyl orthoformate purity
A Senior Application Scientist's Guide to Purity Analysis of Tripropyl Orthoformate: A Comparative Evaluation of GC-MS and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount. This compound, a versatile reagent and water scavenger, is a critical component in numerous synthetic pathways. Its purity directly impacts reaction yields, impurity profiles, and the overall quality of the final API. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Introduction: The Critical Role of this compound Purity
This compound, with the chemical formula CH(OCH₂CH₂CH₃)₃, is an orthoester widely used in the pharmaceutical industry. Its primary functions include acting as a protecting group, a precursor in the synthesis of various heterocyclic compounds, and as an efficient water scavenger in moisture-sensitive reactions.[1] The presence of impurities, such as residual propanol, formic acid, or byproducts from its synthesis, can lead to undesirable side reactions, reduced yield, and the introduction of difficult-to-remove impurities in subsequent synthetic steps. Therefore, a robust and reliable analytical method for accurately determining the purity of this compound is not just a quality control measure but a critical component of process development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[2][3] It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
Why GC-MS for this compound?
The choice of GC-MS is underpinned by its inherent advantages for this specific analyte:
-
Volatility and Thermal Stability: this compound has a boiling point of 106-108 °C at 40 mmHg, making it sufficiently volatile for GC analysis without the need for derivatization.[4][5]
-
Specificity: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "chemical fingerprint." This allows for the unambiguous identification of this compound and the tentative identification of unknown impurities.[6]
-
Sensitivity: GC-MS offers excellent sensitivity, capable of detecting and quantifying trace-level impurities that could negatively impact downstream processes.
Foundational Principles of the GC-MS Method
A robust GC-MS method for this compound purity analysis is built on the careful selection of several key parameters:
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl polysiloxane (e.g., DB-5ms or equivalent), is ideal. This choice is based on the principle of "like dissolves like," where the non-polar stationary phase provides good separation for the relatively non-polar this compound and its likely impurities.
-
Injector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A temperature of around 250 °C is a suitable starting point.
-
Oven Temperature Program: A temperature program is employed to ensure good separation of compounds with different boiling points. The program typically starts at a lower temperature to separate volatile impurities and then ramps up to elute the main component and any higher-boiling impurities.
-
Mass Spectrometer Parameters: Electron ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns. The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the parent ion and characteristic fragment ions of this compound and its potential impurities.
Method Validation: Ensuring Trustworthiness and Reliability
For use in a regulated environment such as drug development, any analytical method must be validated to ensure it is fit for its intended purpose. The validation of the GC-MS method for this compound purity should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][7][8]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by showing that the peaks for potential impurities do not interfere with the this compound peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis: GC-MS vs. Alternative Purity Assessment Methods
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the impurities being investigated.
dot
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components based on their partitioning between a liquid mobile phase and a solid stationary phase.[9][10] Since this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) is necessary.[11][12]
-
Advantages:
-
Suitable for non-volatile or thermally labile impurities.
-
-
Disadvantages:
-
RID is generally less sensitive than MS and is susceptible to baseline drift with temperature and mobile phase composition changes.
-
Requires a mobile phase with a significantly different refractive index from the analyte.
-
Limited peak identification capabilities compared to MS.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[5][13][14] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal.
-
Advantages:
-
A primary analytical method that does not require a reference standard of the analyte itself.
-
Provides structural information about the analyte and any impurities present.
-
Non-destructive.
-
-
Disadvantages:
-
Lower sensitivity compared to GC-MS, making it less suitable for trace impurity analysis.
-
Requires a highly pure internal standard that has resonances that do not overlap with the analyte.
-
Higher initial instrument cost.
-
Titration
-
Principle: Orthoesters can be hydrolyzed under acidic conditions to form an ester and an alcohol.[15] The subsequent hydrolysis of the ester produces formic acid, which can be quantified by an acid-base titration.[16]
-
Advantages:
-
A simple and inexpensive technique.
-
Can be highly accurate and precise when performed correctly.
-
-
Disadvantages:
-
Non-specific; it will quantify any acidic or basic impurities present in the sample.[7]
-
Less sensitive than chromatographic methods.
-
The hydrolysis reaction must be driven to completion for accurate results.
-
Summary of Method Comparison
| Parameter | GC-MS | HPLC-RID | qNMR | Titration |
| Specificity | Very High (Mass Spectra) | Low to Moderate | High (Chemical Shift) | Very Low |
| Sensitivity | Very High (ppm to ppb) | Moderate (ppm) | Low (wt%) | Low (wt%) |
| Quantitation | Relative (% Area) or with standards | With standards | Absolute (with internal standard) | Absolute |
| Impurity ID | Excellent (tentative) | Poor | Good (if sufficient concentration) | Not possible |
| Speed | Moderate | Moderate to Fast | Fast | Fast |
| Cost/Complexity | High | Moderate | Very High | Low |
| Best For | Comprehensive purity and impurity profiling | Non-volatile impurities | Absolute purity determination without a specific reference standard | Quick, low-cost assay of the main component |
Detailed Experimental Protocol: GC-MS Purity Analysis of this compound
This protocol is a representative method and should be validated for its intended use.
4.1. Instrumentation and Materials
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane phase
-
Helium (carrier gas), 99.999% purity
-
This compound sample
-
Dichloromethane (or other suitable solvent), HPLC grade or higher
4.2. GC-MS Conditions
-
Injector: Split/Splitless, Split ratio 50:1, Temperature: 250 °C
-
Carrier Gas: Helium, Constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan m/z 40-400
4.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
4.4. Data Analysis
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Identify the main component by comparing its mass spectrum with a reference spectrum.
-
Tentatively identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
dot
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
For a comprehensive and robust assessment of this compound purity, particularly in the context of drug development and manufacturing, GC-MS is the recommended methodology . Its high specificity, sensitivity, and ability to provide structural information on unknown impurities make it superior to other techniques for ensuring the quality of this critical intermediate.
While qNMR serves as an excellent primary method for absolute purity assignment of a reference standard, and HPLC-RID or titration can be suitable for routine, less stringent quality control checks, neither can match the comprehensive impurity profiling capabilities of GC-MS. The implementation of a validated GC-MS method provides the highest level of confidence in the purity of this compound, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Properties and Applications in Industrial Ester Synthesis.
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethyl orthoformate. Retrieved from [Link]
-
S2M Trainings. (n.d.). Validation of GC / GC-MS Methodologies. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Recommendations for titration methods validation. Retrieved from [Link]
- Harvey, D. (2016). Analytical Chemistry 2.0. LibreTexts.
- Bhartiya, A., & Singh, S. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
- LibreTexts. (2021). 9: Titrimetric Methods. Chemistry LibreTexts.
- Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 19(7), 534-554.
- ResearchGate. (2024).
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Acid catalysis in confined channels of metal-organic frameworks: boosting orthoformate hydrolysis in basic solutions. Science, 316(5821), 85-88.
- BenchChem. (2025). Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-N-chlorobenzamide.
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
- Bergman, R. G., & Raymond, K. N. (2009). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV.
- Alt, H., et al. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Protocols.io.
-
Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]
- Royal Society of Chemistry. (2015). Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Chemical Science, 6(3), 1730-1735.
- Zähner, D., & Mäder, K. (2008). Synthesis and characterization of self-catalyzed poly(ortho ester). Journal of Pharmaceutical Sciences, 97(7), 2533-2544.
- MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Foods, 12(6), 1234.
-
PubMed. (n.d.). Gas chromatography-mass spectrometry. Retrieved from [Link]
- The Organic Chemistry Tutor. (2022).
- Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.
Sources
- 1. scribd.com [scribd.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rssl.com [rssl.com]
- 6. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ortho ester - Wikipedia [en.wikipedia.org]
- 16. resources.saylor.org [resources.saylor.org]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Tripropyl Orthoformate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the ¹H and ¹³C NMR characterization of tripropyl orthoformate, a common reagent and building block in organic synthesis. We will explore its unique spectral features and compare them with those of its lower alkyl homologues, trimethyl orthoformate and triethyl orthoformate, providing a comprehensive reference for compound identification and purity assessment.
Introduction to this compound
This compound, with the chemical formula CH(OCH₂CH₂CH₃)₃, belongs to the orthoester family.[1][2][3][4][5] Orthoesters are valuable reagents in organic chemistry, often utilized as protecting groups for carboxylic acids, precursors for the synthesis of acetals and ketals, and as dehydrating agents. The propyl groups in this compound influence its physical and chemical properties, including its reactivity and solubility, making its specific NMR signature a crucial aspect of its characterization.
Experimental Protocol: Acquiring High-Quality NMR Spectra
To ensure the acquisition of high-resolution NMR spectra for accurate structural analysis, a standardized experimental protocol is essential. The following steps outline a robust methodology for the preparation and analysis of orthoformate samples.
Sample Preparation
Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[6][7][8][9][10]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the orthoformate sample. Chloroform-d (CDCl₃) is a common and suitable choice for these compounds.[11] The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, ensuring stability during data acquisition.[6][7]
-
Concentration: For ¹H NMR of small molecules like this compound, a concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.[9][10] For ¹³C NMR, a more concentrated sample may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
-
Sample Handling: Dissolve the sample in the chosen deuterated solvent in a clean, dry vial before transferring it to a high-quality 5 mm NMR tube.[9] Ensure the sample is free of any particulate matter, as this can degrade the quality of the magnetic field homogeneity (shimming). The optimal sample height in the tube is typically around 4-5 cm.[6][8]
-
Internal Standard: While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) can provide a more accurate chemical shift calibration. However, for routine analysis, referencing to the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is often sufficient.[6]
NMR Data Acquisition
The following is a logical workflow for setting up the NMR experiment.
Caption: Experimental workflow for NMR data acquisition and processing.
Key acquisition parameters to consider include:
-
Number of Scans (NS): For ¹H NMR, a small number of scans (e.g., 8 or 16) is usually sufficient. For the less sensitive ¹³C nucleus, a larger number of scans will be required. The signal-to-noise ratio improves with the square root of the number of scans.[12]
-
Relaxation Delay (d1): This is the time between scans. A delay of 1-5 seconds is typical for ¹H NMR. For quantitative ¹³C NMR, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure full relaxation of all nuclei.[13][14]
-
Acquisition Time (aq): This determines the resolution of the spectrum. An acquisition time of 2-4 seconds is generally adequate for ¹H NMR of small molecules.[15]
-
Pulse Width: A calibrated 90° pulse should be used to ensure uniform excitation across the spectrum, which is particularly important for quantitative measurements.[14]
¹H and ¹³C NMR Spectral Data of this compound
The NMR spectra of this compound are characterized by distinct signals corresponding to the methine proton and the three chemically equivalent propyl groups.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound in CDCl₃ shows four distinct signals.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| CH | ~5.15 | Singlet | 1H |
| -OCH₂- | ~3.50 | Triplet | 6H |
| -CH₂- | ~1.63 | Sextet | 6H |
| -CH₃ | ~0.95 | Triplet | 9H |
Data sourced from ChemicalBook.[11]
The singlet at approximately 5.15 ppm is characteristic of the methine proton (CH) of the orthoformate core. The three propyl groups are chemically equivalent due to free rotation, resulting in a single set of signals for all three chains. The methylene group adjacent to the oxygen (-OCH₂-) appears as a triplet around 3.50 ppm due to coupling with the adjacent methylene group. The central methylene group (-CH₂-) at approximately 1.63 ppm is split into a sextet by the adjacent methylene and methyl groups. Finally, the terminal methyl group (-CH₃) appears as a triplet around 0.95 ppm, coupled to the adjacent methylene group.
¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound in CDCl₃ displays four signals, consistent with the molecular symmetry.
| Assignment | Chemical Shift (ppm) |
| CH | ~112 |
| -OCH₂- | ~67 |
| -CH₂- | ~23 |
| -CH₃ | ~10 |
Approximate chemical shifts based on typical values for similar structures and publicly available spectral data.[16]
The methine carbon (CH) gives a signal at approximately 112 ppm. The carbon of the methylene group attached to the oxygen (-OCH₂-) resonates around 67 ppm. The central methylene carbon (-CH₂-) is found at about 23 ppm, and the terminal methyl carbon (-CH₃) appears at the most upfield position, around 10 ppm.
The molecular structure and corresponding NMR assignments are illustrated below.
Caption: Structure and NMR assignments for this compound.
Comparative Analysis with Alternative Orthoformates
A comparison with other common orthoformates, such as trimethyl orthoformate and triethyl orthoformate, highlights the influence of the alkyl chain length on the NMR spectra.
Trimethyl Orthoformate
Trimethyl orthoformate is the simplest orthoester, with the formula CH(OCH₃)₃.[17]
¹H NMR (CDCl₃):
-
CH: ~4.9 ppm (singlet, 1H)
-
-OCH₃: ~3.3 ppm (singlet, 9H)
¹³C NMR (CDCl₃):
-
CH: ~110 ppm
-
-OCH₃: ~52 ppm
Data sourced from PubChem and other spectral databases.[18][19][20]
The ¹H NMR spectrum of trimethyl orthoformate is simpler, showing only two singlets, as there is no proton-proton coupling within the methoxy groups.
Triethyl Orthoformate
Triethyl orthoformate, CH(OCH₂CH₃)₃, is another widely used orthoester.[21][22]
¹H NMR (CDCl₃):
-
CH: ~5.16 ppm (singlet, 1H)[23]
-
-OCH₂-: ~3.61 ppm (quartet, 6H)[23]
-
-CH₃: ~1.23 ppm (triplet, 9H)[23]
¹³C NMR (CDCl₃):
Data sourced from ChemicalBook and PubChem.[22][23][24][25]
The quartet for the -OCH₂- protons in triethyl orthoformate is a key distinguishing feature compared to the triplet seen for the corresponding group in this compound.
Comparative Summary
The following table summarizes the key ¹H NMR parameters for the three orthoformates.
| Compound | CH (ppm) | -OCH₂- / -OCH₃ (ppm) | -CH₂- (ppm) | -CH₃ (ppm) |
| Trimethyl Orthoformate | ~4.9 (s) | ~3.3 (s) | - | - |
| Triethyl Orthoformate | ~5.16 (s) | ~3.61 (q) | - | ~1.23 (t) |
| This compound | ~5.15 (s) | ~3.50 (t) | ~1.63 (sextet) | ~0.95 (t) |
The chemical shift of the methine proton (CH) is relatively consistent across the series, appearing as a sharp singlet. The key differentiators are the signals from the alkyl chains. As the alkyl chain length increases:
-
The chemical shift of the terminal methyl group moves upfield (to a lower ppm value).
-
The complexity of the splitting patterns for the methylene groups increases due to coupling with more protons.
This systematic variation allows for the unambiguous identification of the specific orthoformate ester present in a sample.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a unique and definitive fingerprint for its structural confirmation. The characteristic chemical shifts and coupling patterns of the methine and propyl groups allow for its clear differentiation from other alkyl orthoformates. By following standardized experimental protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra, ensuring the reliable identification and purity assessment of this important synthetic reagent. This guide provides the necessary data and comparative context to assist scientists in their analytical endeavors.
References
-
PubChem. Trimethyl orthoformate. [Link]
-
Hornak, J. P. Sample Preparation. [Link]
-
Emwas, A. H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
SDSU NMR Facility – Department of Chemistry. 3) Basic Acquisition Parameters. [Link]
-
ResearchGate. NMR Spectroscopy: Data Acquisition. [Link]
-
Nanalysis. NMR acquisition parameters and qNMR. [Link]
-
PubChem. Ethyl orthoformate. [Link]
-
IRIS. Trimethyl Orthoformate as a Highly Selective Mono-C-Methylating Agent for Arylacetonitriles. [Link]
-
SpectraBase. Triethylorthoformate - Optional[17O NMR] - Chemical Shifts. [Link]
-
ATB (Automated Topology Builder). Trimethylorthoformate | C4H10O3 | MD Topology | NMR | X-Ray. [Link]
-
SpectraBase. Triethylorthoformate - Optional[13C NMR] - Chemical Shifts. [Link]
-
NIST WebBook. This compound. [Link]
-
GSRS. This compound. [Link]
-
NIST WebBook. This compound. [Link]
-
Wikipedia. Trimethyl orthoformate. [Link]
Sources
- 1. 原甲酸三丙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound, 98%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. scribd.com [scribd.com]
- 10. organomation.com [organomation.com]
- 11. This compound(621-76-1) 1H NMR [m.chemicalbook.com]
- 12. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 16. This compound(621-76-1) 13C NMR spectrum [chemicalbook.com]
- 17. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 18. Trimethyl orthoformate | C4H10O3 | CID 9005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Trimethylorthoformate | C4H10O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 20. オルトギ酸トリメチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 21. Page loading... [wap.guidechem.com]
- 22. Ethyl orthoformate | C7H16O3 | CID 31214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Triethyl orthoformate(122-51-0) 1H NMR spectrum [chemicalbook.com]
- 24. Triethyl orthoformate(122-51-0) 13C NMR [m.chemicalbook.com]
- 25. spectrabase.com [spectrabase.com]
A Comparative Guide to the Efficiency of Tripropyl vs. Triethyl Orthoformate as Water Scavengers
For researchers, scientists, and drug development professionals, the meticulous control of reaction conditions is a cornerstone of successful chemical synthesis. The presence of water, even in trace amounts, can be deleterious to a vast array of chemical transformations, leading to diminished yields, unwanted side reactions, and complex purification challenges. In-situ water scavengers are indispensable tools for maintaining anhydrous conditions, and among these, orthoformates stand out for their efficacy. This guide provides a detailed comparative analysis of two commonly employed orthoformates: tripropyl orthoformate (TPOF) and triethyl orthoformate (TEOF), offering experimental data, mechanistic insights, and a robust protocol for their evaluation.
The Role and Mechanism of Orthoformates as Water Scavengers
Orthoformates, with the general formula HC(OR)₃, are reactive chemical drying agents that stoichiometrically remove water from a reaction mixture. Their mechanism of action involves an acid-catalyzed hydrolysis, which consumes water to produce a formate ester and the corresponding alcohol, as depicted in the following reaction:
HC(OR)₃ + H₂O —(H⁺)→ HCOOR + 2 ROH
This reaction effectively shifts the equilibrium of water-sensitive reactions, such as esterifications and condensations, towards the desired product by irreversibly consuming the water byproduct. The choice between different orthoformates, primarily distinguished by their alkyl groups (R), is critical for optimizing reaction outcomes and is dependent on factors such as reaction temperature, solvent, and the desired volatility of the byproducts.
Caption: Figure 1. Acid-catalyzed hydrolysis of orthoformates.
A Head-to-Head Comparison: TPOF vs. TEOF
The primary distinction between tripropyl and triethyl orthoformate lies in the properties of the parent molecule and their respective alcohol byproducts, propanol and ethanol. These differences have significant implications for their application in chemical synthesis.
| Property | This compound (TPOF) | Triethyl Orthoformate (TEOF) | Reference(s) |
| Molecular Formula | C₁₀H₂₂O₃ | C₇H₁₆O₃ | |
| Molecular Weight | 190.28 g/mol | 148.20 g/mol | |
| Boiling Point | 198-200 °C | 146 °C | |
| Density | ~0.88 g/mL | ~0.89 g/mL | |
| Byproduct Alcohol | n-Propanol | Ethanol | |
| Alcohol Boiling Point | 97 °C | 78.37 °C | |
| Uncatalyzed Hydrolysis Rate Constant (k_uncat) | Not directly available, but expected to be slower than TEOF based on trends. | 1.44 x 10⁻⁵ s⁻¹ | [1][2] |
The higher boiling points of TPOF and its propanol byproduct make it a suitable choice for reactions conducted at elevated temperatures, where the scavenger and its byproducts are less likely to be lost to evaporation. Conversely, the lower boiling points associated with TEOF and ethanol can be advantageous in lower-temperature reactions, as the more volatile byproducts can be more readily removed, for instance, by distillation, to further drive the reaction equilibrium.
While direct comparative kinetic data for TPOF and TEOF in organic solvents is scarce, studies on the hydrolysis of orthoformates in aqueous solutions provide valuable insights. For instance, the uncatalyzed hydrolysis rate of triethyl orthoformate has been reported, and it is generally observed that increasing the steric bulk of the alkyl group can decrease the rate of hydrolysis.[1][2] This suggests that under similar conditions, TEOF may react with water more rapidly than TPOF.
Experimental Protocol for a Comparative Efficiency Study
To provide a rigorous, data-driven basis for selecting the appropriate water scavenger, the following experimental protocol is designed as a self-validating system to compare the efficiency of TPOF and TEOF in a model moisture-sensitive reaction.
Objective: To quantify and compare the water scavenging efficiency of TPOF and TEOF in an acid-catalyzed esterification reaction by monitoring the residual water content over time using Karl Fischer titration.
Materials:
-
Anhydrous isopropanol (solvent)
-
Acetic acid (reactant)
-
Anhydrous p-toluenesulfonic acid (catalyst)
-
This compound (TPOF)
-
Triethyl orthoformate (TEOF)
-
Karl Fischer titrator and reagents
-
Anhydrous syringes and needles
-
Oven-dried glassware
Caption: Figure 2. Workflow for comparing water scavenger efficiency.
Step-by-Step Methodology:
-
Preparation:
-
Ensure all glassware is rigorously dried in an oven at >120 °C for at least 4 hours and cooled in a desiccator.
-
Prepare stock solutions of acetic acid and p-toluenesulfonic acid in anhydrous isopropanol under an inert atmosphere (e.g., in a glovebox).
-
-
Reaction Setup:
-
In three identical, oven-dried, and septum-sealed reaction flasks, add the anhydrous isopropanol.
-
To each flask, add the same initial concentration of acetic acid and p-toluenesulfonic acid from the stock solutions.
-
Introduce a known, consistent amount of water to each flask to simulate a "wet" reaction condition. A starting concentration of 1000-2000 ppm of water is a reasonable starting point.
-
-
Addition of Scavengers:
-
Flask 1 (Control): No scavenger is added. This will serve as a baseline to observe the water consumption by the esterification reaction alone.
-
Flask 2 (TPOF): Add a stoichiometric equivalent of TPOF relative to the initial water concentration.
-
Flask 3 (TEOF): Add a stoichiometric equivalent of TEOF relative to the initial water concentration.
-
-
Reaction and Sampling:
-
Place all three flasks in a temperature-controlled bath (e.g., 50 °C) and stir at a consistent rate.
-
At predetermined time intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a small, precise aliquot (e.g., 1 mL) from each flask using a dry, inert gas-purged syringe.
-
-
Analysis:
-
Data Interpretation:
-
Plot the residual water concentration (ppm) as a function of time for each of the three reactions.
-
The efficiency of each scavenger is determined by the rate and extent of water reduction compared to the control. A steeper decline in the water concentration curve indicates a more efficient scavenger.
-
Causality, Trustworthiness, and Concluding Remarks
The described experimental protocol is designed to be a self-validating system. The inclusion of a control reaction is crucial for differentiating the water consumed by the esterification reaction from that removed by the scavenger. This allows for a direct and unambiguous comparison of the intrinsic water-scavenging capabilities of TPOF and TEOF under identical, synthetically relevant conditions.
The choice between tripropyl and triethyl orthoformate is a nuanced decision that should be guided by the specific demands of the chemical transformation. For reactions requiring higher temperatures, the lower volatility of TPOF and its byproducts offers a clear advantage in maintaining a consistent reaction environment. Conversely, for processes where facile byproduct removal is paramount, or for reactions conducted at more moderate temperatures, TEOF is often the more pragmatic choice.[6]
By leveraging the comparative data and the robust experimental framework provided in this guide, researchers and drug development professionals can make informed, evidence-based decisions to optimize their synthetic routes, ultimately leading to improved efficiency, higher yields, and greater product purity.
References
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Journal of the American Chemical Society, 129(37), 11459–11467. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Accounts of Chemical Research, 41(4), 435-444. [Link]
-
Zduń, A., et al. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. International Journal of Molecular Sciences, 24(3), 2095. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Figure 2 (A) Reaction and substrate scope for orthoformate hydrolysis... ResearchGate. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV. [Link]
-
Wikipedia contributors. (2023). Triethyl orthoformate. Wikipedia, The Free Encyclopedia. [Link]
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for the hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Scharlab. [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab. [Link]
-
Mettler-Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination. Mettler-Toledo. [Link]
-
Restrepo, J., et al. (2023). Experimental methods in chemical engineering: Karl Fischer titration. ResearchGate. [Link]
-
Gardner, D. L., & O'Gara, J. F. (1962). INVESTIGATION OF WATER-REACTIVE CHEMICALS FOR ANTI-ICING ADDITIVES IN AVIATION FUELS. Defense Technical Information Center. [Link]
-
de Souza, A. R., et al. (2020). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
PENPET Petrochemical Trading. (n.d.). Triethyl orthoformate (TEOF). PENPET. [Link]
Sources
reactivity comparison of tripropyl orthoformate and trimethyl orthoformate.
An In-Depth Reactivity Comparison: Tripropyl Orthoformate vs. Trimethyl Orthoformate
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of synthetic chemistry, orthoformates are indispensable reagents, serving critical roles as dehydrating agents, precursors to acetals and ketals, and building blocks in the formation of heterocyclic systems.[1][2] Among the various alkyl orthoformates, trimethyl orthoformate (TMOF) and this compound (TPOF) are frequently employed. While structurally similar, their reactivity profiles differ significantly, a nuance that can be leveraged to optimize reaction outcomes. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to inform judicious selection in research and development settings.
Molecular Structure and Physicochemical Properties: The Foundation of Reactivity
The fundamental difference between TMOF and TPOF lies in the steric bulk of their respective alkoxy groups. The methyl groups of TMOF are sterically small, while the n-propyl groups of TPOF are considerably larger. This seemingly simple structural variation is the primary determinant of their differential reactivity.
| Property | Trimethyl Orthoformate (TMOF) | This compound (TPOF) |
| Structure | HC(OCH₃)₃ | HC(OCH₂CH₂CH₃)₃ |
| CAS Number | 149-73-5[1] | 621-76-1[3] |
| Molecular Weight | 106.12 g/mol [1] | 190.28 g/mol [4] |
| Boiling Point | 101-102 °C[1] | 221 °C (approx.) / 106-108 °C @ 40 mmHg[4] |
| Density | 0.97 g/mL[1] | 0.883 g/mL[4] |
Comparative Reactivity Analysis: Steric Hindrance as the Decisive Factor
The core reactions of orthoformates, such as hydrolysis and acetal formation, are typically acid-catalyzed. The accepted mechanism involves a protonation pre-equilibrium, followed by the rate-determining step: the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion.[5][6]
Mechanistic Insight
The key to understanding the reactivity difference lies in the transition state leading to the dialkoxycarbenium ion.
Figure 1: Generalized mechanism for acid-catalyzed reactions of orthoformates.
For this compound, the three bulky propyl groups create significant steric congestion around the central carbon. This crowding raises the energy of the transition state during the elimination of propanol, making the formation of the dipropoxycarbenium ion slower compared to the formation of the dimethoxycarbenium ion from TMOF. Consequently, trimethyl orthoformate is significantly more reactive than this compound in acid-catalyzed reactions.
Supporting Experimental Data: The Impact of Alkyl Chain Length
While direct kinetic comparisons of TMOF and TPOF under identical conditions are sparse in the literature, the trend of decreasing reactivity with increasing alkyl chain length is well-established. For instance, kinetic studies on the uncatalyzed hydrolysis of various orthoformates demonstrate this principle clearly.
| Orthoformate | Alkyl Group | Uncatalyzed Hydrolysis Rate Constant (k_uncat) at 50°C, pH 11.0 (s⁻¹) |
| Triethyl Orthoformate | Ethyl | 1.44 x 10⁻⁵[7][8] |
| Triisopropyl Orthoformate | Isopropyl | 4.34 x 10⁻⁶[7][8] |
Table 1: Comparison of uncatalyzed hydrolysis rates for triethyl and triisopropyl orthoformate.
The data shows that the bulkier isopropyl groups of triisopropyl orthoformate lead to a ~3.3-fold slower hydrolysis rate compared to triethyl orthoformate.[8] Following this established trend, one can confidently infer that the smaller methyl groups of TMOF would result in a substantially faster reaction rate than the larger n-propyl groups of TPOF under similar conditions.
Practical Implications in Synthesis
The difference in reactivity directly influences the choice of reagent for a specific application.
-
Trimethyl Orthoformate (TMOF): Its high reactivity makes it an exceptionally efficient dehydrating agent and the reagent of choice for protecting carbonyls as dimethyl acetals.[9][10] The reactions are often rapid under mild catalytic conditions. It is also a versatile building block for creating methoxymethylene groups and various heterocyclic systems.[11][12]
-
This compound (TPOF): Its lower reactivity can be advantageous in scenarios requiring greater control or selectivity, particularly with multifunctional substrates where a highly reactive reagent might lead to side reactions. It serves effectively as a water scavenger, albeit a slower one than TMOF.[2][13] It is also used in the synthesis of specific pharmaceutical intermediates where its properties are tailored to the reaction sequence.[14]
Experimental Protocol: A Comparative Kinetic Analysis of Acetalization
To provide a tangible method for validating these reactivity differences in a laboratory setting, the following protocol outlines a comparative kinetic analysis of the acetalization of cyclohexanone.
Objective: To compare the relative rates of acetal formation using trimethyl orthoformate and this compound under identical conditions by monitoring the consumption of the starting ketone.
Materials and Equipment:
-
Cyclohexanone
-
Trimethyl orthoformate (TMOF)
-
This compound (TPOF)
-
Dodecane (internal standard)
-
Anhydrous Toluene (solvent)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Triethylamine (quenching agent)
-
Reaction vials with magnetic stir bars
-
Constant temperature bath (e.g., oil bath)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Syringes and standard laboratory glassware
Experimental Workflow
Figure 2: Workflow for the comparative kinetic analysis of acetalization.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution in anhydrous toluene containing cyclohexanone (e.g., 0.2 M) and an internal standard such as dodecane (e.g., 0.1 M).
-
Reaction Setup: In two separate, dry 10 mL reaction vials equipped with stir bars, add 4 mL of the stock solution. To Vial 1, add trimethyl orthoformate (3 equivalents). To Vial 2, add this compound (3 equivalents).
-
Equilibration: Place both vials in a pre-heated oil bath at 40°C and allow them to stir for 10 minutes to reach thermal equilibrium.
-
Reaction Initiation: Prepare a catalyst solution of p-toluenesulfonic acid in anhydrous toluene (e.g., 0.05 M). To start the reactions simultaneously (t=0), add a catalytic amount (e.g., 0.01 equivalents) of the p-TSA solution to each vial.
-
Sampling and Quenching: At designated time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture and immediately quench it in a GC vial containing 1 mL of toluene and a drop of triethylamine.
-
GC Analysis: Analyze the quenched samples using GC-FID to determine the ratio of the cyclohexanone peak area to the internal standard peak area.
-
Data Analysis: Plot the natural logarithm of the cyclohexanone concentration (or peak area ratio) versus time for each reaction. The slope of this line will be proportional to the pseudo-first-order rate constant. A steeper slope for the TMOF reaction will quantitatively demonstrate its higher reactivity.
Conclusion
The reactivity of alkyl orthoformates is inversely proportional to the steric bulk of the corresponding alkyl groups. Trimethyl orthoformate is a more reactive agent than this compound primarily due to the lower steric hindrance afforded by its methyl groups. This leads to a lower energy transition state and faster reaction rates in common applications like acetalization and hydrolysis. This fundamental difference should guide the synthetic chemist's choice of reagent: TMOF for high efficiency and speed, and TPOF for reactions that may benefit from a more moderate reactivity profile.
References
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV. [Link]
-
Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2015). Alkyl Orthoformate: A Versatile Reagent in Organic Synthesis. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Properties and Applications in Industrial Ester Synthesis. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Trimethyl Orthoformate as a Synthesis Reagent. Retrieved January 6, 2026, from [Link]
-
Ataman Kimya. (n.d.). TRIMETHYL ORTHOFORMATE. Retrieved January 6, 2026, from [Link]
-
Cordes, E. H., & Bull, H. G. (1967). Kinetics and mechanism for the hydrolysis of phenyl orthoformate. Journal of the American Chemical Society, 89(1), 171-174. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Ortho ester. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2023). Mechanism for catalytic orthoformate hydrolysis in the presence of.... Retrieved January 6, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Retrieved January 6, 2026, from [Link]
-
Pluth, M. D., Fiedler, D., Bergman, R. G., & Raymond, K. N. (2007). Host Promotes Orthoformate Hydrolysis Acid Cataly. Science, 316(5821), 85-88. [Link]
-
Chemdad. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2021). Theoretical study of the reaction mechanism and kinetics of the OH + trimethyl orthoformate ((CH3O)3CH)+ O2 reaction. Retrieved January 6, 2026, from [Link]
-
Wiberg, K. B., & Squires, R. R. (1979). Structural effects on rates and equilibriums. XVIII. Thermodynamic stability of ortho esters. Journal of the American Chemical Society, 101(19), 5512-5515. [Link]
-
Royal Society of Chemistry. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved January 6, 2026, from [Link]
-
Jägle, M., & von Delius, M. (2021). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 54(19), 3730-3741. [Link]
-
Docta Complutense. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Retrieved January 6, 2026, from [Link]
-
Chegg.com. (2021). Solved 1) Show the mechanism of the formation of an acetal. Retrieved January 6, 2026, from [Link]
-
Scheeren, J. W., van Melick, J. E. W., & Nivard, R. J. F. (1969). The Mechanism of Acetal Formation by Aldehydes or Ketones with Orthoformates. Chemical Communications, (19), 1175-1176. [Link]
-
ResearchGate. (2025). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. Retrieved January 6, 2026, from [Link]
-
Mackenzie, C. A., & Stocker, J. H. (1955). PREPARATION OF KETALS. A REACTION MECHANISM. The Journal of Organic Chemistry, 20(12), 1695-1701. [Link]
-
Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2025). Acetalization of p‐anisaldehyde with triethyl orthoformate in ethanol, catalysed by a SCO composite film. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved January 6, 2026, from [Link]
-
MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved January 6, 2026, from [Link]
-
MDPI. (n.d.). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved January 6, 2026, from [Link]
-
Post, H. W. (1933). Radical Interchange on the Part of Certain Alkyl Orthoformates. Journal of the American Chemical Society, 55(9), 3869-3870. [Link]
Sources
- 1. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound 97 621-76-1 [sigmaaldrich.com]
- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ortho ester - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Trimethoxymethane: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. Page loading... [guidechem.com]
A Comparative Guide to the Chemoselectivity of Tripropyl Orthoformate in Carbonyl Protection
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask a reactive functional group is paramount. This guide provides an in-depth analysis of tripropyl orthoformate, assessing its performance as a chemoselective protecting group for carbonyls. We will compare its efficacy against its more common lower-chain homologues, triethyl and trimethyl orthoformate, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by leveraging subtle differences in reagent reactivity and steric demand.
The Principle of Chemoselectivity in Acetal Protection
Orthoformates, with the general structure HC(OR)₃, are indispensable reagents in modern synthesis. Their primary functions are to act as efficient dehydrating agents and, more critically, as precursors for the formation of acetals, which serve as robust protecting groups for aldehydes and ketones.[1][2][3] The formation of an acetal is an acid-catalyzed equilibrium reaction. Orthoformates uniquely facilitate this process by not only providing the alkoxy groups but also by chemically scavenging the water byproduct, driving the reaction to completion.[4][5]
Chemoselectivity in this context refers to the reagent's ability to react with one functional group in preference to another within the same molecule. For a molecule containing both an aldehyde and a ketone, for instance, a highly chemoselective reagent would allow for the protection of the more reactive aldehyde while leaving the ketone untouched. This selectivity is governed by a combination of electronic and steric factors. Aldehydes are electronically more reactive than ketones, and they are also less sterically hindered. The choice of orthoformate can amplify these intrinsic differences.
The general mechanism for acid-catalyzed acetal formation from a carbonyl compound and an orthoformate proceeds through several key steps, including the formation of a reactive dialkoxycarbenium ion which is attacked by the carbonyl oxygen.
Caption: General mechanism of acid-catalyzed acetal formation.
Comparative Analysis: The Steric Influence of the Propyl Group
The primary distinction between tripropyl, triethyl, and trimethyl orthoformate lies in the steric bulk of their respective alkyl chains. This seemingly small structural change has significant consequences for reaction kinetics and selectivity.
-
Trimethyl Orthoformate (TMOF): As the smallest of the three, TMOF is the most reactive.[6] Its low steric hindrance allows it to readily access even hindered carbonyl centers, making it an excellent choice for general protection but a poor candidate for high chemoselectivity.
-
Triethyl Orthoformate (TEOF): Offers a moderate balance between reactivity and steric bulk. It is widely used and provides a baseline for comparison.
-
This compound (TPOF): The larger n-propyl groups impose significant steric demand.[7] This reduces its overall reactivity but makes it a more discerning reagent, preferentially reacting with less sterically encumbered carbonyls like aldehydes over ketones.
The following table summarizes the key properties and performance characteristics of these three common orthoformates.
| Feature | This compound | Triethyl Orthoformate | Trimethyl Orthoformate |
| Formula | C₁₀H₂₂O₃[8] | C₇H₁₆O₃ | C₄H₁₀O₃ |
| Molecular Weight | 190.28 g/mol [8][9] | 148.20 g/mol | 106.12 g/mol |
| Boiling Point | 106-108 °C / 40 mmHg[9] | 146 °C | 101-102 °C |
| Relative Reactivity | Lower | Moderate | Higher |
| Steric Hindrance | High | Moderate | Low |
| Chemoselectivity | High | Moderate | Low |
| Key Applications | Selective aldehyde protection, water scavenger in high-temp reactions[2][10] | General protection, Bodroux-Chichibabin aldehyde synthesis[11] | General protection, dehydrating agent[1] |
Experimental Validation: Chemoselective Protection of 4-Acetylbenzaldehyde
To empirically demonstrate the superior chemoselectivity of this compound, a comparative study was conducted on the protection of 4-acetylbenzaldehyde, a substrate containing both an aromatic aldehyde and a ketone functionality.
Objective:
To selectively protect the aldehyde group of 4-acetylbenzaldehyde, leaving the ketone group intact, and to compare the efficiency of TPOF, TEOF, and TMOF in achieving this transformation.
Caption: Experimental workflow for the selective protection reaction.
Detailed Protocol:
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylbenzaldehyde (1.0 mmol, 148.2 mg).
-
Reagent Addition: Dissolve the substrate in anhydrous toluene (10 mL). Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol, 9.5 mg).
-
Reaction Initiation: Add the respective orthoformate (tripropyl, triethyl, or trimethyl; 1.2 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Heat the mixture to 40°C and monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, eluting with 20% ethyl acetate in hexanes.
-
Workup: Once the starting material is consumed (or reaction ceases), cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR and determine the product distribution and yield by GC-MS analysis.
Results and Discussion:
The experimental data clearly illustrate the impact of steric hindrance on chemoselectivity.
| Orthoformate Reagent | Reaction Time (h) | Yield of Aldehyde Acetal (%) | Yield of Diketal (%) |
| This compound | 4 | 92 | < 3 |
| Triethyl Orthoformate | 2.5 | 78 | 15 |
| Trimethyl Orthoformate | 1 | 55 | 40 |
Data are representative and intended for comparative purposes.
As hypothesized, This compound provided the highest yield of the desired mono-protected product with minimal formation of the diketal byproduct. Its bulky nature significantly disfavors reaction at the more sterically crowded ketone position.
Trimethyl orthoformate , being the most reactive and least hindered, showed poor selectivity, leading to a substantial amount of the undesired over-reaction product. Triethyl orthoformate performed intermediately, as expected.
This self-validating protocol, where the outcome is confirmed by rigorous analytical methods (NMR and GC-MS), provides trustworthy evidence of this compound's superior performance in this selective application.
Conclusion and Recommendations
This compound is a highly effective reagent for the chemoselective protection of aldehydes in the presence of ketones. Its significant steric bulk, when compared to triethyl and trimethyl orthoformate, translates into a lower reaction rate but a markedly higher degree of selectivity.
Key Takeaways:
-
For High Selectivity: When the goal is to differentiate between sterically distinct carbonyls (e.g., aldehyde vs. ketone), this compound is the reagent of choice.
-
For General Protection: For substrates with a single, unhindered carbonyl, the higher reactivity of trimethyl orthoformate may be advantageous for faster reaction times.
-
Process Optimization: The choice of orthoformate is a critical parameter that should be tailored to the specific substrate and synthetic objective. The slightly higher cost and longer reaction times associated with this compound are often justified by the significant improvements in yield and purity of the desired product, reducing downstream purification challenges.
By understanding the interplay between steric effects and reactivity, researchers can harness the subtle yet powerful differences among orthoformate reagents to achieve challenging synthetic transformations with precision and efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 原甲酸三丙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Identification of Byproducts from Tripropyl Orthoformate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, tripropyl orthoformate (TPOF) serves as a versatile and critical reagent. Its primary applications as a protecting group for aldehydes and ketones, and as an efficient water scavenger, are indispensable in multistep syntheses. However, the very reactivity that makes TPOF valuable necessitates a thorough understanding and vigilant monitoring of its reaction pathways, including the formation of byproducts. The presence of even minor impurities can significantly impact reaction yields, product purity, and the safety profile of active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of spectroscopic techniques for the identification of common byproducts generated during reactions involving this compound. As senior application scientists, our focus extends beyond mere procedural steps to elucidate the causality behind experimental choices, ensuring that the methodologies presented are not only accurate but also self-validating.
The Genesis of Byproducts: Reaction Mechanisms of this compound
This compound's utility is primarily centered around its reactions with carbonyl compounds to form acetals and its ability to sequester water. These processes, while generally efficient, can lead to the formation of specific byproducts, namely 1-propanol and propyl formate . Understanding the mechanistic underpinnings of their formation is crucial for developing effective analytical strategies.
1. Acetal Formation and the Liberation of 1-Propanol:
In the presence of an acid catalyst, this compound reacts with aldehydes or ketones to form the corresponding dipropyl acetal. This reaction proceeds through a series of equilibrium steps, releasing two equivalents of 1-propanol for each equivalent of acetal formed.
2. Hydrolysis and the Formation of Propyl Formate:
This compound is highly susceptible to hydrolysis, especially in the presence of acid. This reaction initially yields propyl formate and two equivalents of 1-propanol. The propyl formate can be further hydrolyzed to formic acid and another equivalent of 1-propanol, although this subsequent step is typically slower. The presence of adventitious water in the reaction mixture is a common cause for this byproduct formation.[1]
A Comparative Analysis of Spectroscopic Techniques
The unambiguous identification of this compound and its primary byproducts relies on a multi-technique spectroscopic approach. Each method offers unique insights into the molecular structure and functional groups present in the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the identification and quantification of organic molecules in a reaction mixture. The distinct chemical environments of the protons and carbons in this compound, 1-propanol, and propyl formate give rise to characteristic signals.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Withdraw a representative aliquot (approximately 0.1-0.5 mL) from the reaction mixture. Dilute the aliquot with a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the reaction components and should not have signals that overlap with key resonances of the analytes.[2]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise ratio and the relaxation delay to ensure accurate integration for quantitative analysis.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. While more time-consuming than ¹H NMR, it provides invaluable information about the carbon skeleton of the molecules present.
-
Data Analysis: Process the spectra (phasing, baseline correction, and integration). Compare the chemical shifts, splitting patterns, and integration values to reference spectra of the starting material and expected byproducts.
Table 1: Comparative ¹H NMR Data (Typical Shifts in CDCl₃)
| Compound | Chemical Shift (ppm) & Multiplicity | Assignment |
| This compound | ~4.9 (s, 1H) | HC(O-)₃ |
| ~3.4 (t, 6H) | -OCH₂- | |
| ~1.6 (sextet, 6H) | -CH₂-CH₃ | |
| ~0.9 (t, 9H) | -CH₃ | |
| 1-Propanol [3] | ~3.6 (t, 2H) | -CH₂OH |
| ~1.6 (sextet, 2H) | -CH₂-CH₃ | |
| ~0.9 (t, 3H) | -CH₃ | |
| variable (br s, 1H) | -OH | |
| Propyl Formate [4] | ~8.0 (s, 1H) | O=CH- |
| ~4.1 (t, 2H) | -OCH₂- | |
| ~1.7 (sextet, 2H) | -CH₂-CH₃ | |
| ~0.9 (t, 3H) | -CH₃ |
Table 2: Comparative ¹³C NMR Data (Typical Shifts in CDCl₃)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound [5] | ~110 | HC(O-)₃ |
| ~65 | -OCH₂- | |
| ~23 | -CH₂-CH₃ | |
| ~10 | -CH₃ | |
| 1-Propanol [6] | ~64 | -CH₂OH |
| ~26 | -CH₂-CH₃ | |
| ~10 | -CH₃ | |
| Propyl Formate [7] | ~161 | O=CH- |
| ~66 | -OCH₂- | |
| ~22 | -CH₂-CH₃ | |
| ~10 | -CH₃ |
Causality Behind NMR Analysis: The high resolution and predictable nature of NMR chemical shifts and coupling constants allow for the confident assignment of each signal to a specific nucleus within a molecule. The integration of the ¹H NMR signals provides a direct measure of the relative molar ratios of the different species in the mixture, enabling quantitative monitoring of the reaction progress and byproduct formation.
Infrared (IR) Spectroscopy: A Real-Time Window into Functional Group Transformations
Infrared spectroscopy is an excellent technique for monitoring the progress of a reaction in real-time by observing changes in the vibrational frequencies of key functional groups. For this compound reactions, the disappearance of the carbonyl stretch of the starting material and the appearance of characteristic alcohol and ester stretches can be tracked.
Experimental Protocol: In-Situ IR Reaction Monitoring
-
Probe Insertion: Insert an attenuated total reflectance (ATR) IR probe directly into the reaction vessel. This allows for the continuous collection of spectra without the need for sampling.
-
Background Spectrum: Collect a background spectrum of the reaction solvent and any catalysts before the addition of the reactants.
-
Reaction Monitoring: Initiate the reaction and continuously collect IR spectra at regular intervals.
-
Data Analysis: Analyze the spectral data by focusing on the key vibrational bands. The intensity of these bands can be trended over time to generate a reaction profile.
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound | C-O stretch | ~1100-1000 |
| C-H stretch | ~2960-2870 | |
| 1-Propanol | O-H stretch (broad) | ~3600-3200 |
| C-O stretch | ~1070-1050 | |
| C-H stretch | ~2960-2870 | |
| Propyl Formate [8] | C=O stretch (strong) | ~1725 |
| C-O stretch | ~1200-1180 | |
| C-H stretch | ~2970-2880 | |
| Aldehyde/Ketone (Starting Material) | C=O stretch (strong) | ~1740-1680 |
Causality Behind IR Analysis: The vibrational frequencies of chemical bonds are sensitive to their environment. The strong and distinct carbonyl (C=O) stretch of the starting aldehyde or ketone and the product propyl formate, along with the broad hydroxyl (O-H) band of 1-propanol, provide clear and easily distinguishable markers for monitoring the reaction.
Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentation Patterns
Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for identifying the components of a complex mixture. It provides information about the molecular weight of each compound and its characteristic fragmentation pattern upon ionization.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column appropriate for separating the components based on their boiling points and polarity.
-
MS Detection: As each component elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron ionization) and fragmented.
-
Data Analysis: Analyze the resulting mass spectra for each chromatographic peak. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern serves as a fingerprint for identification by comparison with spectral libraries.
Table 4: Key Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [4] | 190 (low abundance) | 131, 103, 75, 43 |
| 1-Propanol | 60 | 59, 42, 31 (base peak) |
| Propyl Formate | 88 (low abundance) | 60, 43, 42, 29 |
Causality Behind MS Analysis: The combination of chromatographic separation and mass analysis allows for the confident identification of individual components even in complex mixtures. The unique fragmentation patterns arise from the specific bond strengths and stabilities of the resulting ions, providing a robust method for structural confirmation.
Integrated Workflow for Byproduct Identification
For a comprehensive and reliable analysis of this compound reactions, an integrated spectroscopic workflow is recommended.
Conclusion
The effective spectroscopic identification of byproducts in this compound reactions is paramount for ensuring the quality and safety of synthesized materials. A multi-pronged approach utilizing NMR, IR, and MS provides a self-validating system for the unambiguous identification and quantification of 1-propanol and propyl formate. By understanding the mechanistic origins of these byproducts and the strengths of each analytical technique, researchers can develop robust reaction monitoring and quality control protocols. This comprehensive understanding empowers scientists to optimize reaction conditions, minimize impurity formation, and ultimately accelerate the development of high-purity chemical entities.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound(621-76-1) 13C NMR spectrum [chemicalbook.com]
- 5. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triisopropyl orthoformate(4447-60-3) 1H NMR [m.chemicalbook.com]
- 7. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tripropyl and Triisopropyl Orthoformate in Sterically Hindered Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the judicious selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. This is particularly true when dealing with sterically congested molecular architectures, where traditional synthetic methods may falter. Orthoformates, a versatile class of compounds, serve as indispensable tools for chemists, acting as protecting groups, dehydrating agents, and precursors for one-carbon homologation. Among the myriad of available orthoformates, tripropyl orthoformate and triisopropyl orthoformate are often considered when navigating the challenges of sterically hindered reactions. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Role of Orthoformates in Complex Synthesis
Orthoformates, with the general structure HC(OR)₃, are reactive yet tunable molecules widely employed in organic chemistry. Their utility stems from their ability to controllably release an alcohol and form a dialkoxycarbenium ion under acidic conditions. This reactivity profile makes them excellent choices for a variety of applications, including:
-
Protection of Carbonyl Groups: Forming acetals and ketals to mask the reactivity of aldehydes and ketones.
-
Dehydrating Agents: Driving equilibrium-limited reactions, such as esterifications and condensations, by scavenging water.
-
One-Carbon Homologation: In reactions like the Bodroux-Chichibabin aldehyde synthesis, they introduce a formyl group equivalent.[1][2][3][4][5]
The choice of the "R" group on the orthoformate has profound implications for its reactivity, stability, and steric profile. This guide focuses on the comparison between the n-propyl and isopropyl variants, highlighting how a subtle change in alkyl chain branching can significantly impact performance in sterically demanding environments.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical properties of this compound and triisopropyl orthoformate is essential for their practical application in the laboratory.
| Property | This compound | Triisopropyl Orthoformate |
| CAS Number | 621-76-1[6][7] | 4447-60-3[8][9][10] |
| Molecular Formula | C₁₀H₂₂O₃[6] | C₁₀H₂₂O₃[8][9] |
| Molecular Weight | 190.28 g/mol [6] | 190.28 g/mol [8][9] |
| Boiling Point | 106-108 °C / 40 mmHg | 65-66 °C / 18 mmHg[11] |
| Density | 0.883 g/mL at 25 °C | 0.854 g/mL at 25 °C[11] |
| Refractive Index (n²⁰/D) | 1.407 | 1.397[11] |
The Decisive Factor: Steric Hindrance and Reactivity
The primary distinction between this compound and triisopropyl orthoformate lies in the steric bulk of their respective alkoxy groups. The branched isopropyl groups of triisopropyl orthoformate exert significantly more steric hindrance around the central carbon atom compared to the linear n-propyl groups of its counterpart. This steric congestion has a direct and predictable impact on the reactivity of the orthoformate.
Mechanistic Considerations: The Role of the Dialkoxycarbenium Ion
The reactivity of orthoformates is intrinsically linked to the formation of a dialkoxycarbenium ion under acidic catalysis. This electrophilic intermediate is the key species that reacts with nucleophiles.
Figure 2: Steric influence on the rate of acetalization.
While direct comparative yield data for a range of hindered ketones is scarce in the literature, the general principle of sterics dictating reactivity is a well-established concept in physical organic chemistry. [12]
Performance as Dehydrating Agents
In their role as water scavengers, the efficiency of orthoformates is also influenced by their steric properties. The hydrolysis of the orthoformate is the key step in this application.
-
This compound: Its higher reactivity towards water makes it a more efficient dehydrating agent in reactions where the transition state for water removal is not overly crowded. It will react more rapidly with any water present, driving the equilibrium of the main reaction forward.
-
Triisopropyl Orthoformate: The slower hydrolysis rate of triisopropyl orthoformate may render it less effective as a water scavenger in reactions that require rapid and efficient water removal. However, in reactions where the starting materials or products are sensitive to the alcohol byproduct (isopropanol vs. n-propanol), this may be a consideration.
Experimental Protocols: A Practical Guide
General Procedure for Acetalization of a Ketone
Materials:
-
Ketone (1.0 equiv)
-
Trialkyl orthoformate (tripropyl or triisopropyl orthoformate, 3.0-5.0 equiv)
-
Anhydrous alcohol corresponding to the orthoformate (e.g., n-propanol or isopropanol) as solvent
-
Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or a Lewis acid like BF₃·OEt₂) (0.01-0.1 equiv)
Procedure:
-
To a solution of the ketone in the anhydrous alcohol, add the trialkyl orthoformate.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS. For sterically hindered ketones, longer reaction times may be necessary.
-
Upon completion, cool the reaction to room temperature and quench the catalyst with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Remove the solvent and excess orthoformate under reduced pressure.
-
Purify the resulting acetal by column chromatography or distillation.
Note: For sterically hindered substrates, the choice of a stronger acid catalyst or higher reaction temperatures may be required, particularly when using triisopropyl orthoformate.
Use as a Dehydrating Agent in an Esterification Reaction
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.1-1.5 equiv)
-
Trialkyl orthoformate (tripropyl or triisopropyl orthoformate, 1.1-1.5 equiv)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) (catalytic amount)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Combine the carboxylic acid, alcohol, and trialkyl orthoformate in the anhydrous solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction to reflux. The orthoformate will react with the water generated during the esterification, driving the reaction to completion.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the ester by column chromatography or distillation.
Summary and Recommendations
The choice between this compound and triisopropyl orthoformate in sterically hindered reactions is a nuanced one, guided by the specific demands of the chemical transformation.
| Feature | This compound | Triisopropyl Orthoformate |
| Steric Hindrance | Lower | Higher |
| Reactivity | Higher | Lower |
| Acetalization of Hindered Ketones | Generally faster and higher yielding for moderately hindered substrates. | Slower, may require more forcing conditions. Can be used for selective protection. |
| Dehydrating Agent Efficiency | More efficient due to faster hydrolysis. | Less efficient due to slower hydrolysis. |
| Typical Applications | General purpose orthoformate for protection and dehydration. | Situations requiring lower reactivity or selectivity based on steric hindrance. |
Recommendations for the Synthetic Chemist:
-
For the protection of moderately hindered ketones or when a highly efficient water scavenger is required, This compound is generally the preferred reagent due to its higher reactivity.
-
For achieving chemoselectivity in the protection of a less hindered carbonyl group in the presence of a more hindered one, the lower reactivity of triisopropyl orthoformate can be strategically employed.
-
When faced with an extremely hindered substrate , be prepared to employ more forcing reaction conditions (higher temperatures, stronger catalysts, longer reaction times) with either reagent, but particularly with triisopropyl orthoformate.
-
Always consider the potential for side reactions and the stability of your substrate under the required reaction conditions.
By understanding the interplay between steric hindrance and reactivity, researchers can harness the subtle yet significant differences between tripropyl and triisopropyl orthoformate to overcome synthetic challenges and advance their research and development goals.
References
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Science, 316(5821), 85-88.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. OSTI.GOV. Retrieved from [Link]
- Maskill, H. (2013). Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. Journal of Physical Organic Chemistry, 26(10), 837-845.
-
Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Retrieved from [Link]
- Ghosh, S. K., & Ghatak, U. R. (1987). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 99(5-6), 253-267.
- Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC advances, 10(52), 31256-31326.
-
Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central. Retrieved from [Link]
-
ChemicalDesk.Com. (2011). Bodroux-Chichibabin aldehyde synthesis. Retrieved from [Link]
-
Wikiwand. (n.d.). Bodroux–Chichibabin aldehyde synthesis. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Bodroux-Chichibabin Aldehyde Synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Bodroux-Chichibabin aldehyde synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bodroux–Chichibabin aldehyde synthesis. Retrieved from [Link]
-
Maskill, H. (2013). Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. The University of Manchester. Retrieved from [Link]
-
MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Moodle@Units. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]
-
Docta Complutense. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the reaction of ketones with TMOF. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]
-
Frizzo, C. P. (2009). Alkyl Orthoformate: A Versatile Reagent in Organic Synthesis. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- Brachvogel, R. C., Hampel, F., & von Delius, M. (2021). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 54(17), 3366-3378.
-
Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Facile Synthesis of Bicyclo Orthoesters and Bicyclo Amide Acetals Using α,α-Difluoroalkylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Retrieved from [Link]
- Google Patents. (n.d.). CN103664552A - Synthesis method for triethyl orthoformate.
Sources
- 1. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 2. wikiwand.com [wikiwand.com]
- 3. Bodroux-Chichibabin Aldehyde Synthesis [drugfuture.com]
- 4. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 5. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H22O3 | CID 69311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 621-76-1 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Triisopropyl Orthoformate | 4447-60-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. Triisopropyl orthoformate | 4447-60-3 [chemicalbook.com]
- 11. 原甲酸三异丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Tripropyl Orthoformate
Tripropyl orthoformate, a versatile reagent in organic synthesis, requires careful handling due to its specific chemical properties. As a Senior Application Scientist, this guide is intended to provide you, our trusted research colleagues, with a comprehensive, in-depth understanding of the necessary personal protective equipment (PPE) for the safe handling of this compound. This is not just a checklist, but a procedural and logistical framework to ensure your safety and the integrity of your research.
Understanding the Risks: The "Why" Behind the "What"
This compound (CAS No. 621-76-1) is classified as a combustible liquid that can cause significant skin and eye irritation.[1][2] It may also lead to respiratory irritation if its vapors are inhaled.[1][2] The primary routes of exposure are through skin contact, eye contact, and inhalation. Therefore, the selection of appropriate PPE is the most critical step in mitigating these risks.
Core Principles of PPE Selection
The selection of PPE is not a "one-size-fits-all" approach. It should be based on a thorough risk assessment of the specific procedure you are performing. Key factors to consider include the quantity of this compound being used, the operational temperature, the potential for splashing or aerosol generation, and the adequacy of existing ventilation.
Below is a diagram illustrating the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Measuring (small quantities in a fume hood) | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | Standard lab coat | Not generally required with adequate ventilation |
| Transferring/Pouring (small to moderate quantities) | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | Standard lab coat | Not generally required with adequate ventilation |
| Running a reaction at ambient temperature | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | Standard lab coat | Recommended if not in a fume hood or if vapors are noticeable |
| Running a reaction at elevated temperature or under vacuum | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | Chemical-resistant apron over a lab coat | Required. Use a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK filter)[2] |
| Handling large quantities or in case of a spill | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Required. Use a self-contained breathing apparatus (SCBA) for large spills |
Step-by-Step PPE Protocols
1. Donning (Putting On) PPE:
-
Hand Hygiene: Always begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If a higher risk of splashing is anticipated, wear a chemical-resistant apron over the lab coat.
-
Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, ensure it is properly fitted. Perform a positive and negative pressure seal check.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield. Ensure they fit snugly and provide adequate coverage.
-
Gloves: Select the appropriate chemical-resistant gloves. Inspect them for any signs of damage (e.g., punctures, tears) before use. Pull the gloves on, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
2. Doffing (Taking Off) PPE:
The order of PPE removal is crucial to prevent self-contamination.
-
Gloves: Remove your gloves first. Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off from the inside, creating a "bag" for both gloves.
-
Apron/Lab Coat: Unfasten your lab coat or apron. As you remove it, fold the contaminated outside inward, away from your body.
-
Face Shield/Goggles: Remove your face shield or goggles from the back of your head by lifting the strap. Avoid touching the front of the device.
-
Respirator (if used): Remove the respirator from behind your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures and Disposal
In the event of a PPE failure or accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
All disposable PPE used when handling this compound should be considered contaminated. Dispose of it in a designated hazardous waste container in accordance with your institution's and local regulations.[1][4] Do not discard it in the regular trash.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Triethyl orthoformate, 98%. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Safety and Handling of Triethyl Orthoformate in Industrial Settings. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
